molecular formula C19H35NO10 B8106092 N-Boc-N-bis(PEG2-acid)

N-Boc-N-bis(PEG2-acid)

Cat. No.: B8106092
M. Wt: 437.5 g/mol
InChI Key: BCKFXKJMBCVDJV-UHFFFAOYSA-N
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Description

N-Boc-N-bis(PEG2-acid) is a useful research compound. Its molecular formula is C19H35NO10 and its molecular weight is 437.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-Boc-N-bis(PEG2-acid) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Boc-N-bis(PEG2-acid) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethoxy]ethoxy]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H35NO10/c1-19(2,3)30-18(25)20(6-10-28-14-12-26-8-4-16(21)22)7-11-29-15-13-27-9-5-17(23)24/h4-15H2,1-3H3,(H,21,22)(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCKFXKJMBCVDJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CCOCCOCCC(=O)O)CCOCCOCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H35NO10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

N-Boc-N-bis(PEG2-acid): A Technical Guide for Advanced Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Boc-N-bis(PEG2-acid) is a branched, polyethylene (B3416737) glycol (PEG)-based linker molecule integral to the synthesis of complex bioconjugates, most notably Proteolysis Targeting Chimeras (PROTACs). Its unique trifunctional structure, featuring a Boc-protected amine and two terminal carboxylic acid groups, offers a versatile platform for the covalent linkage of different molecular entities. This guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its application in PROTAC synthesis, and visual representations of the associated chemical workflows.

Core Properties and Specifications

N-Boc-N-bis(PEG2-acid) is characterized by its defined chemical structure and physical properties, which are critical for its application in precise bioconjugation chemistry.

PropertyValueSource(s)
Molecular Formula C₁₉H₃₅NO₁₀[1][2][3][4]
Molecular Weight 437.48 g/mol [1]
CAS Number 2054339-01-2[1][2][3][4]
Appearance Colorless to light yellow liquid[1]
Purity Typically >95%[3][5]
Solubility Soluble in DMSO (≥100 mg/mL), DMF, and other organic solvents.[1][1]
Storage Conditions Store at -20°C for long-term stability.[1][2][1][2]

Mechanism of Action and Applications in PROTAC Technology

N-Boc-N-bis(PEG2-acid) serves as a heterobifunctional linker in the construction of PROTACs. PROTACs are innovative therapeutic modalities that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins.

A PROTAC molecule generally consists of three components:

  • A ligand that binds to a target protein of interest (POI).

  • A ligand that recruits an E3 ubiquitin ligase.

  • A linker that connects the two ligands.

By bringing the target protein and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome. The branched nature of N-Boc-N-bis(PEG2-acid) offers the potential for creating more complex PROTAC architectures or for the attachment of additional functionalities, such as solubility enhancers or imaging agents.

Experimental Protocols

The following section details a general experimental workflow for the synthesis of a PROTAC using N-Boc-N-bis(PEG2-acid). This protocol is adapted from established methods in PROTAC synthesis and patent literature describing the use of similar branched PEG linkers.

Synthesis of a Branched PROTAC

This protocol describes the sequential conjugation of an E3 ligase ligand and a target protein binder to the N-Boc-N-bis(PEG2-acid) linker.

Materials:

  • N-Boc-N-bis(PEG2-acid)

  • E3 Ligase Ligand with a free amine group (e.g., a derivative of pomalidomide)

  • Target Protein Binder with a free amine group

  • Activating agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with NHS (N-hydroxysuccinimide)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvents: Anhydrous DMF (N,N-Dimethylformamide) or DMSO (Dimethyl sulfoxide)

  • Deprotection reagent: Trifluoroacetic acid (TFA)

  • Purification: Preparative HPLC

Procedure:

  • Activation of Carboxylic Acid Groups:

    • Dissolve N-Boc-N-bis(PEG2-acid) (1 equivalent) in anhydrous DMF.

    • Add HATU (2.2 equivalents) and DIPEA (4 equivalents).

    • Stir the reaction mixture at room temperature for 15-30 minutes to activate the carboxylic acid groups.

  • First Amide Coupling (E3 Ligase Ligand Conjugation):

    • To the activated linker solution, add the E3 ligase ligand (2 equivalents) dissolved in anhydrous DMF.

    • Stir the reaction at room temperature for 2-4 hours or until reaction completion is confirmed by LC-MS.

    • Upon completion, the crude product can be purified by preparative HPLC to yield the Boc-protected linker-E3 ligase conjugate.

  • Boc Deprotection:

    • Dissolve the purified product from the previous step in a solution of 20-50% TFA in dichloromethane (B109758) (DCM).

    • Stir the reaction at room temperature for 1-2 hours.

    • Monitor the deprotection by LC-MS.

    • Once complete, remove the solvent and TFA under reduced pressure.

  • Second Amide Coupling (Target Protein Binder Conjugation):

    • The deprotected intermediate now has a free amine. The second conjugation will target the remaining carboxylic acid on the linker.

    • Dissolve the deprotected intermediate (1 equivalent) and the target protein binder (1.1 equivalents) in anhydrous DMF.

    • Add HATU (1.2 equivalents) and DIPEA (2 equivalents).

    • Stir the reaction at room temperature for 2-4 hours or until completion as monitored by LC-MS.

  • Final Purification:

    • Purify the final PROTAC molecule by preparative HPLC to obtain a product of high purity.

    • Characterize the final product by LC-MS and NMR.

Workflow for Antibody-PROTAC Conjugate (APC) Synthesis

The branched nature of the PROTAC synthesized with N-Boc-N-bis(PEG2-acid) allows for further conjugation, for example, to an antibody to create an Antibody-PROTAC Conjugate (APC) for targeted delivery.

Procedure:

  • Functionalization of the Branched PROTAC:

    • The synthesized branched PROTAC from the protocol above can be further functionalized at the free amine (after Boc deprotection) with a linker suitable for antibody conjugation (e.g., a maleimide-containing linker for conjugation to reduced antibody cysteines).

  • Antibody Preparation:

    • Reduce a monoclonal antibody (e.g., Trastuzumab) with a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to expose free thiol groups.

  • Conjugation:

    • React the functionalized branched PROTAC with the reduced antibody. The maleimide (B117702) group on the PROTAC linker will react with the free thiols on the antibody to form a stable thioether bond.

  • Purification:

    • Purify the resulting Antibody-PROTAC Conjugate using size exclusion chromatography (SEC) to remove any unconjugated PROTAC and antibody.

Visualized Workflows and Pathways

The following diagrams illustrate the key chemical transformations and the mechanism of action of the resulting PROTAC.

PROTAC_Synthesis_Workflow cluster_step1 Step 1: First Amide Coupling cluster_step2 Step 2: Boc Deprotection cluster_step3 Step 3: Second Amide Coupling Linker N-Boc-N-bis(PEG2-acid) Activated_Linker Activated Linker Linker->Activated_Linker HATU, DIPEA E3_Ligand E3 Ligase Ligand (with -NH2) Intermediate1 Boc-Protected Linker-E3 Ligand Conjugate E3_Ligand->Intermediate1 Activated_Linker->Intermediate1 Deprotected_Intermediate Deprotected Linker-E3 Ligand Conjugate Intermediate1->Deprotected_Intermediate TFA Final_PROTAC Final Branched PROTAC Deprotected_Intermediate->Final_PROTAC HATU, DIPEA Target_Binder Target Protein Binder (with -NH2) Target_Binder->Final_PROTAC HATU, DIPEA

Caption: Synthetic workflow for a branched PROTAC using N-Boc-N-bis(PEG2-acid).

PROTAC_MoA PROTAC Branched PROTAC TernaryComplex Ternary Complex (POI-PROTAC-E3) PROTAC->TernaryComplex TargetProtein Target Protein (POI) TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex UbiquitinatedProtein Ubiquitinated POI TernaryComplex->UbiquitinatedProtein Ubiquitination Ubiquitin Ubiquitin Ubiquitin->TernaryComplex Proteasome 26S Proteasome UbiquitinatedProtein->Proteasome Degradation Degradation Products Proteasome->Degradation

Caption: Mechanism of action for a PROTAC-mediated protein degradation.

APC_Synthesis_Workflow cluster_protac_prep PROTAC Functionalization cluster_ab_prep Antibody Preparation cluster_conjugation Conjugation Branched_PROTAC Branched PROTAC Func_PROTAC Functionalized PROTAC (e.g., with Maleimide) Branched_PROTAC->Func_PROTAC Linker Addition APC Antibody-PROTAC Conjugate (APC) Func_PROTAC->APC Antibody TCEP Reduced_ Reduced_ Antibody->Reduced_ Reduced_Antibody Reduced Antibody (with free -SH) Reduced_Antibody->APC

Caption: General workflow for the synthesis of an Antibody-PROTAC Conjugate (APC).

Conclusion

N-Boc-N-bis(PEG2-acid) is a valuable and versatile tool in the field of bioconjugation, particularly for the development of next-generation therapeutics like PROTACs and Antibody-PROTAC Conjugates. Its well-defined structure allows for the precise and controlled synthesis of complex molecules. The protocols and workflows provided in this guide offer a foundational understanding for researchers to incorporate this linker into their drug discovery and development programs. As the field of targeted protein degradation continues to evolve, the strategic use of advanced linkers such as N-Boc-N-bis(PEG2-acid) will be paramount in designing novel and effective therapies.

References

An In-depth Technical Guide to N-Boc-N-bis(PEG2-acid): Structure, Properties, and Applications in Proteolysis Targeting Chimeras (PROTACs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Boc-N-bis(PEG2-acid), a bifunctional linker molecule increasingly utilized in the development of Proteolysis Targeting Chimeras (PROTACs). This document details its chemical structure, physicochemical properties, and its critical role in the synthesis of these novel therapeutic agents. Furthermore, it offers detailed experimental protocols and visual diagrams to facilitate its practical application in research and drug development.

Core Concepts: Structure and Physicochemical Properties

N-Boc-N-bis(PEG2-acid) is a heterobifunctional linker featuring a central amine protected by a tert-butyloxycarbonyl (Boc) group and two terminal carboxylic acid functionalities connected via dual polyethylene (B3416737) glycol (PEG) chains. The PEG spacers enhance the solubility and bioavailability of the resulting PROTAC molecule.[1][2]

The structure of N-Boc-N-bis(PEG2-acid) is as follows:

This unique architecture allows for the sequential or simultaneous conjugation of two different molecules. The terminal carboxylic acids can be activated to react with primary amines, while the Boc-protected amine can be deprotected under acidic conditions to reveal a primary amine for further conjugation.[3] This orthogonality is highly valuable in the modular synthesis of complex molecules like PROTACs.

Physicochemical Data Summary

The following table summarizes the key quantitative data for N-Boc-N-bis(PEG2-acid), compiled from various sources.

PropertyValueReferences
Molecular Formula C₁₉H₃₅NO₁₀[4]
Molecular Weight 437.48 g/mol [4]
CAS Number 2054339-01-2[4]
Appearance Colorless to light yellow liquid or oil[4]
Purity Typically >95%[4]
Solubility Soluble in DMSO, DMF, and other organic solvents.[4]
Storage Conditions Store at -20°C for long-term stability.[4]
SMILES O=C(O)CCOCCOCCN(C(OC(C)(C)C)=O)CCOCCOC(O)=O[4]
IUPAC Name 10-(tert-butoxycarbonyl)-4,7,13,16-tetraoxa-10-azanonadecanedioic acid[4]

Role in PROTACs and Mechanism of Action

PROTACs are innovative heterobifunctional molecules that co-opt the body's natural protein degradation machinery to eliminate specific target proteins associated with disease.[5][6] A PROTAC molecule typically consists of three components: a ligand that binds to the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two.[5]

N-Boc-N-bis(PEG2-acid) serves as a versatile linker in PROTAC synthesis.[4][7] Its two carboxylic acid groups can be used to conjugate the POI ligand and the E3 ligase ligand, forming the complete PROTAC molecule. The PEG chains in the linker are crucial for modulating the physicochemical properties of the PROTAC, such as solubility and cell permeability, and for optimizing the spatial orientation of the two ligands to facilitate the formation of a stable ternary complex between the POI and the E3 ligase.[8][9]

The mechanism of action of a PROTAC is a catalytic process that hijacks the ubiquitin-proteasome system (UPS).[5][6]

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC PROTAC_bound PROTAC PROTAC->PROTAC_bound Binds POI Target Protein (POI) POI_bound POI POI->POI_bound Binds E3 E3 Ubiquitin Ligase E3_bound E3 Ligase E3->E3_bound Recruited PROTAC_bound->PROTAC Recycled PROTAC_bound->E3_bound POI_bound->PROTAC_bound E3_bound->POI_bound Ubiquitination Ub Ubiquitin (Ub) Ub->E3_bound POI_Ub Polyubiquitinated POI Proteasome 26S Proteasome POI_Ub->Proteasome Recognition & Degradation Degraded Degraded Peptides Proteasome->Degraded

PROTAC Mechanism of Action

Experimental Protocols

This section provides a representative, multi-stage protocol for the synthesis of a PROTAC using N-Boc-N-bis(PEG2-acid) as the linker. This protocol is a general guideline and may require optimization for specific target proteins and E3 ligase ligands.

Stage 1: Activation of Carboxylic Acid Groups

The carboxylic acid groups of N-Boc-N-bis(PEG2-acid) are activated using carbodiimide (B86325) chemistry, typically with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog (sulfo-NHS), to form a more stable amine-reactive NHS ester.

Materials:

  • N-Boc-N-bis(PEG2-acid)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Amine-containing POI ligand

  • Amine-containing E3 ligase ligand

  • Reaction vessel

  • Magnetic stirrer

Procedure:

  • Dissolve N-Boc-N-bis(PEG2-acid) (1 equivalent) in anhydrous DMF or DMSO.

  • Add NHS (or Sulfo-NHS) (2.2 equivalents) to the solution.

  • Add EDC (2.2 equivalents) to the reaction mixture and stir at room temperature for 15-30 minutes to generate the di-NHS ester of the linker.

Stage 2: Conjugation to the First Ligand (e.g., POI Ligand)

Procedure:

  • In a separate vial, dissolve the amine-containing POI ligand (1 equivalent) in anhydrous DMF or DMSO.

  • Slowly add the activated N-Boc-N-bis(PEG2-acid) di-NHS ester solution to the POI ligand solution.

  • Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C with gentle stirring.

  • Monitor the reaction progress by an appropriate analytical technique such as LC-MS to confirm the formation of the mono-conjugated intermediate.

  • Purify the resulting mono-conjugate using preparative HPLC or column chromatography.

Stage 3: Conjugation to the Second Ligand (e.g., E3 Ligase Ligand)

Procedure:

  • Activate the remaining carboxylic acid on the purified mono-conjugate using EDC and NHS as described in Stage 1, using 1.1 equivalents of each reagent.

  • In a separate vial, dissolve the amine-containing E3 ligase ligand (1 equivalent) in anhydrous DMF or DMSO.

  • Slowly add the activated mono-conjugate solution to the E3 ligase ligand solution.

  • Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C with gentle stirring.

  • Monitor the reaction progress by LC-MS.

  • Purify the final Boc-protected PROTAC molecule by preparative HPLC.

Stage 4: (Optional) Boc Deprotection

If the central amine is required for further modification or for the final PROTAC structure, the Boc protecting group can be removed.

Materials:

  • Boc-protected PROTAC

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the purified Boc-protected PROTAC in a solution of 20-50% TFA in DCM.

  • Stir the reaction at room temperature for 1-2 hours.

  • Monitor the deprotection by LC-MS.

  • Remove the TFA and DCM under reduced pressure.

  • Purify the final PROTAC using preparative HPLC.

PROTAC_Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps Linker N-Boc-N-bis(PEG2-acid) Activation1 1. Activate Linker (EDC/NHS) Linker->Activation1 POI_Ligand POI Ligand (with amine) Conjugation1 2. Conjugate to POI Ligand POI_Ligand->Conjugation1 E3_Ligand E3 Ligase Ligand (with amine) Conjugation2 5. Conjugate to E3 Ligase Ligand E3_Ligand->Conjugation2 Activation1->Conjugation1 Purification1 3. Purify Mono-conjugate Conjugation1->Purification1 Activation2 4. Activate Mono-conjugate (EDC/NHS) Purification1->Activation2 Activation2->Conjugation2 Purification2 6. Purify Boc-PROTAC Conjugation2->Purification2 Deprotection 7. (Optional) Boc Deprotection (TFA/DCM) Purification2->Deprotection Final_PROTAC Final PROTAC Molecule Purification2->Final_PROTAC If deprotection is not needed Purification3 8. Purify Final PROTAC Deprotection->Purification3 Purification3->Final_PROTAC

PROTAC Synthesis Workflow

Conclusion

N-Boc-N-bis(PEG2-acid) is a valuable and versatile tool for researchers and drug developers in the rapidly advancing field of targeted protein degradation. Its well-defined structure, favorable physicochemical properties, and bifunctional nature make it an ideal linker for the modular synthesis of PROTACs. The protocols and diagrams provided in this guide are intended to serve as a foundational resource for the successful application of this important chemical entity in the development of next-generation therapeutics.

References

Introduction: The Rise of Targeted Protein Degradation and the Crucial Role of Linkers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Function of N-Boc-N-bis(PEG2-acid)

Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality that, instead of merely inhibiting disease-causing proteins, harnesses the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate them.[1][2] These heterobifunctional molecules are comprised of three essential components: a ligand that binds to a target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects the two.[1][3][4] While the ligands provide specificity, the linker is far from a passive spacer; its composition, length, and flexibility are critical determinants of the PROTAC's efficacy, selectivity, and pharmacokinetic properties.[5][6]

Among the various linker chemistries, polyethylene (B3416737) glycol (PEG) has emerged as a foundational motif in modern PROTAC design.[3][7] This guide provides a detailed examination of N-Boc-N-bis(PEG2-acid), a branched PEG-based linker, focusing on its functional role, its impact on PROTAC performance, and the experimental protocols used for its application.

N-Boc-N-bis(PEG2-acid): A Bifunctional Tool for PROTAC Synthesis

N-Boc-N-bis(PEG2-acid) is a branched PEGylation reagent designed for the synthesis of PROTACs and other bioconjugates.[8] Its structure is defined by three key features:

  • A Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group is a common protecting group for amines. It is stable under many reaction conditions but can be easily removed with acid, allowing for controlled, sequential conjugation of the POI and E3 ligase ligands.[9]

  • Two Terminal Carboxylic Acids: These functional groups provide two points for covalent attachment. They can readily react with primary amino groups on ligands in the presence of coupling agents (e.g., HATU, EDC) to form stable amide bonds.[10]

  • A Branched PEG2 Structure: The short polyethylene glycol chains impart hydrophilicity, which can improve the solubility of the often large and hydrophobic PROTAC molecule.[4][11] This enhanced solubility is crucial for cell permeability and favorable pharmacokinetic properties.[7]

G cluster_key Functional Groups cluster_molecule N-Boc-N-bis(PEG2-acid) Structure k1 Boc-Protected Amine k2 PEG2 Chains k3 Carboxylic Acids N N Boc Boc N->Boc c1 CH2 N->c1 c5 CH2 N->c5 p1 O c3 CH2 p1->c3 p2 O acid1 COOH p2->acid1 p3 O c7 CH2 p3->c7 p4 O acid2 COOH p4->acid2 p5 O p6 O c2 CH2 c1->c2 c2->p1 c4 CH2 c3->c4 c4->p2 c6 CH2 c5->c6 c6->p3 c8 CH2 c7->c8 c8->p4

Caption: Chemical structure and key functional groups of N-Boc-N-bis(PEG2-acid).

Mechanism of Action: Enabling PROTAC-Mediated Protein Degradation

The "mechanism of action" of N-Boc-N-bis(PEG2-acid) is its integral role in enabling the function of a PROTAC molecule. The PROTAC does not operate through conventional occupancy-driven inhibition but through an event-driven mechanism that catalytically induces protein degradation.[1] This process involves several key steps:

  • Ternary Complex Formation: The PROTAC, enabled by its linker, simultaneously binds to the target Protein of Interest (POI) and an E3 ubiquitin ligase, forming a key ternary complex.[2][12] The linker's length and flexibility are critical for achieving a productive orientation of the two proteins.[5][13]

  • Ubiquitination: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin (Ub) from a charged E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the POI.[1] This process is repeated to form a polyubiquitin (B1169507) chain.

  • Proteasomal Recognition and Degradation: The polyubiquitinated POI is recognized as a substrate for degradation by the 26S proteasome.[14]

  • Recycling: The proteasome unfolds and degrades the target protein into small peptides. The PROTAC molecule and ubiquitin are then released and can participate in further degradation cycles, enabling its sub-stoichiometric, catalytic activity.[2][12]

PROTAC_Mechanism POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC (Ligand-Linker-Ligand) PROTAC->Ternary E3 E3 Ligase E3->Ternary Ternary->E3 Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination E2 E2-Ub E2->Ternary Ub Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation Recycle PROTAC Recycled Proteasome->Recycle

Caption: PROTAC-mediated protein degradation pathway.

Data Presentation: Impact of Linker Composition on PROTAC Efficacy

The linker's design directly impacts the degradation efficiency of a PROTAC, which is often quantified by the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.[15] PEG linkers generally improve the physicochemical properties of PROTACs compared to more hydrophobic alkyl linkers, which can translate to improved degradation.[4][5]

Table 1: Illustrative Comparison of Linker Composition on PROTAC Performance

PROTAC Linker Composition DC50 (nM) Dmax (%) Permeability (10⁻⁷ cm s⁻¹)
PROTAC A Alkyl Chain >1000 <20 2.5
PROTAC B PEG2 500 55 1.8
PROTAC C PEG4 250 70 1.1

Data is illustrative and compiled from various sources in the literature.[5] DC50 and Dmax values are highly dependent on the specific target, ligands, and cell line used.

Table 2: Effect of Linker Length on Estrogen Receptor (ER) α Degradation

PROTAC Linker Length (atoms) ER Degradation at 100 nM (%)
1 9 ~50
2 12 ~75
3 16 >90
4 19 ~60
5 21 ~40

Data adapted from studies on ERα-targeting PROTACs, demonstrating a clear optimal linker length for maximal efficacy.[16][17] Percent degradation is estimated from published Western Blots.

Experimental Protocols

The development and evaluation of a PROTAC using a linker like N-Boc-N-bis(PEG2-acid) involves chemical synthesis followed by biological validation.

Experimental_Workflow start Design PROTAC synthesis Chemical Synthesis (using N-Boc-N-bis(PEG2-acid)) start->synthesis purification Purification & Characterization (HPLC, LC-MS) synthesis->purification cell_culture Cell Culture & Treatment purification->cell_culture degradation_assay Protein Degradation Assay (Western Blot) cell_culture->degradation_assay viability_assay Cell Viability Assay (MTS/MTT) cell_culture->viability_assay data_analysis Data Analysis (DC50, Dmax, IC50) degradation_assay->data_analysis viability_assay->data_analysis conclusion Conclusion on Efficacy data_analysis->conclusion

Caption: A typical workflow for the design and evaluation of PROTACs.
General Protocol for PROTAC Synthesis

This protocol describes a representative synthetic route for coupling POI and E3 ligase ligands using N-Boc-N-bis(PEG2-acid).

  • Materials:

    • POI ligand with a primary amine functional group.

    • E3 ligase ligand (e.g., pomalidomide) with a primary amine functional group.

    • N-Boc-N-bis(PEG2-acid).

    • Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride).

    • Base: DIPEA (N,N-Diisopropylethylamine).

    • Acid for deprotection: TFA (Trifluoroacetic acid).

    • Solvents: DMF (Dimethylformamide), DCM (Dichloromethane).

    • Purification: Preparative HPLC (High-Performance Liquid Chromatography).

  • Procedure:

    • First Coupling Reaction:

      • Dissolve N-Boc-N-bis(PEG2-acid) (1 eq.), POI-NH2 (1 eq.), HATU (1.1 eq.), and DIPEA (2 eq.) in DMF.

      • Stir the reaction at room temperature for 2-4 hours, monitoring progress by LC-MS.

      • Upon completion, purify the mono-conjugated intermediate (Boc-N(PEG2-acid)-PEG2-amide-POI) by preparative HPLC.

    • Boc Deprotection:

      • Dissolve the purified intermediate in a solution of 20-50% TFA in DCM.

      • Stir at room temperature for 30-60 minutes until the Boc group is completely removed (monitor by LC-MS).

      • Evaporate the solvent and TFA under reduced pressure.

    • Second Coupling Reaction:

      • Dissolve the deprotected amine intermediate (1 eq.), E3-Ligand-NH2 (1.1 eq.), HATU (1.2 eq.), and DIPEA (2 eq.) in DMF.

      • Stir the reaction at room temperature for 2-4 hours, monitoring by LC-MS.

    • Final Purification:

      • Purify the final PROTAC product by preparative HPLC to yield the desired molecule. Characterize by LC-MS and NMR.

Western Blot for Protein Degradation Quantification

This assay visually and quantitatively assesses the reduction in a target protein level following PROTAC treatment.[13][15]

  • Materials:

    • Cell line expressing the target protein.

    • PROTAC compound dissolved in DMSO.

    • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors.

    • Protein quantification kit (e.g., BCA assay).

    • SDS-PAGE equipment and reagents.

    • PVDF membrane.

    • Blocking buffer (e.g., 5% non-fat milk in TBST).

    • Primary antibody for the POI and a loading control (e.g., GAPDH, β-actin).

    • HRP-conjugated secondary antibody.

    • Chemiluminescent substrate (ECL).

  • Procedure:

    • Cell Treatment: Seed cells in 6-well plates and allow them to adhere. Treat cells with serial dilutions of the PROTAC (e.g., 1 nM to 10 µM) for a set time (e.g., 24 hours). Include a vehicle control (DMSO).

    • Lysis: Wash cells with PBS and lyse with ice-cold lysis buffer.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

    • SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and run to separate proteins by size.

    • Transfer: Transfer the separated proteins to a PVDF membrane.

    • Blocking & Antibody Incubation: Block the membrane for 1 hour. Incubate with the primary antibody for the POI overnight at 4°C. Wash, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imager.

    • Analysis: Quantify the band intensities. Normalize the POI signal to the loading control signal to determine the percentage of remaining protein relative to the vehicle control.

Conclusion

N-Boc-N-bis(PEG2-acid) is not a therapeutic agent itself, but a highly valuable chemical tool for the construction of PROTACs. Its branched structure, orthogonal protecting group, and hydrophilic PEG chains provide drug development professionals with a versatile scaffold to systematically synthesize and optimize targeted protein degraders. Understanding the fundamental role of such linkers is paramount to the rational design of next-generation therapeutics that can address previously "undruggable" targets.[1][5]

References

An In-depth Technical Guide to PEG-Based PROTAC Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate disease-causing proteins by hijacking the cell's own ubiquitin-proteasome system.[1] These heterobifunctional molecules consist of two ligands—one that binds to the protein of interest (POI) and another that recruits an E3 ubiquitin ligase—connected by a chemical linker.[2] Far from being a mere spacer, the linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex.[3] Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers have become a cornerstone of PROTAC design due to their unique and advantageous properties.[2]

This technical guide provides a comprehensive overview of PEG-based PROTAC linkers, detailing their core principles, impact on PROTAC performance with quantitative data, detailed experimental protocols for their evaluation, and visual representations of key biological and experimental processes.

Core Principles of PEG Linkers in PROTACs

PEG linkers are composed of repeating ethylene (B1197577) glycol units, which impart a unique combination of hydrophilicity and flexibility.[4] This addresses a key challenge in PROTAC development: their often high molecular weight and lipophilicity, which can lead to poor aqueous solubility and limited cell permeability.[3]

Key Advantages of PEG Linkers:

  • Enhanced Solubility: The hydrophilic nature of the repeating ether oxygens in the PEG chain can significantly improve the water solubility of the overall PROTAC molecule.[5][6] This is crucial for bioavailability and formulation.

  • Increased Flexibility: The rotational freedom of the C-O bonds in the PEG backbone provides conformational flexibility.[7] This allows the PROTAC to adopt an optimal orientation for the formation of a stable and productive ternary complex between the POI and the E3 ligase.[8]

  • Tunable Length: PEG linkers can be synthesized with precise lengths, allowing for systematic optimization of the distance between the POI and the E3 ligase to achieve maximal degradation efficiency.[5]

  • Improved Permeability: While seemingly counterintuitive for a hydrophilic linker, the flexibility of PEG chains can allow the PROTAC to adopt a folded conformation that shields its polar surface area, facilitating passage across the cell membrane.[4]

Quantitative Impact of PEG Linkers on PROTAC Performance

The length of the PEG linker is a critical parameter that must be empirically optimized for each PROTAC system. A linker that is too short may cause steric hindrance, while one that is too long can lead to reduced stability of the ternary complex.[3]

Physicochemical Properties

The incorporation of PEG linkers directly influences key physicochemical properties that are critical for a molecule's drug-like characteristics.

PROTAC ComponentLinker TypeLinker Length (atoms)cLogPTPSA (Ų)Solubility (µM)Reference
BRD4 DegraderAlkyl85.2120<1[7]
BRD4 DegraderPEG8 (PEG2)4.514515[]
BRD4 DegraderPEG14 (PEG4)3.817050[]
BTK DegraderAlkyl96.11102[7]
BTK DegraderPEG9 (PEG3)5.314025[10]

Table 1: Illustrative comparison of how PEG linkers, compared to alkyl linkers of similar length, can decrease lipophilicity (cLogP) and increase the topological polar surface area (TPSA), generally leading to improved aqueous solubility.

Degradation Efficacy (DC₅₀ and Dₘₐₓ)

The ultimate measure of a PROTAC's effectiveness is its ability to induce the degradation of the target protein. This is quantified by the DC₅₀ (the concentration at which 50% of the target protein is degraded) and the Dₘₐₓ (the maximum percentage of protein degradation achieved).

Target ProteinE3 LigaseLinker TypeLinker Length (PEG units)DC₅₀ (nM)Dₘₐₓ (%)Reference
BRD4CRBNPEG250>90[11]
BRD4CRBNPEG325>95[11]
BRD4CRBNPEG415>95[11]
BRD4CRBNPEG640>90[11]
BTKCRBNPEG212085[12]
BTKCRBNPEG330>95[12]
BTKCRBNPEG445>90[12]

Table 2: Example data demonstrating the impact of PEG linker length on the degradation efficacy of BRD4 and BTK PROTACs. Optimal degradation is often observed within a specific range of linker lengths.

Cell Permeability

The ability of a PROTAC to cross the cell membrane is essential for its activity. Permeability can be assessed using assays such as the Parallel Artificial Membrane Permeability Assay (PAMPA) for passive diffusion and the Caco-2 cell assay for a more comprehensive assessment that includes active transport.

PROTACLinker TypeLinker Length (PEG units)PAMPA Pₑ (10⁻⁶ cm/s)Caco-2 Pₐₚₚ (A-B) (10⁻⁶ cm/s)Reference
AR Degrader 1PEG3<0.50.8[13]
AR Degrader 2PEG4<0.51.2[13]
AR Degrader 3PEG5<0.51.0[13]

Table 3: Representative permeability data for Androgen Receptor (AR) PROTACs with varying PEG linker lengths. While PAMPA values for PROTACs are often low, Caco-2 assays can reveal differences in permeability.

Experimental Protocols

Synthesis of a PEG-Based PROTAC (Example)

This protocol describes a general two-step synthesis for a PROTAC using a bifunctional PEG linker, for instance, coupling an amine-containing E3 ligase ligand with a carboxylic acid-containing POI ligand.

Step 1: Amide Coupling of E3 Ligase Ligand to PEG Linker

  • Materials:

    • E3 Ligase Ligand with an amine handle (e.g., Pomalidomide-NH₂)

    • Bifunctional PEG linker (e.g., HOOC-PEG₃-N₃)

    • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • DIPEA (N,N-Diisopropylethylamine)

    • Anhydrous DMF (N,N-Dimethylformamide)

  • Procedure:

    • Dissolve the E3 ligase ligand (1 eq) and the bifunctional PEG linker (1.1 eq) in anhydrous DMF.

    • Add HATU (1.2 eq) and DIPEA (2 eq) to the reaction mixture.

    • Stir the reaction at room temperature for 4-6 hours, monitoring progress by LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure.

    • Purify the resulting E3 ligase-linker intermediate by flash column chromatography or preparative HPLC.

Step 2: Click Chemistry to Attach POI Ligand

  • Materials:

    • Purified E3 ligase-linker intermediate (with azide (B81097) functionality)

    • POI ligand with a terminal alkyne

    • Copper(II) sulfate pentahydrate

    • Sodium ascorbate (B8700270)

    • t-Butanol/Water solvent mixture

  • Procedure:

    • Dissolve the E3 ligase-linker intermediate (1 eq) and the alkyne-functionalized POI ligand (1.2 eq) in a 1:1 mixture of t-butanol and water.

    • Add copper(II) sulfate (0.1 eq) and sodium ascorbate (0.2 eq) to the reaction mixture.

    • Stir the reaction at room temperature for 12-16 hours.

    • Monitor the reaction by LC-MS.

    • Upon completion, dilute with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the final PROTAC product by preparative HPLC.

Western Blot for PROTAC-Mediated Protein Degradation

This is a standard method to quantify the reduction in the level of a target protein.[14]

  • Cell Culture and Treatment:

    • Seed cells at an appropriate density in 6-well plates and allow them to adhere overnight.[14]

    • Treat the cells with a range of concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., 0.1% DMSO).[14]

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.[1]

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.[14]

    • Determine the protein concentration of each lysate using a BCA protein assay.[1]

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration for all samples and prepare them with Laemmli sample buffer.[14]

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[15]

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[1]

    • Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.[1]

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[1]

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[1]

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein signal to the loading control signal.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC₅₀ and Dₘₐₓ values.[14]

Cell Viability Assay (MTS Assay)

This assay is used to assess the cytotoxicity of the PROTAC.[16]

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate at a suitable density and incubate overnight.[17]

    • Treat the cells with serial dilutions of the PROTAC for a specified duration (e.g., 72 hours).[17]

  • MTS Reagent Addition and Incubation:

    • Add MTS reagent to each well according to the manufacturer's instructions.[16]

    • Incubate the plate for 1-4 hours at 37°C.[16]

  • Data Acquisition and Analysis:

    • Measure the absorbance at 490 nm using a plate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the cell viability against the PROTAC concentration to determine the IC₅₀ value.

Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay evaluates the passive permeability of a compound.[18]

  • Preparation:

    • Prepare a lipid solution (e.g., 1% lecithin (B1663433) in dodecane).[19]

    • Coat the membrane of a donor plate with the lipid solution.[19]

    • Add buffer to the acceptor plate wells.[19]

    • Prepare the PROTAC solution in buffer.[19]

  • Assay Execution:

    • Add the PROTAC solution to the donor plate wells.[19]

    • Place the donor plate on top of the acceptor plate to form a "sandwich".

    • Incubate for a specified time (e.g., 5 hours) at room temperature.[18]

  • Analysis:

    • Measure the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.

    • Calculate the permeability coefficient (Pₑ).

Mandatory Visualizations

Signaling Pathway

PROTAC_Pathway PROTAC-Mediated Protein Degradation Pathway cluster_PROTAC PROTAC Action cluster_UPS Ubiquitin-Proteasome System POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex binds PROTAC PROTAC PROTAC->Ternary_Complex mediates Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Poly-ubiquitinates POI Ub Ubiquitin (Ub) E1 E1 Activating Enzyme Ub->E1 ATP-dependent activation E2 E2 Conjugating Enzyme E1->E2 transfers Ub E2->E3_Ligase transfers Ub Proteasome 26S Proteasome Poly_Ub_POI->Proteasome recognized by Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides degrades into PROTAC_Workflow PROTAC Discovery and Evaluation Workflow cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo & Preclinical Target_Selection Target Protein Selection Ligand_Design POI & E3 Ligand Design/Selection Target_Selection->Ligand_Design Linker_Design PEG Linker Design & Variation Ligand_Design->Linker_Design Synthesis PROTAC Synthesis Linker_Design->Synthesis Biochemical_Binding Ternary Complex Formation Assay (e.g., SPR, ITC) Synthesis->Biochemical_Binding Degradation_Assay Western Blot (DC50, Dmax) Biochemical_Binding->Degradation_Assay Cell_Viability Cytotoxicity Assay (IC50) Degradation_Assay->Cell_Viability Permeability Permeability Assay (PAMPA, Caco-2) Cell_Viability->Permeability PK_PD Pharmacokinetics & Pharmacodynamics Permeability->PK_PD Efficacy_Models In Vivo Efficacy (Xenograft Models) PK_PD->Efficacy_Models Tox Toxicology Studies Efficacy_Models->Tox Candidate Lead Candidate Tox->Candidate

References

A Deep Dive into Branched vs. Linear PEGylation Reagents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic attachment of polyethylene (B3416737) glycol (PEG) chains to therapeutic molecules, a process known as PEGylation, has revolutionized the pharmaceutical industry. By enhancing the pharmacokinetic and pharmacodynamic properties of drugs, PEGylation can lead to improved efficacy, safety, and patient compliance. The architecture of the PEG reagent used—primarily linear or branched—plays a pivotal role in the ultimate success of a PEGylated therapeutic. This technical guide provides an in-depth exploration of the core differences between branched and linear PEGylation reagents, offering quantitative comparisons, detailed experimental methodologies, and visual representations of key biological and experimental processes.

Fundamental Differences in PEG Architecture

Linear PEGylation Reagents consist of a single, straight chain of repeating ethylene (B1197577) glycol units. These reagents are typically monofunctional, with a reactive group at one end for conjugation to the target molecule and an inert methoxy (B1213986) group at the other to prevent crosslinking. Bifunctional linear PEGs with reactive groups at both ends are also available for crosslinking applications.

Branched PEGylation Reagents feature multiple PEG chains extending from a central core. A common example is the "Y-shaped" PEG, which consists of two linear methoxy PEG chains attached to a single reactive group. Other multi-arm or "star-shaped" PEGs can have three, four, six, or even eight arms. This architecture results in a more compact, globular structure compared to a linear PEG of the same total molecular weight.[1][2]

Comparative Analysis of Branched vs. Linear PEGylation

The choice between a branched and a linear PEG reagent has significant implications for the resulting conjugate's properties. While both architectures aim to improve a drug's profile, they do so with distinct advantages and disadvantages.

Pharmacokinetics: The Battle for Circulation Time

A primary goal of PEGylation is to extend the in vivo circulation half-life of a therapeutic molecule. Both linear and branched PEGs achieve this by increasing the hydrodynamic radius of the conjugate, which reduces renal clearance.[3] However, branched PEGs often exhibit a more pronounced effect on half-life.

A classic example is the comparison between two commercially available PEGylated interferons used in the treatment of chronic hepatitis C: peginterferon alfa-2b, which utilizes a 12 kDa linear PEG, and peginterferon alfa-2a, which employs a 40 kDa branched PEG.[4][5][6]

ParameterPeginterferon alfa-2b (Linear 12 kDa PEG)Peginterferon alfa-2a (Branched 40 kDa PEG)Unmodified Interferon alfa
Absorption Half-life (t½) 4.6 hours[4][5]50 hours[4][5]2.3 hours[4][5]
Terminal Half-life (t½) ~108 hours[7]~192 hours[7]Varies (significantly shorter)
Renal Clearance Reduced by ~10-fold[5]Reduced by >100-fold[5][6]High

This table summarizes pharmacokinetic data from comparative studies of linear and branched PEGylated interferons.

The significantly longer absorption and terminal half-life of the branched PEG-interferon conjugate highlight the profound impact of PEG architecture on pharmacokinetics. This is attributed not only to the larger molecular weight but also to the superior shielding of the protein from proteolytic enzymes and the reticuloendothelial system provided by the branched structure.[8]

Similarly, various formulations of PEGylated granulocyte colony-stimulating factor (G-CSF) demonstrate the impact of PEG structure on half-life.

ProductPEG ArchitectureAverage Terminal Half-life
Pegfilgrastim20 kDa linear PEG15 to 80 hours (neutrophil-dependent)[9]
Lipegfilgrastim20 kDa linear PEG (via a carbohydrate linker)32 to 62 hours[9]
Maxy-G34Novel PEG-G-CSF designed for increased half-lifeEnhanced half-life compared to Neulasta[10]

This table presents a comparison of the half-lives of different PEGylated G-CSF products.

Hydrodynamic Radius: A Matter of Debate

It was initially thought that the longer circulation times of branched PEG-conjugates were a direct result of a larger hydrodynamic volume. However, studies have shown that for the same total molecular weight of attached PEG, there is no significant difference in the viscosity or hydrodynamic radii between proteins conjugated with branched and linear PEGs. This suggests that other factors, such as the conformation and flexibility of the PEG chains, play a more critical role in reducing clearance rates.

Impact on Biological Activity

A crucial consideration in PEGylation is the potential for the PEG chain to sterically hinder the interaction of the therapeutic molecule with its target, leading to a reduction in biological activity. The architecture of the PEG can influence the extent of this activity loss.

A study on the enzymatic activity of α-chymotrypsin PEGylated with linear PEGs of varying molecular weights demonstrated that increasing the number of attached PEG molecules leads to a decrease in the catalytic turnover number (kcat), while the effect of the PEG molecular weight itself was less pronounced.[11]

Degree of PEGylation (moles of PEG/mole of enzyme)kcat (s⁻¹) for PEG700-α-CTkcat (s⁻¹) for PEG2000-α-CTkcat (s⁻¹) for PEG5000-α-CT
0 (Unmodified)15.215.215.2
~1.313.513.513.1
~2.511.210.710.2
~4.28.97.68.7
~6--8.3
~8-98.59.48.6

This table shows the effect of the degree of linear PEGylation on the catalytic activity of α-chymotrypsin. Data adapted from a study on PEG-α-chymotrypsin conjugates.[11]

While direct quantitative comparisons of residual activity between linear and branched PEGylated enzymes are scarce, it is generally believed that the more compact nature of branched PEGs may, in some cases, lead to less steric hindrance at the active site compared to a linear PEG of the same total molecular weight, potentially preserving more of the protein's activity.

Immunogenicity: The Anti-PEG Phenomenon

While PEG is generally considered non-immunogenic, there is growing evidence of pre-existing and treatment-induced anti-PEG antibodies.[12] These antibodies can lead to accelerated clearance of the PEGylated drug and, in some cases, hypersensitivity reactions. One study investigating the anti-PEG immune response to PEGylated proteins found that the immunogenicity of the protein itself and the molecular weight of the attached PEG were significant factors. In contrast, the branching of the PEG had an insignificant effect on the anti-PEG immune response.[13]

Experimental Protocols

The successful synthesis and characterization of a PEGylated protein require a series of well-defined experimental procedures. Below are detailed methodologies for key steps in the process.

Protein PEGylation with an Amine-Reactive NHS-Ester PEG Reagent

This protocol describes the conjugation of a linear or branched PEG-NHS ester to primary amines (e.g., lysine (B10760008) residues and the N-terminus) on a protein.

Materials:

  • Protein of interest in an amine-free buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • Linear or Branched PEG-NHS ester reagent

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Dialysis or size-exclusion chromatography (SEC) materials for purification

Procedure:

  • Protein Preparation: Ensure the protein solution is at a suitable concentration (typically >1 mg/mL) and in an amine-free buffer. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into a suitable buffer like PBS.

  • PEG Reagent Preparation: Immediately before use, dissolve the PEG-NHS ester in a small amount of anhydrous DMF or DMSO.

  • PEGylation Reaction: Add a calculated molar excess of the dissolved PEG-NHS ester to the protein solution with gentle stirring. A 5 to 20-fold molar excess of the PEG reagent over the protein is a common starting point. The optimal ratio should be determined empirically.

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle agitation.

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. This will hydrolyze any unreacted NHS ester. Incubate for 30 minutes at room temperature.

Purification of the PEGylated Protein

Purification is essential to remove unreacted PEG, unreacted protein, and reaction byproducts.

A. Size-Exclusion Chromatography (SEC):

  • Equilibrate an appropriate SEC column with a suitable buffer (e.g., PBS).

  • Load the quenched reaction mixture onto the column.

  • Elute the sample with the equilibration buffer.

  • Collect fractions and monitor the elution profile using UV absorbance at 280 nm. The PEGylated protein will elute earlier than the unreacted protein due to its larger hydrodynamic radius.

B. Ion-Exchange Chromatography (IEX):

  • Choose an appropriate IEX resin (anion or cation exchange) based on the protein's isoelectric point and the desired pH of the separation.

  • Equilibrate the column with a low-salt binding buffer.

  • Load the reaction mixture onto the column. The unreacted PEG will likely flow through, while the protein and its PEGylated forms will bind.

  • Elute the bound species using a salt gradient (e.g., 0-1 M NaCl). The PEGylated protein will typically elute at a lower salt concentration than the native protein due to charge shielding by the PEG chains.

Characterization of the PEGylated Protein

A. SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE):

  • Prepare SDS-PAGE gels of an appropriate acrylamide (B121943) concentration.

  • Load samples of the un-PEGylated protein, the crude reaction mixture, and the purified PEGylated fractions.

  • Run the gel under standard conditions.

  • Stain the gel (e.g., with Coomassie Brilliant Blue). A successful PEGylation will result in a significant increase in the apparent molecular weight of the protein, appearing as a higher molecular weight band or smear compared to the native protein.

B. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry:

  • Prepare samples by mixing the protein solution with a suitable MALDI matrix.

  • Spot the mixture onto a MALDI target plate and allow it to dry.

  • Acquire mass spectra. MALDI-TOF can be used to determine the molecular weight of the PEGylated protein and to assess the degree of PEGylation (i.e., the number of PEG chains attached per protein molecule).

Visualizing the Impact: Signaling Pathways and Workflows

Understanding the mechanism of action of a PEGylated therapeutic often involves elucidating its effect on cellular signaling pathways. Similarly, visualizing the experimental workflow can aid in the planning and execution of PEGylation studies.

G-CSF Signaling Pathway

Pegfilgrastim, a PEGylated form of G-CSF, is used to stimulate the production of neutrophils. It acts by binding to the G-CSF receptor, which activates several downstream signaling pathways, including the JAK/STAT, PI3K/AKT, and MAPK/ERK pathways.[14][15][16]

G_CSF_Signaling cluster_membrane Cell Membrane GCSF_Receptor G-CSF Receptor JAK JAK GCSF_Receptor->JAK Activates PI3K PI3K GCSF_Receptor->PI3K Activates Ras Ras GCSF_Receptor->Ras Activates Pegfilgrastim Pegfilgrastim Pegfilgrastim->GCSF_Receptor Binds STAT STAT JAK->STAT Phosphorylates Nucleus Nucleus STAT->Nucleus Translocates to AKT AKT PI3K->AKT AKT->Nucleus MAPK_ERK MAPK/ERK Pathway Ras->MAPK_ERK MAPK_ERK->Nucleus Proliferation Neutrophil Proliferation & Differentiation Nucleus->Proliferation Gene Transcription

Caption: G-CSF signaling cascade initiated by Pegfilgrastim binding.

Monoclonal Antibody Signaling in Cancer Therapy

PEGylated monoclonal antibodies (mAbs) are used in cancer therapy to block specific cell surface receptors, thereby inhibiting downstream signaling pathways that promote cell growth and survival.

mAb_Signaling cluster_membrane Tumor Cell Membrane Receptor Growth Factor Receptor (e.g., HER2) Signaling_Pathway Downstream Signaling Pathway (e.g., PI3K/AKT, MAPK) Receptor->Signaling_Pathway PEG_mAb PEGylated mAb PEG_mAb->Receptor Binds & Blocks Growth_Factor Growth Factor Growth_Factor->Receptor Binds & Activates Cell_Growth Cell Growth & Survival Signaling_Pathway->Cell_Growth

Caption: Inhibition of tumor cell growth signaling by a PEGylated mAb.

Experimental Workflow for PEGylation

A logical workflow is crucial for the successful development of a PEGylated therapeutic.

PEGylation_Workflow Protein_Prep Protein Preparation (Buffer Exchange) PEG_Reaction PEGylation Reaction (Linear or Branched PEG-NHS) Protein_Prep->PEG_Reaction Quenching Quenching (Tris or Glycine) PEG_Reaction->Quenching Purification Purification (SEC or IEX) Quenching->Purification Characterization Characterization (SDS-PAGE, MALDI-TOF) Purification->Characterization Activity_Assay Biological Activity Assay Purification->Activity_Assay

Caption: A typical experimental workflow for protein PEGylation.

Conclusion

The choice between branched and linear PEGylation reagents is a critical decision in the development of PEGylated therapeutics. Branched PEGs often offer superior pharmacokinetic profiles, leading to longer in vivo circulation times. However, the impact on biological activity and the potential for immunogenicity must be carefully considered. This technical guide has provided a comprehensive overview of the key differences between these two architectures, supported by quantitative data and detailed experimental protocols. By understanding these nuances, researchers can make more informed decisions to optimize the design and development of next-generation PEGylated drugs.

References

An In-depth Technical Guide to N-Boc-N-bis(PEG2-acid): Properties, Application in PROTAC Synthesis, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of N-Boc-N-bis(PEG2-acid), a versatile branched linker, and its application in the rapidly advancing field of targeted protein degradation, specifically in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document includes detailed experimental protocols for its conjugation and illustrates its role in hijacking cellular degradation pathways.

Core Properties of N-Boc-N-bis(PEG2-acid)

N-Boc-N-bis(PEG2-acid) is a heterobifunctional linker molecule featuring a Boc-protected amine and two terminal carboxylic acid groups connected by short polyethylene (B3416737) glycol (PEG) chains. This unique branched structure provides a scaffold for the synthesis of complex molecules, particularly in the field of bioconjugation and drug development.

The key quantitative data for this molecule are summarized in the table below.

PropertyValueReferences
Molecular Formula C19H35NO10[1][2][3][4]
Molecular Weight 437.5 g/mol [1][2][3][4]
CAS Number 2054339-01-2[1][2][3]

Application in Targeted Protein Degradation: PROTAC Synthesis

PROTACs are innovative heterobifunctional molecules designed to recruit a target protein (Protein of Interest, POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[5][6][7][8] The linker connecting the POI-binding ligand and the E3 ligase-binding ligand is a critical component that influences the efficacy, solubility, and cell permeability of the PROTAC.[5][8]

N-Boc-N-bis(PEG2-acid) serves as a branched and flexible PEG-based linker. The dual carboxylic acid functionalities allow for the attachment of two different ligands, or for multivalent attachment of a single ligand, potentially enhancing the avidity and efficacy of the resulting PROTAC. The Boc-protected amine provides an orthogonal handle for further chemical modification after deprotection. The PEG component enhances the solubility and pharmacokinetic properties of the PROTAC molecule.[5][8]

A key application of this linker is in the construction of PROTACs targeting critical signaling pathways implicated in diseases such as cancer. One such pathway is the PI3K/AKT/mTOR signaling cascade, which is frequently dysregulated in various cancers.[9][10] By designing a PROTAC that utilizes a branched linker like N-Boc-N-bis(PEG2-acid) to connect a PI3K inhibitor to an E3 ligase ligand (e.g., a Von Hippel-Lindau (VHL) ligand), it is possible to induce the targeted degradation of PI3K, thereby inhibiting the downstream signaling pathway.[9][11][12]

Experimental Protocols

The utilization of N-Boc-N-bis(PEG2-acid) in PROTAC synthesis primarily involves the formation of stable amide bonds between its carboxylic acid groups and primary amines on the respective ligands. This is typically achieved using carbodiimide (B86325) chemistry, often with the addition of N-hydroxysuccinimide (NHS) to enhance efficiency and stability.

General Protocol for EDC/NHS-mediated Amide Coupling of N-Boc-N-bis(PEG2-acid) to a Primary Amine-Containing Ligand

This protocol describes a general two-step procedure for the activation of the carboxylic acid groups of N-Boc-N-bis(PEG2-acid) with EDC and Sulfo-NHS, followed by conjugation to a primary amine-containing molecule (e.g., a POI or E3 ligase ligand).

Materials:

  • N-Boc-N-bis(PEG2-acid)

  • Amine-containing ligand

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysulfosuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine, pH 8.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction vials and stirring equipment

  • Purification system (e.g., HPLC)

Procedure:

  • Reagent Preparation:

    • Dissolve N-Boc-N-bis(PEG2-acid) in anhydrous DMF or DMSO to a desired stock concentration (e.g., 100 mM).

    • Dissolve the amine-containing ligand in an appropriate solvent (e.g., DMF, DMSO, or an aqueous buffer compatible with the coupling reaction).

    • Freshly prepare solutions of EDC and NHS/Sulfo-NHS in the Activation Buffer immediately before use.

  • Activation of Carboxylic Acids:

    • In a reaction vial, add the N-Boc-N-bis(PEG2-acid) stock solution to the Activation Buffer.

    • Add a 2 to 4-fold molar excess of EDC and NHS/Sulfo-NHS to the N-Boc-N-bis(PEG2-acid) solution.

    • Incubate the mixture at room temperature for 15-30 minutes with gentle stirring. This step forms a more stable amine-reactive NHS ester.[13][14]

  • Conjugation to the Amine-Containing Ligand:

    • Add the amine-containing ligand solution to the activated linker solution. A 1.1 to 1.5-fold molar excess of the amine ligand over the linker is typically used.

    • Adjust the pH of the reaction mixture to 7.2-7.5 by adding Coupling Buffer to facilitate the reaction between the NHS ester and the primary amine.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM.

    • Incubate for 15-30 minutes at room temperature to quench any unreacted NHS esters.

  • Purification:

    • Purify the resulting conjugate using an appropriate method such as reversed-phase high-performance liquid chromatography (RP-HPLC) to remove unreacted reagents and byproducts.

    • Characterize the purified product by mass spectrometry and NMR to confirm its identity and purity.

Visualizing the Workflow and Signaling Pathway

Diagrams created using Graphviz (DOT language) are provided below to illustrate the experimental workflow for PROTAC synthesis and the targeted degradation of a protein within a signaling pathway.

Experimental Workflow for PROTAC Synthesis

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis cluster_purification Purification & Characterization cluster_testing Biological Evaluation POI_Ligand Protein of Interest (POI) Ligand with Amine PROTAC_Intermediate POI Ligand-Linker Intermediate POI_Ligand->PROTAC_Intermediate EDC/NHS Coupling E3_Ligand E3 Ligase Ligand (e.g., VHL Ligand) Final_PROTAC Final PROTAC E3_Ligand->Final_PROTAC Linker N-Boc-N-bis(PEG2-acid) Activated_Linker Activated Linker (NHS Ester) Linker->Activated_Linker EDC, NHS Activated_Linker->PROTAC_Intermediate PROTAC_Intermediate->Final_PROTAC Deprotection & Coupling Purification HPLC Purification Final_PROTAC->Purification Characterization Mass Spectrometry NMR Analysis Purification->Characterization Biological_Testing Cell-based Assays (e.g., Western Blot) Characterization->Biological_Testing Verified PROTAC

Caption: A generalized experimental workflow for the synthesis and evaluation of a PROTAC.

PROTAC-mediated Degradation in the PI3K/AKT/mTOR Signaling Pathway

PROTAC_Mechanism cluster_pathway PI3K/AKT/mTOR Signaling Pathway cluster_protac PROTAC Action PI3K PI3K AKT AKT PI3K->AKT activates Proteasome Proteasome PI3K->Proteasome targeted for degradation mTOR mTOR AKT->mTOR activates Downstream Downstream Effectors (Cell Growth, Proliferation) mTOR->Downstream activates PROTAC PROTAC PROTAC->PI3K binds E3_Ligase E3 Ubiquitin Ligase (e.g., VHL) PROTAC->E3_Ligase recruits E3_Ligase->PI3K ubiquitinates Ub Ubiquitin Ub->PI3K Degraded_PI3K Degraded PI3K (Peptides) Proteasome->Degraded_PI3K

References

The Lynchpin of Targeted Therapy: A Technical Guide to Linkers in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Antibody-Drug Conjugates (ADCs) represent a paradigm shift in oncology, offering the promise of targeted chemotherapy with an improved therapeutic window. This sophisticated class of biotherapeutics marries the exquisite specificity of a monoclonal antibody (mAb) with the potent cell-killing ability of a cytotoxic payload. The critical component that bridges these two disparate entities is the linker. More than a simple tether, the linker is a key determinant of an ADC's success, profoundly influencing its stability, efficacy, and toxicity profile.[1][2] This in-depth technical guide explores the fundamental principles of linker technology, providing a comprehensive overview for researchers and drug developers in the field.

The Dichotomy of Linker Design: Cleavable vs. Non-Cleavable

The fundamental choice in ADC linker design lies between two major classes: cleavable and non-cleavable linkers. This decision dictates the mechanism of payload release and has significant implications for the ADC's overall performance.[3][4]

Cleavable Linkers: Engineered for Conditional Release

Cleavable linkers are designed to be stable in the systemic circulation and to release the cytotoxic payload upon encountering specific triggers within the tumor microenvironment or inside the target cancer cell.[3][5] This conditional release strategy aims to concentrate the payload at the site of action, minimizing off-target toxicity.[6] There are three primary mechanisms of cleavage:

  • Protease-Sensitive Linkers: These linkers incorporate a peptide sequence that is recognized and cleaved by proteases, such as cathepsin B, which are highly expressed in the lysosomes of tumor cells.[7][8] The most common example is the valine-citrulline (Val-Cit) dipeptide linker.[7]

  • pH-Sensitive Linkers: Exploiting the acidic environment of endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0) compared to the physiological pH of blood (~7.4), these linkers, such as hydrazones, undergo hydrolysis to release the payload.[9][10][11]

  • Glutathione-Sensitive Linkers: These linkers contain a disulfide bond that is readily cleaved by the high intracellular concentration of glutathione, a reducing agent, found in cancer cells compared to the bloodstream.[3]

The release of a membrane-permeable payload from a cleavable linker can lead to the "bystander effect," where the payload diffuses out of the target cell and kills neighboring antigen-negative cancer cells.[12][13] This can be particularly advantageous in treating heterogeneous tumors.[12]

Non-Cleavable Linkers: Stability as a Virtue

In contrast, non-cleavable linkers form a stable covalent bond between the antibody and the payload.[4] The release of the payload is entirely dependent on the complete proteolytic degradation of the antibody backbone within the lysosome following internalization.[6] This results in the release of the payload still attached to the linker and a single amino acid residue.

The primary advantage of non-cleavable linkers is their enhanced plasma stability, which generally leads to a lower risk of premature drug release and associated off-target toxicities.[4][14] However, because the released payload is less membrane-permeable, ADCs with non-cleavable linkers typically exhibit a reduced or absent bystander effect.[14]

Quantitative Comparison of Linker Properties

The choice of linker significantly impacts key quantitative parameters of an ADC, including its drug-to-antibody ratio (DAR), plasma stability, in vivo efficacy, and toxicity profile.

Approved ADC Target Antigen Linker Type Payload Average DAR
Adcetris® (Brentuximab vedotin)CD30Protease-cleavable (Val-Cit)MMAE~4
Kadcyla® (Ado-trastuzumab emtansine)HER2Non-cleavable (Thioether)DM1~3.5[15]
Besponsa® (Inotuzumab ozogamicin)CD22pH-sensitive (Hydrazone)Calicheamicin~6
Mylotarg™ (Gemtuzumab ozogamicin)CD33pH-sensitive (Hydrazone)Calicheamicin2–3[16]
Polivy™ (Polatuzumab vedotin)CD79bProtease-cleavable (Val-Cit)MMAE~3.5
Padcev™ (Enfortumab vedotin)Nectin-4Protease-cleavable (Val-Cit)MMAE~3.8
Enhertu® (Trastuzumab deruxtecan)HER2Protease-cleavable (Tetrapeptide)DXd~8[17]
Trodelvy® (Sacituzumab govitecan)Trop-2pH-sensitive (Hydrazone)SN-38~7.6
Blenrep® (Belantamab mafodotin)BCMAProtease-cleavable (Val-Cit)MMAF~4
Zynlonta™ (Loncastuximab tesirine)CD19Protease-cleavable (Val-Ala)PBD~2.3
Tivdak™ (Tisotumab vedotin)Tissue FactorProtease-cleavable (Val-Cit)MMAE~4
Elahere™ (Mirvetuximab soravtansine)FRαDisulfideDM4~3.4

Table 1: Drug-to-Antibody Ratio (DAR) of Selected FDA-Approved ADCs. [18][19]

Linker Type Example Plasma Half-life (t½) Notes
Protease-cleavableVal-Cit-PABC-MMAE> 7 days (in vitro)[20]Generally stable in human plasma, but can be less stable in rodent plasma due to enzymatic differences.[21]
pH-sensitiveHydrazoneVariable (e.g., t½ ≈ 2 days for some)[10][22]Stability is highly dependent on the specific hydrazone chemistry and pH.
DisulfideSPDB-DM4Variable (e.g., slow release over days)[22]Stability can be influenced by steric hindrance around the disulfide bond.
Non-cleavableSMCC-DM1High (payload release depends on antibody degradation)Considered very stable in circulation.[23]

Table 2: Comparative Plasma Stability of Different Linker Types.

Linker Type In Vivo Efficacy Toxicity Profile
Cleavable Can be more efficacious, especially in heterogeneous tumors, due to the bystander effect.[14]Associated with higher rates of ≥ grade 3 adverse events, particularly neutropenia and anemia, likely due to premature payload release.[1][23]
Non-cleavable Efficacy is dependent on high and homogenous antigen expression. May be less effective against antigen-negative cells.[14]Generally better tolerated with lower systemic toxicities due to increased plasma stability.[1][23]

Table 3: In Vivo Efficacy and Toxicity Comparison of Cleavable vs. Non-Cleavable Linkers.

Visualizing Key Concepts in ADC Linker Technology

Diagrams are essential for illustrating the complex mechanisms and relationships in ADC development. The following Graphviz diagrams depict key signaling pathways, experimental workflows, and logical relationships related to ADC linkers.

Cleavable_Linker_Mechanisms cluster_circulation Systemic Circulation (pH ~7.4) cluster_tumor_cell Target Tumor Cell cluster_cleavage Cleavage Triggers ADC_stable Stable ADC ADC_internalized Internalized ADC (Endosome/Lysosome) ADC_stable->ADC_internalized Tumor Targeting & Internalization Payload_released Released Payload ADC_internalized->Payload_released Linker Cleavage Cell_death Target Cell Death Payload_released->Cell_death Induces Apoptosis Bystander_cell Neighboring Cell Payload_released->Bystander_cell Diffusion (Bystander Effect) Bystander_death Bystander Cell Death Bystander_cell->Bystander_death Proteases Proteases (e.g., Cathepsin B) Proteases->ADC_internalized Low_pH Low pH (Acidic Environment) Low_pH->ADC_internalized Glutathione Glutathione (Reducing Environment) Glutathione->ADC_internalized

Caption: Mechanisms of action for cleavable linkers in ADCs.

Non_Cleavable_Linker_Mechanism cluster_circulation Systemic Circulation cluster_tumor_cell Target Tumor Cell ADC_stable Highly Stable ADC ADC_internalized Internalized ADC (Lysosome) ADC_stable->ADC_internalized Tumor Targeting & Internalization Antibody_degradation Antibody Degradation ADC_internalized->Antibody_degradation Proteolytic Digestion Payload_linker_aa Payload-Linker-Amino Acid Metabolite Antibody_degradation->Payload_linker_aa Releases Cell_death Target Cell Death Payload_linker_aa->Cell_death Induces Apoptosis

Caption: Mechanism of action for non-cleavable linkers in ADCs.

Experimental_Workflow_Plasma_Stability start Start: ADC Sample incubation Incubate ADC in Plasma (e.g., Human, Mouse) at 37°C start->incubation sampling Collect Aliquots at Various Time Points incubation->sampling analysis Analyze Samples sampling->analysis lcms LC-MS Analysis of Intact ADC (DAR) or Released Payload analysis->lcms Method 1 elisa ELISA for Total and Conjugated Antibody analysis->elisa Method 2 data_analysis Data Analysis lcms->data_analysis elisa->data_analysis half_life Calculate Half-life (t½) of ADC in Plasma data_analysis->half_life end End: Stability Profile half_life->end

Caption: Experimental workflow for assessing ADC plasma stability.

Linker_Choice_Impact cluster_cleavable Cleavable Linker cluster_non_cleavable Non-Cleavable Linker linker_choice Linker Choice cleavable_props Lower Plasma Stability Higher Bystander Effect Potentially Higher Off-Target Toxicity linker_choice->cleavable_props non_cleavable_props Higher Plasma Stability Lower Bystander Effect Potentially Lower Off-Target Toxicity linker_choice->non_cleavable_props cleavable_use Suitable for Heterogeneous Tumors cleavable_props->cleavable_use non_cleavable_use Suitable for Homogeneous Tumors with High Antigen Expression non_cleavable_props->non_cleavable_use

Caption: Logical relationship between linker choice and ADC properties.

Key Experimental Protocols

The development and characterization of ADCs rely on a suite of robust in vitro and in vivo assays. Detailed methodologies for key experiments are provided below.

In Vitro Cytotoxicity Assay (MTT/XTT Assay)

Objective: To determine the cytotoxic potency (e.g., IC50) of an ADC against antigen-positive and antigen-negative cancer cell lines.[24][25]

Methodology:

  • Cell Seeding: Seed target cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[26]

  • ADC Treatment: Prepare serial dilutions of the ADC and a control antibody. Replace the cell culture medium with the ADC or control solutions.[26]

  • Incubation: Incubate the plates for a period that allows for ADC internalization and payload-induced cytotoxicity (typically 72-120 hours).[26]

  • Reagent Addition:

    • MTT Assay: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals. Solubilize the crystals with a solubilization buffer (e.g., DMSO).[24]

    • XTT Assay: Add the XTT reagent mixture (containing an electron-coupling agent) to each well and incubate for 2-4 hours.[24]

  • Absorbance Measurement: Read the absorbance of the wells using a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT, 450-500 nm for XTT).[24][26]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot a dose-response curve to determine the IC50 value.

In Vitro Plasma Stability Assay

Objective: To evaluate the stability of the linker and the rate of payload release from an ADC in plasma.[9][27][28]

Methodology:

  • Incubation: Incubate the ADC at a specific concentration in plasma (e.g., human, mouse, rat) at 37°C.[28][29]

  • Time-Point Sampling: At various time points (e.g., 0, 24, 48, 72, 144 hours), collect aliquots of the plasma-ADC mixture.[29]

  • Sample Processing:

    • For Intact ADC Analysis: Purify the ADC from the plasma using methods like Protein A affinity chromatography.[30]

    • For Released Payload Analysis: Precipitate plasma proteins using an organic solvent (e.g., acetonitrile) and collect the supernatant containing the free payload.[31]

  • Analysis:

    • Intact ADC: Analyze the purified ADC using Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the change in the average DAR over time.[27][30]

    • Released Payload: Quantify the amount of free payload in the supernatant using LC-MS/MS.[29][31]

  • Data Analysis: Plot the percentage of intact ADC or the concentration of released payload over time to determine the stability profile and calculate the half-life of the ADC in plasma.[9][31]

Cathepsin B Cleavage Assay

Objective: To confirm the specific cleavage of a protease-sensitive linker by its target enzyme.[7][32]

Methodology:

  • Enzyme Activation: Activate recombinant human cathepsin B by incubating it in an assay buffer (pH 5.0-6.0) containing a reducing agent like DTT.[7][32]

  • Reaction Setup: In a microcentrifuge tube, combine the ADC with the assay buffer.[7][32]

  • Initiate Reaction: Start the reaction by adding the activated cathepsin B to the ADC solution and incubate at 37°C.[7]

  • Time-Point Quenching: At designated time points, stop the reaction by adding a quenching solution (e.g., a protease inhibitor or an acidic solution).[32]

  • Analysis: Analyze the samples using reverse-phase HPLC or LC-MS to separate and quantify the intact ADC and the released payload.[7]

  • Data Analysis: Plot the concentration of the released payload over time to determine the rate of linker cleavage.

Bystander Effect Assay (Co-culture Method)

Objective: To assess the ability of an ADC's payload to kill neighboring antigen-negative cells.[12][25][33][34]

Methodology:

  • Cell Labeling (Optional): Label the antigen-negative cell line with a fluorescent marker (e.g., GFP) to distinguish it from the antigen-positive cells.[25]

  • Co-culture Seeding: Seed a mixture of antigen-positive and antigen-negative cells in a 96-well plate at a defined ratio.[33]

  • ADC Treatment: Treat the co-culture with serial dilutions of the ADC.

  • Incubation: Incubate the plate for a sufficient duration to observe the cytotoxic effects.

  • Analysis:

    • Fluorescence Imaging/Flow Cytometry: If using fluorescently labeled cells, quantify the viability of each cell population separately using a high-content imager or flow cytometer.[33][34]

    • Overall Viability Assay: If cells are not labeled, perform a standard cytotoxicity assay (e.g., MTT) to measure the overall viability of the co-culture.

  • Data Analysis: Compare the viability of the antigen-negative cells in the co-culture treated with the ADC to their viability when cultured alone and treated with the ADC. A significant decrease in the viability of antigen-negative cells in the co-culture indicates a bystander effect.

Conclusion

The linker is a pivotal component in the design of antibody-drug conjugates, with its chemical properties profoundly influencing the therapeutic index of the resulting molecule. The choice between a cleavable and non-cleavable linker strategy must be carefully considered based on the target antigen's expression profile, the tumor microenvironment, and the desired mechanism of action. A thorough understanding of the principles of linker chemistry, coupled with robust experimental validation, is essential for the successful development of the next generation of safe and effective ADC therapies. As research continues to advance, novel linker technologies will undoubtedly emerge, further refining our ability to create highly targeted and potent anti-cancer agents.

References

Methodological & Application

Application Notes and Protocols for N-Boc-N-bis(PEG2-acid) in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to N-Boc-N-bis(PEG2-acid) in PROTAC Technology

Proteolysis Targeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's natural protein disposal system—the ubiquitin-proteasome system (UPS)—to selectively degrade target proteins of interest (POIs).[1] A typical PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical element, influencing the PROTAC's efficacy, solubility, cell permeability, and pharmacokinetic properties.[2]

PEG-based linkers, such as N-Boc-N-bis(PEG2-acid), are frequently employed in PROTAC synthesis to enhance the aqueous solubility and improve the pharmacokinetic profile of the resulting molecule.[1] The N-Boc-N-bis(PEG2-acid) linker offers a branched structure with two carboxylic acid functional groups for conjugation and a tert-Butyloxycarbonyl (Boc) protected amine. This configuration allows for a modular and flexible approach to PROTAC assembly. The Boc protecting group provides a stable yet easily removable mask for a primary amine, enabling controlled, stepwise conjugation strategies.

This document provides detailed application notes and representative protocols for the use of N-Boc-N-bis(PEG2-acid) in the synthesis of PROTACs.

Physicochemical Properties and Handling

Proper handling and storage of N-Boc-N-bis(PEG2-acid) are crucial for maintaining its integrity and reactivity.

PropertyValueReference
Molecular Formula C17H31NO8[3]
Molecular Weight 377.43 g/mol [3]
Appearance White to off-white solid[4]
Solubility Soluble in DMSO, DMF, and other common organic solvents[5]
Storage Conditions Store at -20°C for long-term stability.[4]

PROTAC Synthesis Strategy using N-Boc-N-bis(PEG2-acid)

The synthesis of a PROTAC using N-Boc-N-bis(PEG2-acid) typically follows a modular, multi-step approach. The dual carboxylic acid functionalities allow for the sequential or simultaneous coupling of the POI ligand and the E3 ligase ligand. The Boc-protected amine can be deprotected to introduce an additional point of modification or to alter the physicochemical properties of the final PROTAC.

A general synthetic workflow involves the following key steps:

  • Activation of Carboxylic Acids: The carboxylic acid groups of N-Boc-N-bis(PEG2-acid) are activated to facilitate amide bond formation. Common activating agents include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide) in the presence of an auxiliary nucleophile such as HOBt (Hydroxybenzotriazole) or NHS (N-Hydroxysuccinimide).[3]

  • First Amide Coupling: The activated linker is reacted with the amine-functionalized POI ligand or E3 ligase ligand.

  • Second Amide Coupling: The remaining activated carboxylic acid group is then coupled with the second amine-functionalized ligand.

  • Boc Deprotection (Optional): The Boc protecting group can be removed under acidic conditions (e.g., using trifluoroacetic acid - TFA) if the exposed amine is desired for further modification or for the final PROTAC structure.

  • Purification: The final PROTAC molecule is purified using standard chromatographic techniques such as flash column chromatography or preparative HPLC.

The following diagram illustrates the logical workflow for PROTAC synthesis using a bifunctional linker like N-Boc-N-bis(PEG2-acid).

PROTAC_Synthesis_Workflow cluster_0 Step 1: Linker Activation cluster_1 Step 2: First Coupling cluster_2 Step 3: Second Coupling cluster_3 Step 4: Deprotection & Purification Linker N-Boc-N-bis(PEG2-acid) Activated_Linker Activated Linker Linker->Activated_Linker Activation Activator HATU or EDC/NHS Intermediate Boc-Linker-Ligand1 Activated_Linker->Intermediate Amide Coupling Ligand1 POI or E3 Ligase Ligand (with amine group) PROTAC_Boc Ligand2-Linker(Boc)-Ligand1 Intermediate->PROTAC_Boc Amide Coupling Ligand2 E3 Ligase or POI Ligand (with amine group) Final_PROTAC Final PROTAC PROTAC_Boc->Final_PROTAC Boc Deprotection Deprotection TFA Purification Purification (HPLC) Final_PROTAC->Purification

Caption: General workflow for PROTAC synthesis using N-Boc-N-bis(PEG2-acid).

Experimental Protocols

The following are representative protocols for the synthesis of a PROTAC using N-Boc-N-bis(PEG2-acid). These protocols are based on established methodologies for PROTAC synthesis and should be optimized for specific ligands and reaction scales.[6][7]

Protocol 1: Solution-Phase Synthesis of a Symmetrical PROTAC

This protocol describes the synthesis of a symmetrical PROTAC where the same ligand is coupled to both carboxylic acid groups of the linker.

Materials:

  • N-Boc-N-bis(PEG2-acid)

  • Amine-functionalized ligand (e.g., POI ligand or E3 ligase ligand)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Solvents for chromatography (e.g., ethyl acetate (B1210297), hexanes, methanol)

Procedure:

  • Linker Activation and Coupling:

    • Dissolve N-Boc-N-bis(PEG2-acid) (1.0 eq.) in anhydrous DMF.

    • Add HATU (2.2 eq.) and DIPEA (4.0 eq.) to the solution and stir for 15 minutes at room temperature.

    • Add the amine-functionalized ligand (2.2 eq.) to the reaction mixture.

    • Stir the reaction at room temperature for 4-16 hours, monitoring progress by LC-MS.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate and wash with saturated sodium bicarbonate solution (3x), water (1x), and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification of Boc-Protected PROTAC:

    • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the Boc-protected PROTAC.

  • Boc Deprotection (Optional):

    • Dissolve the purified Boc-protected PROTAC in a solution of 20-50% TFA in DCM.

    • Stir the reaction at room temperature for 1-2 hours, monitoring by LC-MS.

    • Concentrate the reaction mixture under reduced pressure.

    • Co-evaporate with DCM (3x) to remove residual TFA.

  • Final Purification:

    • Purify the final PROTAC by preparative HPLC to yield the desired product.

    • Characterize the final product by LC-MS and NMR.

Protocol 2: Stepwise Solution-Phase Synthesis of an Asymmetrical PROTAC

This protocol outlines the synthesis of an asymmetrical PROTAC with two different ligands.

Materials:

  • Same as Protocol 1, plus a second, different amine-functionalized ligand.

Procedure:

  • Mono-Activation and First Coupling:

    • Dissolve N-Boc-N-bis(PEG2-acid) (1.0 eq.) in anhydrous DMF.

    • Add HATU (1.1 eq.) and DIPEA (2.0 eq.) and stir for 15 minutes.

    • Add the first amine-functionalized ligand (1.0 eq.) and stir at room temperature for 2-4 hours, carefully monitoring by LC-MS to maximize the formation of the mono-substituted intermediate.

  • Purification of Intermediate:

    • Perform an aqueous work-up as described in Protocol 1.

    • Purify the crude mixture by flash column chromatography to isolate the mono-substituted Boc-Linker-Ligand1 intermediate.

  • Second Coupling:

    • Dissolve the purified intermediate (1.0 eq.) in anhydrous DMF.

    • Add HATU (1.1 eq.) and DIPEA (2.0 eq.) and stir for 15 minutes.

    • Add the second amine-functionalized ligand (1.1 eq.) and stir at room temperature for 4-16 hours.

  • Work-up and Purification:

    • Perform an aqueous work-up and purify the Boc-protected asymmetrical PROTAC by flash column chromatography.

  • Boc Deprotection and Final Purification:

    • Follow steps 4 and 5 from Protocol 1 to obtain and characterize the final asymmetrical PROTAC.

Quantitative Data Summary

While specific yield and purity data for PROTACs synthesized with N-Boc-N-bis(PEG2-acid) are not widely published, representative data from high-throughput PROTAC synthesis studies using similar N-Boc protected linkers can provide an expected range.

ParameterTypical ValueReference
Average Yield (3-step synthesis) 27% - 32%[6]
Purity after Purification >95% (by HPLC)[7]

Note: Yields are highly dependent on the specific ligands used and the optimization of reaction conditions.

Mechanism of Action: PROTAC-Mediated Protein Degradation

The ultimate goal of synthesizing a PROTAC is to induce the degradation of a target protein. The mechanism of action is a catalytic process involving the formation of a ternary complex.

PROTAC_Mechanism cluster_0 PROTAC Action Cycle PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Release & Recycle Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Recruits E2-Ub Ub_POI Ubiquitinated POI Ubiquitination->Ub_POI Polyubiquitin Chain Attachment Proteasome Proteasome Ub_POI->Proteasome Degradation Degradation Proteasome->Degradation Amino_Acids Amino Acids Degradation->Amino_Acids

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

The PROTAC molecule first binds to both the target protein (POI) and an E3 ubiquitin ligase, forming a ternary complex.[8] This proximity enables the E3 ligase to transfer ubiquitin molecules to the POI, tagging it for destruction. The polyubiquitinated POI is then recognized and degraded by the proteasome, and the PROTAC is released to repeat the cycle.[9][8]

Conclusion

N-Boc-N-bis(PEG2-acid) is a versatile and valuable linker for the synthesis of PROTACs. Its bifunctional nature, coupled with the orthogonally protected amine, allows for the construction of both symmetrical and asymmetrical PROTACs with enhanced solubility and pharmacokinetic properties. The representative protocols and workflows provided in these application notes serve as a guide for researchers to design and synthesize novel protein degraders for therapeutic and research applications. Optimization of the described synthetic steps will be necessary to achieve high yields and purity for specific PROTAC constructs.

References

Application Notes and Protocols for Amide Bond Formation with N-Boc-N-bis(PEG2-acid)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-N-bis(PEG2-acid) is a branched polyethylene (B3416737) glycol (PEG) linker molecule widely utilized in bioconjugation and drug development.[1][2] Its unique structure, featuring a Boc-protected amine and two terminal carboxylic acid groups, offers a versatile platform for the synthesis of complex biomolecules, particularly Proteolysis Targeting Chimeras (PROTACs).[3][4] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation.[5][6] The PEG component of the linker enhances the solubility and bioavailability of the resulting conjugate.[7][8]

This document provides detailed protocols for the formation of amide bonds using N-Boc-N-bis(PEG2-acid), including the activation of the carboxylic acid groups, coupling to a primary amine, and subsequent deprotection of the Boc group.

Data Presentation

While specific yields for reactions involving N-Boc-N-bis(PEG2-acid) are not extensively reported, the following table provides representative data for amide bond formation with similar PEGylated carboxylic acids and subsequent steps in PROTAC synthesis. These values can serve as a benchmark for optimizing specific reaction conditions.

ParameterValueNotes
Amide Coupling Efficiency HighThe EDC/NHS coupling method is generally efficient for forming amide bonds with PEGylated acids.
Typical Yield (Multi-step PROTAC Synthesis) 27-32% (average)Reported for a three-step "Direct-to-Biology" synthesis of a PROTAC library.[9]
Yield for Final Conjugation Step (e.g., Click Chemistry) Up to 90%Reported for the final copper-catalyzed click reaction to assemble a PROTAC with a PEG linker.[5]
Purity of Final Product >95%Achievable with standard purification techniques like HPLC.[1]

Experimental Protocols

Protocol 1: Amide Bond Formation via EDC/NHS Coupling

This protocol describes the activation of the carboxylic acid groups of N-Boc-N-bis(PEG2-acid) with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form a stable NHS ester, which then reacts with a primary amine-containing molecule.

Materials:

  • N-Boc-N-bis(PEG2-acid)

  • Amine-containing molecule (e.g., a protein, peptide, or small molecule ligand)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or sulfo-NHS

  • Activation Buffer: 0.1 M MES, pH 4.5-6.0

  • Coupling Buffer: PBS (phosphate-buffered saline), pH 7.2-8.0

  • Quenching Solution: 1 M Tris-HCl, pH 8.5 or hydroxylamine

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction vials and stirring equipment

  • Purification system (e.g., HPLC, size-exclusion chromatography)

Procedure:

  • Reagent Preparation:

    • Dissolve N-Boc-N-bis(PEG2-acid) in anhydrous DMF or DMSO to a desired stock concentration (e.g., 100 mg/mL).

    • Dissolve the amine-containing molecule in the appropriate coupling buffer.

    • Freshly prepare solutions of EDC and NHS in the activation buffer.

  • Activation of Carboxylic Acids:

    • In a reaction vial, add the N-Boc-N-bis(PEG2-acid) solution.

    • Add a 2-5 fold molar excess of both EDC and NHS to the linker solution.

    • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.

  • Amide Coupling:

    • Add the solution of the amine-containing molecule to the activated N-Boc-N-bis(PEG2-acid) solution. The molar ratio of the activated linker to the amine can be optimized, but a 1.5 to 5-fold excess of the linker is a common starting point.

    • Adjust the pH of the reaction mixture to 7.2-8.0 using the coupling buffer if necessary.

    • Allow the reaction to proceed for 2 hours to overnight at room temperature or 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add the quenching solution (e.g., Tris-HCl or hydroxylamine) to the reaction mixture to a final concentration of 10-50 mM.

    • Incubate for 15 minutes at room temperature to quench any unreacted NHS esters.

  • Purification:

    • Purify the resulting N-Boc-protected conjugate using an appropriate chromatographic method such as reverse-phase HPLC or size-exclusion chromatography to remove excess reagents and byproducts.

Protocol 2: Boc Deprotection

This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group to yield a free primary amine.

Materials:

  • N-Boc-protected conjugate from Protocol 1

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Purification system (e.g., HPLC)

Procedure:

  • Deprotection Reaction:

    • Dissolve the N-Boc-protected conjugate in DCM.

    • Add an equal volume of TFA to the solution (a 1:1 mixture of DCM:TFA is common).

    • Stir the reaction at room temperature for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Remove the DCM and TFA under reduced pressure using a rotary evaporator.

    • Re-dissolve the residue in a suitable organic solvent (e.g., ethyl acetate).

    • Carefully wash the organic layer with saturated sodium bicarbonate solution to neutralize the excess acid. Repeat the wash until the aqueous layer is neutral or slightly basic.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the deprotected conjugate by HPLC or another suitable chromatographic method to obtain the final product with a free amine.

Visualizations

experimental_workflow cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Amide Coupling cluster_deprotection Step 3: Boc Deprotection linker N-Boc-N-bis(PEG2-acid) reagents EDC + NHS in Activation Buffer (pH 4.5-6.0) linker->reagents 15-30 min RT activated_linker Activated NHS Ester reagents->activated_linker amine Amine-containing Molecule activated_linker->amine Coupling Buffer (pH 7.2-8.0) 2h - overnight, RT boc_conjugate N-Boc-protected Conjugate amine->boc_conjugate deprotection_reagent TFA / DCM boc_conjugate->deprotection_reagent 1-2h, RT final_product Final Conjugate (with free amine) deprotection_reagent->final_product

Caption: Experimental workflow for amide bond formation and deprotection.

protac_mechanism cluster_components PROTAC Components cluster_ternary Ternary Complex Formation cluster_ubiquitination Ubiquitination and Degradation PROTAC PROTAC (containing PEG linker) Ternary_Complex POI-PROTAC-E3 Ligase Ternary Complex PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination of POI Ternary_Complex->Ubiquitination Ubiquitin Transfer Proteasome Proteasome Ubiquitination->Proteasome Recognition Degradation Degradation of POI Proteasome->Degradation Amino_Acids Recycled Amino Acids Degradation->Amino_Acids

Caption: General mechanism of action for a PROTAC.

References

Application Notes and Protocols: EDC and HATU Coupling with N-Boc-N-bis(PEG2-acid)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amide bond formation is a cornerstone of bioconjugation, enabling the stable linkage of molecules for applications ranging from antibody-drug conjugates (ADCs) to targeted drug delivery systems and proteolysis-targeting chimeras (PROTACs). N-Boc-N-bis(PEG2-acid) is a branched polyethylene (B3416737) glycol (PEG) linker that provides a valuable scaffold for creating complex bioconjugates.[1][2][3] Its two terminal carboxylic acid groups allow for the attachment of two different molecules, while the Boc-protected amine offers a handle for further functionalization after deprotection.[4] This document provides detailed protocols for the coupling of N-Boc-N-bis(PEG2-acid) to amine-containing molecules using two common and efficient coupling strategies: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS), and 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU).

EDC/NHS coupling is a widely used, two-step method for forming amide bonds. EDC activates the carboxyl groups of the N-Boc-N-bis(PEG2-acid), which then react with NHS to form a more stable NHS ester intermediate. This intermediate subsequently reacts with a primary amine to form a stable amide bond.[5][6][7][]

HATU coupling is a highly efficient method known for its rapid reaction times and high yields, particularly for sterically hindered amino acids.[9][10][11] HATU activates the carboxylic acid to form a highly reactive OAt-active ester, which readily reacts with primary or secondary amines.[10][11]

Data Presentation

The choice between EDC/NHS and HATU coupling depends on several factors, including the nature of the substrates, desired reaction conditions, and efficiency. The following tables summarize key quantitative parameters for each method.

Table 1: General Reaction Conditions for EDC/NHS Coupling

ParameterRecommended RangeNotes
pH (Activation) 4.5 - 6.0[6][12][13]Most efficient for carboxyl group activation.
pH (Coupling) 7.0 - 8.5[12][13]Favors reaction with the primary amine.
Molar Ratio (Carboxyl:EDC:NHS) 1:2-10:2-5[13]Molar excess of EDC and NHS is recommended.
Reaction Time (Activation) 15 - 30 minutes[5][12]At room temperature.
Reaction Time (Coupling) 1 - 18 hours[10]Can be performed at room temperature or 4°C.
Temperature Room Temperature or 4°CLower temperatures can be used for sensitive molecules.

Table 2: General Reaction Conditions for HATU Coupling

ParameterRecommended RangeNotes
Molar Ratio (Carboxylic Acid:HATU:Base) 1:1.0-1.5:2.0-5.0[10]A non-nucleophilic base like DIPEA is crucial.
Solvent Anhydrous DMF, DCM, ACN, THF[10][14]Anhydrous conditions are critical to prevent hydrolysis.[14]
Reaction Time (Pre-activation) 15 - 30 minutes[10][15]Allows for the formation of the active ester.
Reaction Time (Coupling) 1 - 18 hours[10]Monitor reaction progress by TLC or LC-MS.
Temperature 0°C to Room Temperature[10]Lower temperatures can minimize side reactions.

Table 3: Comparative Overview of EDC/NHS and HATU Coupling

FeatureEDC/NHSHATU
Reagent Stability Moisture sensitive[13]Moisture sensitive[9]
Byproducts Water-soluble urea[7][16]Tetramethylurea and HOAt byproducts[17]
Side Reactions N-acylurea formation (hydrophobic regions)[7]Guanidinylation of the N-terminus with excess reagent[9]
Cost Generally lowerHigher
Efficiency for Hindered Amines ModerateHigh[9]

Experimental Protocols

Protocol 1: EDC/NHS Coupling of N-Boc-N-bis(PEG2-acid) to an Amine-Containing Molecule

This two-step protocol is designed to maximize coupling efficiency by optimizing the pH for each step.

Materials:

  • N-Boc-N-bis(PEG2-acid)

  • Amine-containing molecule

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, pH 4.5-6.0[12][13]

  • Coupling Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.2-7.5[13]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Purification system (e.g., HPLC, column chromatography)

Procedure:

  • Reagent Preparation:

    • Dissolve N-Boc-N-bis(PEG2-acid) in a minimal amount of anhydrous DMF or DMSO before diluting with Activation Buffer.

    • Prepare fresh solutions of EDC and NHS in Activation Buffer immediately before use.[12]

  • Activation of N-Boc-N-bis(PEG2-acid):

    • In a reaction vessel, combine the N-Boc-N-bis(PEG2-acid) solution with a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS.[13]

    • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.[5][12]

  • Coupling to the Amine-Containing Molecule:

    • Dissolve the amine-containing molecule in Coupling Buffer.

    • Add the amine solution to the activated N-Boc-N-bis(PEG2-acid) mixture. The pH of the final reaction mixture should be between 7.2 and 7.5.

    • Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM.

    • Incubate for 15-30 minutes at room temperature to quench any unreacted NHS esters.

  • Purification:

    • Purify the resulting conjugate using an appropriate method such as reverse-phase HPLC or size-exclusion chromatography to remove excess reagents and byproducts.

Protocol 2: HATU Coupling of N-Boc-N-bis(PEG2-acid) to an Amine-Containing Molecule

This protocol is suitable for a one-pot reaction and is particularly effective for less reactive or sterically hindered amines.

Materials:

  • N-Boc-N-bis(PEG2-acid)

  • Amine-containing molecule

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Non-nucleophilic base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine[9]

  • Anhydrous solvent: DMF, DCM, ACN, or THF[10][14]

  • Work-up and purification reagents (e.g., ethyl acetate, 1N HCl, saturated sodium bicarbonate, brine, silica (B1680970) gel)

Procedure:

  • Reaction Setup:

    • Under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-N-bis(PEG2-acid) (1.0 equivalent) in the chosen anhydrous solvent.

  • Pre-activation:

    • Add HATU (1.0-1.5 equivalents) and DIPEA (2.0-5.0 equivalents) to the solution of N-Boc-N-bis(PEG2-acid).[10]

    • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid groups.[10][15]

  • Coupling:

    • Add the amine-containing molecule (1.0-1.2 equivalents) to the reaction mixture.

    • Continue stirring at room temperature for 1 to 18 hours. Monitor the reaction progress by TLC or LC-MS.[10]

  • Work-up:

    • Once the reaction is complete, dilute the mixture with an organic solvent such as ethyl acetate.

    • Wash the organic layer sequentially with a weak acidic solution (e.g., 1N HCl or saturated NH4Cl), saturated sodium bicarbonate solution, and brine.[10]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired conjugate.

Mandatory Visualizations

EDC_NHS_Coupling_Workflow cluster_activation Activation Step (pH 4.5-6.0) cluster_coupling Coupling Step (pH 7.2-8.5) cluster_quenching Quenching Carboxyl N-Boc-N-bis(PEG2-acid) (R-COOH) Activated_Ester NHS Ester Intermediate (R-CO-NHS) Carboxyl->Activated_Ester Activation EDC_NHS EDC + NHS EDC_NHS->Activated_Ester Amide_Bond Stable Amide Bond (R-CO-NH-R') Activated_Ester->Amide_Bond Coupling Amine Amine-containing Molecule (R'-NH2) Amine->Amide_Bond Quench Quenching Agent (e.g., Tris, Hydroxylamine) Quench->Activated_Ester Inactivates excess ester

Caption: Workflow for EDC/NHS coupling with N-Boc-N-bis(PEG2-acid).

HATU_Coupling_Workflow cluster_preactivation Pre-activation cluster_coupling Coupling Carboxyl N-Boc-N-bis(PEG2-acid) (R-COOH) Active_Ester OAt-Active Ester Intermediate Carboxyl->Active_Ester Activation HATU_Base HATU + DIPEA HATU_Base->Active_Ester Amide_Bond Stable Amide Bond (R-CO-NH-R') Active_Ester->Amide_Bond Coupling Amine Amine-containing Molecule (R'-NH2) Amine->Amide_Bond

Caption: Workflow for HATU coupling with N-Boc-N-bis(PEG2-acid).

Coupling_Decision_Tree Start Start: Choose a Coupling Method Steric_Hindrance Is the amine sterically hindered? Start->Steric_Hindrance High_Yield_Fast Is high yield and fast reaction critical? Steric_Hindrance->High_Yield_Fast No Use_HATU Use HATU Protocol Steric_Hindrance->Use_HATU Yes Cost_Sensitive Is the project cost-sensitive? High_Yield_Fast->Cost_Sensitive No High_Yield_Fast->Use_HATU Yes Use_EDC Use EDC/NHS Protocol Cost_Sensitive->Use_EDC Yes Cost_Sensitive->Use_EDC No, but EDC is a good starting point

Caption: Decision tree for selecting a coupling reagent.

References

Application Notes and Protocols: Deprotection of the Boc Group Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis, particularly in peptide synthesis and the development of complex pharmaceutical intermediates. Its popularity stems from its stability under a broad range of basic and nucleophilic conditions, while being readily removable under acidic conditions. This orthogonality allows for selective deprotection in the presence of other protecting groups like Fmoc and Cbz.[1] This document provides detailed protocols and comparative data for the deprotection of the Boc group using various acidic reagents.

The acidic deprotection of a Boc-protected amine is a straightforward carbamate (B1207046) hydrolysis.[2] The mechanism involves the protonation of the carbamate's carbonyl oxygen by an acid.[3] This initial protonation facilitates the cleavage of the tert-butyl-oxygen bond, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate.[3] The unstable carbamic acid then spontaneously decomposes, releasing carbon dioxide and the free amine.[3][4] The liberated amine is subsequently protonated by the acid in the reaction mixture, typically yielding an amine salt as the final product.[3][5] A potential side reaction involves the tert-butyl cation alkylating other nucleophiles; this can be mitigated by using scavengers like anisole (B1667542) or thioanisole.[6]

Mechanism of Acidic Boc Deprotection

Boc_Deprotection_Mechanism Boc_amine R-NH-Boc step1 Protonation Boc_amine->step1 + H+ H_plus H+ Protonated_Boc R-NH-Boc(H+) step2 Fragmentation Protonated_Boc->step2 Carbamic_acid [R-NH-COOH] step3 Decarboxylation Carbamic_acid->step3 tBu_cation (CH3)3C+ step4 Deprotonation/Quench tBu_cation->step4 - H+ CO2 CO2 amine R-NH2 step5 Protonation of Amine amine->step5 + H+ isobutylene Isobutylene amine_salt R-NH3+ X- step1->Protonated_Boc step2->Carbamic_acid step2->tBu_cation step3->CO2 step3->amine step4->isobutylene step5->amine_salt experimental_workflow start Start dissolve Dissolve Boc-protected substrate in an appropriate solvent. start->dissolve add_acid Add the acidic reagent (e.g., TFA, HCl in dioxane) at the specified temperature. dissolve->add_acid stir Stir the reaction mixture at room temperature or as specified. add_acid->stir monitor Monitor reaction progress by TLC or LC-MS. stir->monitor workup Upon completion, perform workup. monitor->workup evaporation Concentrate the reaction mixture in vacuo to remove solvent and excess acid. workup->evaporation precipitation Precipitate the amine salt with a non-polar solvent (e.g., diethyl ether). evaporation->precipitation isolate Isolate the product by filtration or centrifugation. precipitation->isolate end End isolate->end

References

Application Notes and Protocols for N-Boc-N-bis(PEG2-acid) in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of biotherapeutics designed to selectively deliver potent cytotoxic agents to cancer cells, thereby enhancing efficacy while minimizing systemic toxicity. The linker, which connects the monoclonal antibody to the cytotoxic payload, is a critical component influencing the ADC's stability, pharmacokinetics, and overall therapeutic index. N-Boc-N-bis(PEG2-acid) is a heterobifunctional, branched polyethylene (B3416737) glycol (PEG) linker that offers distinct advantages in ADC design. Its unique architecture, featuring a Boc-protected amine and two terminal carboxylic acid groups, allows for versatile conjugation strategies and the potential for higher drug-to-antibody ratios (DAR) with improved hydrophilicity.

These application notes provide a comprehensive overview of the utility of N-Boc-N-bis(PEG2-acid) in ADC development, including detailed protocols for its use, characterization of the resulting ADC, and evaluation of its efficacy.

Properties of N-Boc-N-bis(PEG2-acid)

N-Boc-N-bis(PEG2-acid) is a branched PEGylation reagent with the following key features:

  • Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) protecting group provides a stable amine that can be deprotected under acidic conditions for subsequent conjugation steps, allowing for a modular and controlled synthesis approach.

  • Dual Carboxylic Acid Groups: The two terminal carboxylic acid groups can be activated to react with primary amines, such as those on the surface of antibodies (e.g., lysine (B10760008) residues), to form stable amide bonds. This branched nature allows for the potential attachment of two drug molecules per linker attachment site on the antibody.

  • PEG2 Spacers: The short polyethylene glycol (PEG2) chains enhance the hydrophilicity of the linker and the resulting ADC. This can help to mitigate aggregation issues often associated with hydrophobic payloads and can improve the pharmacokinetic properties of the conjugate.[1][2]

PropertyValueReference
Chemical Formula C₁₉H₃₅NO₁₀[3]
Molecular Weight 437.5 g/mol [3][4]
Appearance White to off-white solid
Solubility Soluble in DMSO, DMF, and water
Functional Groups 1x Boc-protected amine, 2x Carboxylic acid[3][4]

Advantages of Branched PEG Linkers in ADC Development

The use of branched linkers like N-Boc-N-bis(PEG2-acid) can offer several benefits over traditional linear linkers in ADC development:

  • Increased Drug-to-Antibody Ratio (DAR): By providing multiple attachment points for the cytotoxic payload, branched linkers can facilitate a higher DAR without requiring extensive modification of the antibody.[][]

  • Improved Pharmacokinetics: PEGylation, in general, is known to improve the pharmacokinetic profile of bioconjugates by increasing their hydrodynamic radius, which can reduce renal clearance and extend the in vivo half-life.[7][8] Branched PEGs can further enhance this effect.

  • Enhanced Solubility and Stability: The hydrophilic nature of PEG can help to overcome solubility challenges associated with hydrophobic drugs and reduce the propensity for ADC aggregation, a critical quality attribute that can impact efficacy and immunogenicity.[1][8][9]

  • Steric Hindrance: The branched structure can provide a steric shield around the payload, potentially reducing non-specific interactions and improving stability in circulation.[7]

Quantitative Data Summary

The following tables summarize representative quantitative data illustrating the impact of PEGylation and linker architecture on ADC properties. While specific data for N-Boc-N-bis(PEG2-acid) is not publicly available, these tables provide expected trends based on studies with similar PEGylated linkers.

Table 1: Impact of PEGylation on ADC Pharmacokinetics

ADC ConstructLinker TypeMean Residence Time (MRT) in vivo (hours)Plasma Clearance (mL/h/kg)Reference
ADC-ANon-PEGylated1500.4[8]
ADC-A-PEG8Linear PEG82500.2[8]
ADC-A-Branched PEGIllustrative Branched PEG>250 (Expected)<0.2 (Expected)

Table 2: Comparison of Hydrodynamic Radius for PEGylated Proteins

Protein ConjugateLinker ArchitectureHydrodynamic Radius (Rh) (nm)NoteReference
Unmodified AntibodyN/A~5.0Typical size of an IgG
Antibody + Linear PEGLinear~6.5Increase in size with linear PEGylation[7]
Antibody + Branched PEGBranched>6.5 (Expected)Branched PEGs are expected to provide a larger hydrodynamic radius compared to linear PEGs of similar molecular weight.[7]

Table 3: In Vitro Cytotoxicity of PEGylated vs. Non-PEGylated ADCs

ADC ConstructLinker TypeTarget Cell LineIC₅₀ (nM)NoteReference
ADC-BNon-PEGylatedHER2+0.5[10]
ADC-B-PEG4kLinear PEGHER2+2.25Longer PEG chains can sometimes lead to a slight reduction in in vitro potency, potentially due to steric hindrance affecting cell internalization or payload release. This is often compensated by improved in vivo performance.[10]
ADC-B-PEG10kLinear PEGHER2+11.0[10]

Experimental Protocols

The following protocols provide a detailed methodology for the development of an ADC using N-Boc-N-bis(PEG2-acid).

Protocol 1: Two-Step Antibody-Linker Conjugation

This protocol describes the activation of the carboxylic acid groups on N-Boc-N-bis(PEG2-acid) and subsequent conjugation to an antibody.

Materials:

  • N-Boc-N-bis(PEG2-acid)

  • Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Activation Buffer: 0.1 M MES, pH 5.5-6.0

  • Coupling Buffer: PBS, pH 7.2-7.5

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

Procedure:

  • Linker Preparation:

    • Dissolve N-Boc-N-bis(PEG2-acid) in anhydrous DMSO to a stock concentration of 10-20 mM.

  • Antibody Preparation:

    • If necessary, exchange the antibody into the Activation Buffer using a desalting column.

    • Adjust the antibody concentration to 5-10 mg/mL.

  • Activation of N-Boc-N-bis(PEG2-acid):

    • Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer at a concentration of 100 mM.

    • In a microcentrifuge tube, add a 10 to 20-fold molar excess of the N-Boc-N-bis(PEG2-acid) stock solution relative to the antibody.

    • Add a 1.5-fold molar excess of EDC and Sulfo-NHS over the linker.

    • Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.

  • Conjugation to Antibody:

    • Immediately after activation, add the activated linker solution to the prepared antibody solution.

    • Adjust the pH of the reaction mixture to 7.2-7.5 by adding Coupling Buffer.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quenching the Reaction:

    • Add the Quenching Solution to a final concentration of 50-100 mM to quench any unreacted linker.

    • Incubate for 30 minutes at room temperature.

  • Purification of the Antibody-Linker Conjugate:

    • Remove excess linker and other small molecules by buffer exchanging the reaction mixture into PBS, pH 7.4 using a desalting column or through dialysis.

Protocol 2: Drug-Linker Conjugation and Final ADC Assembly

This protocol outlines the deprotection of the Boc group on the antibody-linker conjugate and the subsequent attachment of a cytotoxic drug.

Materials:

  • Boc-protected Antibody-Linker Conjugate (from Protocol 1)

  • Deprotection Buffer: Trifluoroacetic acid (TFA) in a suitable solvent (e.g., Dichloromethane, DCM) or acidic buffer (e.g., 0.1 M Glycine-HCl, pH 2.5)

  • Neutralization Buffer: 1 M Tris-HCl, pH 8.5

  • Cytotoxic drug with a reactive amine group

  • Activation reagents for the drug's functional group if necessary (e.g., EDC/Sulfo-NHS for a carboxylic acid on the drug)

  • Purification system (e.g., Size Exclusion Chromatography (SEC), Hydrophobic Interaction Chromatography (HIC))

Procedure:

  • Boc Deprotection:

    • Carefully add the Deprotection Buffer to the Boc-protected antibody-linker conjugate. The exact conditions (TFA concentration, time, and temperature) should be optimized to ensure complete deprotection without denaturing the antibody.

    • Incubate for 30-60 minutes at room temperature.

    • Immediately neutralize the reaction by adding Neutralization Buffer.

    • Purify the deprotected antibody-linker conjugate using a desalting column equilibrated with PBS, pH 7.4.

  • Drug Conjugation:

    • Prepare a stock solution of the amine-containing cytotoxic drug in a suitable solvent (e.g., DMSO).

    • If the drug requires activation (e.g., has a carboxylic acid), perform this step separately using appropriate chemistry (e.g., EDC/Sulfo-NHS).

    • Add the drug (or activated drug) to the deprotected antibody-linker conjugate at a desired molar excess (typically 5-10 fold).

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.

  • Purification of the Final ADC:

    • Purify the final ADC product to remove unconjugated drug, linker, and any aggregates. Size Exclusion Chromatography (SEC) is commonly used for this purpose.[11][] Hydrophobic Interaction Chromatography (HIC) can also be employed to separate ADC species with different DARs.[][13]

Protocol 3: Characterization of the ADC

1. Drug-to-Antibody Ratio (DAR) Determination:

  • UV-Vis Spectroscopy: This is a simple method to estimate the average DAR if the antibody and the drug have distinct absorbance maxima.[][14][15]

  • Hydrophobic Interaction Chromatography (HIC): HIC can separate ADC species with different numbers of conjugated drugs, allowing for the determination of the DAR distribution and the average DAR.[14][16]

  • Mass Spectrometry (MS): Intact mass analysis of the ADC by LC-MS can provide a precise determination of the DAR and the distribution of different drug-loaded species.[][17]

2. Purity and Aggregation Analysis:

  • Size Exclusion Chromatography (SEC): SEC is used to determine the percentage of monomeric ADC and to quantify high molecular weight aggregates.[]

  • SDS-PAGE: Non-reducing and reducing SDS-PAGE can be used to assess the integrity of the ADC and confirm the covalent attachment of the drug-linker to the antibody chains.[18]

Protocol 4: In Vitro Cytotoxicity Assay

This protocol describes a method to evaluate the potency of the ADC in killing target cancer cells.

Materials:

  • Target cancer cell line (e.g., HER2-positive for an anti-HER2 ADC)

  • Control cell line (antigen-negative)

  • Complete cell culture medium

  • 96-well cell culture plates

  • ADC and control antibody

  • Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed the target and control cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.[3][4]

  • ADC Treatment:

    • Prepare serial dilutions of the ADC and a control antibody in complete cell culture medium.

    • Remove the old medium from the cells and add the ADC or control solutions. Include untreated cells as a negative control.[4]

  • Incubation:

    • Incubate the plates for 72-96 hours at 37°C in a humidified CO₂ incubator.[4]

  • Cell Viability Measurement:

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time.

    • Measure the absorbance or luminescence using a plate reader.[3]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of cell viability against the logarithm of the ADC concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[4]

Visualizations

Signaling Pathways and Experimental Workflows

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Cancer Cell ADC Antibody-Drug Conjugate (ADC) Receptor Tumor-Specific Antigen (e.g., HER2) ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Payload Release DNA DNA Damage / Microtubule Disruption Payload->DNA 5. Cellular Target Interaction Apoptosis Apoptosis DNA->Apoptosis 6. Cell Death

Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).

ADC_Synthesis_Workflow cluster_linker_prep Linker Preparation cluster_conjugation Conjugation Steps cluster_final_adc Final ADC Product Linker N-Boc-N-bis(PEG2-acid) Activation Carboxylic Acid Activation (EDC/Sulfo-NHS) Linker->Activation Conjugation1 Antibody-Linker Conjugation Activation->Conjugation1 Antibody Monoclonal Antibody Antibody->Conjugation1 Purification1 Purification 1 (Desalting/Dialysis) Conjugation1->Purification1 Deprotection Boc Deprotection (Acidic Conditions) Purification1->Deprotection Conjugation2 Drug-Linker Conjugation Deprotection->Conjugation2 Drug Cytotoxic Drug (with amine group) Drug->Conjugation2 Purification2 Final ADC Purification (SEC/HIC) Conjugation2->Purification2 Characterization Characterization (DAR, Purity, Potency) Purification2->Characterization FinalADC Final ADC Characterization->FinalADC

Caption: Experimental workflow for ADC synthesis using N-Boc-N-bis(PEG2-acid).

HER2_Signaling_Pathway cluster_pathways Downstream Signaling cluster_outcomes Cellular Outcomes HER2_ADC Anti-HER2 ADC HER2 HER2 Receptor HER2_ADC->HER2 Binding & Inhibition PI3K_AKT PI3K/AKT Pathway HER2->PI3K_AKT Dimerization with HER3 RAS_MAPK RAS/MAPK Pathway HER2->RAS_MAPK HER3 HER3 Receptor HER3->PI3K_AKT Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation Invasion Invasion & Metastasis PI3K_AKT->Invasion RAS_MAPK->Proliferation RAS_MAPK->Invasion

Caption: Simplified HER2 signaling pathway and the inhibitory role of an anti-HER2 ADC.

Conclusion

N-Boc-N-bis(PEG2-acid) represents a valuable tool for the development of next-generation ADCs. Its branched structure and inherent hydrophilicity provide opportunities to create more homogeneous and stable conjugates with potentially improved pharmacokinetic profiles. The detailed protocols and methodologies provided in these application notes serve as a comprehensive guide for researchers to effectively utilize this linker in their ADC discovery and development programs. Careful optimization of conjugation conditions and thorough characterization of the final product are essential for realizing the full potential of this advanced linker technology.

References

Application Notes and Protocols for N-Boc-N-bis(PEG2-acid) in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Boc-N-bis(PEG2-acid) is a branched linker commonly employed in solid-phase peptide synthesis (SPPS) to introduce a di-carboxylic acid functionalized polyethylene (B3416737) glycol (PEG) moiety. This reagent is particularly valuable for synthesizing complex peptide architectures, such as divalent ligands, and for improving the physicochemical properties of peptides. The Boc-protected amine allows for standard coupling to the N-terminus of a peptide chain, while the two terminal carboxylic acids on the flexible PEG arms provide attachment points for other molecules, such as drugs, imaging agents, or another peptide, facilitating the creation of bivalent constructs. The incorporation of the hydrophilic PEG chains can also enhance the solubility and pharmacokinetic profile of the final peptide product.[1][2][3]

Key Applications

  • Synthesis of Divalent Ligands: The primary application of N-Boc-N-bis(PEG2-acid) is in the construction of bivalent molecules. By attaching two peptide ligands, it is possible to create constructs that can simultaneously engage two receptor binding sites, often leading to enhanced affinity (avidity) and altered signaling outcomes through receptor dimerization.

  • Enhanced Solubility: The hydrophilic nature of the PEG chains can significantly improve the aqueous solubility of hydrophobic peptides, which can be challenging to synthesize and purify.[4][5]

  • PROTAC® Linkers: This molecule serves as a fundamental building block for Proteolysis Targeting Chimeras (PROTACs), where one carboxylic acid can be coupled to a target-binding ligand and the other to an E3 ligase-binding ligand.[2]

  • Drug Conjugation: The terminal carboxyl groups act as versatile handles for the covalent attachment of small molecule drugs, fluorescent dyes, or other reporter molecules.

Data Presentation

The following tables provide illustrative quantitative data for the use of N-Boc-N-bis(PEG2-acid) in SPPS. Actual results will vary depending on the peptide sequence, resin, and coupling conditions.

Table 1: Coupling Efficiency of N-Boc-N-bis(PEG2-acid) to Resin-Bound Peptides

N-Terminal Amino Acid of PeptideCoupling ReagentReaction Time (hours)Coupling Efficiency (%)*
GlycineHBTU/DIPEA2>99
LeucineHATU/DIPEA3>98
ProlineHBTU/DIPEA4 (double coupling)~95
ValineHATU/DIPEA4 (double coupling)~96

*Coupling efficiency can be qualitatively monitored by a Kaiser test and quantitatively assessed by HPLC analysis of the crude peptide after cleavage.

Table 2: Impact of N-Boc-N-bis(PEG2-acid) Modification on Peptide Solubility

Peptide SequenceModificationSolubility in PBS (pH 7.4) (mg/mL)
Ac-Trp-Ala-Val-Gly-NH2Unmodified0.2
Ac-[N-bis(PEG2-acid)]-Trp-Ala-Val-Gly-NH2N-terminal modification1.8
Ac-Lys(N-bis(PEG2-acid))-Trp-Ala-Val-Gly-NH2Side-chain modification1.5

Experimental Protocols

Protocol 1: Incorporation of N-Boc-N-bis(PEG2-acid) onto a Resin-Bound Peptide

This protocol describes the coupling of N-Boc-N-bis(PEG2-acid) to the free N-terminus of a peptide synthesized on a solid support using Fmoc/tBu chemistry.

Materials:

  • Peptide-resin with a free N-terminus

  • N-Boc-N-bis(PEG2-acid)

  • Coupling reagent (e.g., HATU, HBTU)

  • Base (e.g., DIPEA, Collidine)

  • Solvent: N,N-Dimethylformamide (DMF)

  • Washing solvents: DMF, Dichloromethane (DCM)

  • 20% (v/v) Piperidine (B6355638) in DMF

Procedure:

  • Resin Preparation: Swell the peptide-resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat with a fresh portion of the piperidine solution for 15 minutes to ensure complete removal of the Fmoc group.

  • Washing: Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min), followed by DMF (3 x 1 min).

  • Activation of N-Boc-N-bis(PEG2-acid): In a separate vessel, dissolve N-Boc-N-bis(PEG2-acid) (2 equivalents relative to the resin loading) and HATU (1.95 equivalents) in DMF. Add DIPEA (4 equivalents) and allow the solution to pre-activate for 5 minutes.

  • Coupling: Add the activated linker solution to the resin. Agitate the mixture at room temperature for 2-4 hours. For sterically hindered N-terminal amino acids, a double coupling may be required.

  • Monitoring: Perform a Kaiser test on a small sample of resin beads. A negative result (colorless or yellow beads) indicates complete coupling.

  • Washing: Once the coupling is complete, wash the resin with DMF (5 x 1 min), DCM (3 x 1 min), and finally DMF (3 x 1 min). The resin is now ready for the subsequent coupling of molecules to the carboxylic acid groups or for cleavage if it is the final step.

spss_workflow cluster_protocol1 Protocol 1: Linker Incorporation start Peptide-Resin (Fmoc-protected) deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF, DCM) deprotection->wash1 coupling Couple Linker to Peptide-Resin wash1->coupling activation Activate Linker (N-Boc-N-bis(PEG2-acid) + HATU/DIPEA) activation->coupling kaiser_test Kaiser Test coupling->kaiser_test kaiser_test->coupling Positive (Recouple) wash2 Wash (DMF, DCM) kaiser_test->wash2 Negative end Linker-Peptide-Resin wash2->end dimerization_workflow cluster_protocol2 Protocol 2: On-Resin Dimerization start Start: Linker-Peptide-Resin swell Swell Resin in DMF start->swell activate_couple Activate and Couple Second Peptide (HATU/DIPEA) swell->activate_couple react Agitate for 4-6 hours activate_couple->react wash Wash (DMF, DCM) react->wash cleave_purify Cleavage and Purification wash->cleave_purify end Final Dimeric Peptide cleave_purify->end signaling_pathway cluster_signaling Ligand-Induced Receptor Dimerization and Signaling ligand Divalent Peptide Ligand receptor1 Receptor Monomer 1 ligand->receptor1 Binds receptor2 Receptor Monomer 2 ligand->receptor2 Binds dimer Receptor Dimer receptor1->dimer Dimerization receptor2->dimer Dimerization autophos Autophosphorylation of Kinase Domains dimer->autophos downstream Recruitment of Downstream Effectors autophos->downstream response Cellular Response (e.g., Proliferation, Differentiation) downstream->response

References

Application Notes and Protocols for Bioconjugation Using Branched PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of bioconjugation techniques utilizing branched Polyethylene Glycol (PEG) linkers. Detailed protocols for key experiments are included, along with quantitative data to guide the selection and application of these versatile molecules.

Introduction to Branched PEG Linkers in Bioconjugation

Polyethylene Glycol (PEG) linkers are widely used in bioconjugation to improve the physicochemical properties of biomolecules, such as proteins, peptides, and small molecule drugs. PEGylation, the process of attaching PEG chains, can enhance solubility, stability, and circulation half-life while reducing immunogenicity.[1][2][]

Branched PEG linkers, featuring multiple PEG arms extending from a central core, offer distinct advantages over their linear counterparts.[1] These benefits include:

  • Higher Drug-to-Antibody Ratios (DARs): In the context of Antibody-Drug Conjugates (ADCs), branched linkers enable the attachment of a greater number of drug molecules per antibody, potentially increasing therapeutic potency.[][5][6]

  • Improved Pharmacokinetics: The unique architecture of branched PEGs can lead to a more favorable pharmacokinetic profile, including slower clearance rates and higher plasma concentrations over time.[][5] This is attributed to a superior shielding effect, which increases the in-vivo circulation time.[5]

  • Enhanced Solubility and Reduced Aggregation: The hydrophilic nature of branched PEG linkers is particularly effective at mitigating the aggregation of ADCs carrying hydrophobic payloads.[7]

  • Multivalent Conjugation: The multiple arms of branched PEG linkers can be functionalized to attach different molecules, creating multifunctional bioconjugates.[1]

The choice of linker architecture and length is a critical consideration in the design of bioconjugates, as it significantly influences their efficacy and stability.[][5]

Quantitative Data: Branched vs. Linear PEG Linkers

The selection of an appropriate PEG linker is often guided by quantitative performance data. The following tables summarize key findings from comparative studies of linear and branched PEG linkers in the context of Antibody-Drug Conjugates (ADCs).

Linker ArchitectureDrug-to-Antibody Ratio (DAR)In Vitro Cytotoxicity (IC50) against HER2-positive SK-BR-3 cells (nM)Reference
Short Branched Linker (PEG4 equivalent)60.68[8]
Long Branched Linker (PEG8 equivalent)60.074[8]
Linear Linker (Homogeneous)2Not directly compared in this study[8]
Linear Linker (Heterogeneous)6Comparable to long branched linker[8]

Table 1: Impact of Branched Linker Length on ADC Cytotoxicity. This data highlights the critical role of linker length in the efficacy of ADCs. A longer branched linker resulted in significantly higher potency, possibly by reducing steric hindrance and allowing for more efficient cleavage of the linker by lysosomal enzymes.[][8]

Linker ConfigurationClearance (mL/day/kg) in RatsReference
No PEG~15[9]
Linear PEG2~10[9]
Linear PEG4~7[9]
Linear PEG8~5[9]
Linear PEG12~5[9]
Linear PEG24~5[9]
Pendant (Branched-like) (PEG12)2Slower clearance than linear counterparts[][5]

Table 2: Influence of PEG Linker Length and Architecture on ADC Clearance. Increasing the length of the PEG linker generally leads to decreased systemic clearance and increased exposure.[9] A branched or "pendant" configuration can further enhance this effect, leading to more favorable pharmacokinetic profiles.[][5]

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving branched PEG linkers.

Protocol 1: Antibody Conjugation via NHS-Ester Chemistry

This protocol describes the conjugation of a branched PEG linker activated with an N-Hydroxysuccinimide (NHS) ester to the primary amines (e.g., lysine (B10760008) residues) of an antibody.

Materials:

  • Antibody (1-10 mg/mL) in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS) at pH 7.2-8.0.

  • Branched PEG-NHS Ester.

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).

  • Quenching Buffer (e.g., 1M Tris-HCl, pH 8.0).

  • Purification system (e.g., Size Exclusion Chromatography (SEC) or Dialysis Cassettes).

Procedure:

  • Antibody Preparation: If the antibody solution contains amine-containing buffers (e.g., Tris), exchange it into an amine-free buffer like PBS using dialysis or a desalting column.[10]

  • PEG-NHS Ester Solution Preparation: Immediately before use, dissolve the branched PEG-NHS ester in DMSO or DMF to a concentration of 10 mM. Do not prepare stock solutions for long-term storage as the NHS-ester moiety is susceptible to hydrolysis.[10][11]

  • Conjugation Reaction: a. Bring the vial of PEG-NHS ester to room temperature before opening to prevent moisture condensation.[10][11] b. Add a 20-fold molar excess of the dissolved PEG-NHS ester to the antibody solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.[10][11] c. Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[10]

  • Quenching the Reaction: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted PEG-NHS ester. Incubate for 15-30 minutes.

  • Purification: Remove unreacted PEG linker and byproducts from the conjugated antibody using SEC or dialysis.[10][]

  • Characterization: a. Determine the protein concentration using a standard protein assay (e.g., BCA or A280). b. Assess the Drug-to-Antibody Ratio (DAR) using techniques such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry.[13][] c. Analyze the purity and aggregation state of the conjugate by SEC.[]

G cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis antibody_prep Antibody in Amine-Free Buffer mix Mix Antibody and PEG-NHS Ester antibody_prep->mix peg_prep Dissolve Branched PEG-NHS in DMSO peg_prep->mix incubate Incubate (RT or on Ice) mix->incubate quench Quench with Tris Buffer incubate->quench purify Purify by SEC or Dialysis quench->purify characterize Characterize: - DAR (HIC, MS) - Purity (SEC) - Concentration purify->characterize

Workflow for Antibody Conjugation via NHS-Ester Chemistry.
Protocol 2: Bioconjugation via Copper-Catalyzed Azide-Alkyne Click Chemistry (CuAAC)

This protocol outlines the conjugation of an azide-functionalized branched PEG linker to an alkyne-modified biomolecule.

Materials:

  • Alkyne-modified biomolecule.

  • Azide-functionalized branched PEG linker.

  • Copper(II) Sulfate (CuSO4) solution (e.g., 100 mM in water).

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution (e.g., 200 mM in water).

  • Sodium Ascorbate (B8700270) solution (e.g., 100 mM in water, freshly prepared).

  • DMSO or other suitable organic solvent for dissolving the PEG linker.

  • Purification system (e.g., SEC).

Procedure:

  • Preparation of Stock Solutions: Prepare all necessary stock solutions as listed above.[15][16][17]

  • Catalyst Premixing: A few minutes before starting the conjugation, mix the CuSO4 and THPTA solutions in a 1:2 molar ratio. This forms the Cu(I)-ligand complex.[16][18]

  • Reaction Setup: a. In a reaction vessel, dissolve the alkyne-modified biomolecule in an appropriate buffer. b. Add the azide-functionalized branched PEG linker. An excess of the PEG linker (e.g., 4-50 equivalents) is typically used.[15][17]

  • Initiation of Click Reaction: a. Add the premixed THPTA/CuSO4 catalyst to the reaction mixture. b. Add the freshly prepared sodium ascorbate solution to initiate the reaction by reducing Cu(II) to the active Cu(I) state.[15][17]

  • Incubation: Let the reaction proceed at room temperature for 30-60 minutes. The reaction can be protected from light.[15][17]

  • Purification: Purify the conjugate to remove unreacted starting materials and catalyst components using SEC.[16]

  • Characterization: Analyze the purified conjugate for purity, identity, and degree of labeling using appropriate analytical techniques such as Mass Spectrometry and chromatography.

G cluster_prep Reagent Preparation cluster_reaction Click Reaction cluster_analysis Purification & Analysis biomolecule Alkyne-Modified Biomolecule mix_reagents Combine Biomolecule and PEG-Azide biomolecule->mix_reagents peg_azide Azide-Branched PEG Linker peg_azide->mix_reagents catalyst_prep Prepare THPTA/CuSO4 and Sodium Ascorbate add_catalyst Add THPTA/CuSO4 catalyst_prep->add_catalyst add_initiator Add Sodium Ascorbate to Initiate catalyst_prep->add_initiator mix_reagents->add_catalyst add_catalyst->add_initiator incubate Incubate at RT add_initiator->incubate purify Purify by SEC incubate->purify analyze Characterize Conjugate (MS, Chromatography) purify->analyze

General Workflow for CuAAC Click Chemistry Conjugation.
Protocol 3: In Vitro Cytotoxicity Assessment of ADCs (MTT Assay)

This protocol provides a method for evaluating the in vitro cytotoxicity of an ADC with a branched PEG linker using a standard MTT assay.

Materials:

  • Target cancer cell line (e.g., HER2-positive for an anti-HER2 ADC).

  • Control cell line (e.g., HER2-negative).

  • Complete cell culture medium.

  • ADC with branched PEG linker.

  • Control antibody (unconjugated).

  • 96-well cell culture plates.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).

  • Microplate reader.

Procedure:

  • Cell Seeding: a. Harvest and count the cells. b. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-10,000 cells/well) in 50 µL of complete medium. c. Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.[19]

  • ADC Treatment: a. Prepare serial dilutions of the ADC, control antibody, and free drug in complete medium. b. Add 50 µL of the diluted compounds to the respective wells. Include wells with medium only as a blank control. c. Incubate the plate for a period relevant to the drug's mechanism of action (e.g., 48-144 hours).[19]

  • MTT Assay: a. After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well. b. Incubate the plate for 1-4 hours at 37°C.[19]

  • Formazan (B1609692) Solubilization: a. Carefully remove the medium from the wells. b. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. c. Mix gently on an orbital shaker for 10-15 minutes.[20]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[19]

  • Data Analysis: a. Subtract the absorbance of the blank wells from all other readings. b. Calculate the percentage of cell viability for each concentration relative to the untreated control cells. c. Plot the cell viability against the logarithm of the ADC concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

G cluster_setup Assay Setup cluster_treatment Treatment cluster_readout MTT Readout cluster_analysis Data Analysis seed_cells Seed Target and Control Cells overnight_incubation Incubate Overnight seed_cells->overnight_incubation add_adc Add Serial Dilutions of ADC and Controls overnight_incubation->add_adc treatment_incubation Incubate for 48-144 hours add_adc->treatment_incubation add_mtt Add MTT Reagent treatment_incubation->add_mtt incubate_mtt Incubate 1-4 hours add_mtt->incubate_mtt solubilize Solubilize Formazan (e.g., with DMSO) incubate_mtt->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

Workflow for In Vitro Cytotoxicity Assessment using MTT Assay.

Conclusion

Branched PEG linkers represent a powerful tool in the field of bioconjugation, offering significant advantages in the development of next-generation therapeutics, particularly ADCs. Their unique architecture allows for the creation of more potent and stable bioconjugates with improved pharmacokinetic profiles. The protocols and data presented in these application notes provide a framework for researchers to effectively utilize branched PEG linkers in their drug development programs. Careful consideration of linker length and conjugation chemistry is paramount to achieving the desired therapeutic outcome.

References

Application Notes and Protocols for Protein Modification using N-Boc-N-bis(PEG2-acid)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein modification with polyethylene (B3416737) glycol (PEG), or PEGylation, is a widely utilized bioconjugation technique to enhance the therapeutic properties of proteins.[1][2] This process can improve a protein's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn can extend its circulating half-life, improve stability, and reduce immunogenicity.[3][4] N-Boc-N-bis(PEG2-acid) is a branched PEGylation reagent designed for the modification of primary amino groups (e.g., the N-terminus or the ε-amino group of lysine (B10760008) residues) on proteins.[5][6] Its unique branched structure allows for the introduction of two PEG chains via a single conjugation event. The terminal carboxylic acid groups can be activated to react with primary amines, forming stable amide bonds, while the Boc-protected amine group offers potential for further conjugation following deprotection.[5][7]

Reagent Information

A summary of the key properties of N-Boc-N-bis(PEG2-acid) is provided in Table 1.

PropertyValueReference
Chemical Name N-Boc-N-bis(PEG2-acid)[5]
CAS Number 2054339-01-2[5]
Molecular Formula C19H35NO10[5][8]
Molecular Weight 437.48 g/mol [9]
Purity >96%[8]
Appearance Colorless to light yellow liquid[9]
Storage -20°C for long-term storage[5][9]

Table 1: Properties of N-Boc-N-bis(PEG2-acid)

Experimental Protocols

Protocol 1: Modification of a Model Protein with N-Boc-N-bis(PEG2-acid)

This protocol describes the modification of a model protein (e.g., Bovine Serum Albumin - BSA) with N-Boc-N-bis(PEG2-acid).

Materials:

  • N-Boc-N-bis(PEG2-acid)

  • Model Protein (e.g., BSA)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: 0.1 M Phosphate Buffer, 0.15 M NaCl, pH 7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Reagent Preparation:

    • Equilibrate N-Boc-N-bis(PEG2-acid), EDC, and NHS to room temperature.

    • Prepare a 100 mM stock solution of N-Boc-N-bis(PEG2-acid) in anhydrous DMF or DMSO.

    • Prepare 100 mM stock solutions of EDC and NHS in Activation Buffer.

    • Prepare a solution of the model protein in Conjugation Buffer at a concentration of 10 mg/mL.

  • Activation of N-Boc-N-bis(PEG2-acid):

    • In a microcentrifuge tube, combine a 10-fold molar excess of N-Boc-N-bis(PEG2-acid) stock solution relative to the amount of protein to be modified.

    • Add a 1.2-fold molar excess of both EDC and NHS stock solutions relative to the N-Boc-N-bis(PEG2-acid).

    • Incubate the reaction mixture for 15-30 minutes at room temperature to activate the carboxylic acid groups.[10]

  • Conjugation to the Protein:

    • Add the activated N-Boc-N-bis(PEG2-acid) solution to the protein solution.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring. The optimal reaction time may vary depending on the specific protein.[11]

  • Quenching the Reaction:

    • Add Quenching Buffer to the reaction mixture to a final concentration of 50 mM to quench any unreacted NHS-activated PEG reagent.

    • Incubate for 30 minutes at room temperature.

  • Purification of the PEGylated Protein:

    • Remove unreacted PEG reagent and byproducts by size-exclusion chromatography using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).

Protocol 2: Characterization of the PEGylated Protein

This protocol outlines methods to characterize the extent of protein modification.

Materials:

  • PEGylated Protein from Protocol 1

  • Unmodified Protein (Control)

  • SDS-PAGE apparatus and reagents

  • Coomassie Brilliant Blue or other suitable protein stain

  • Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometer (MALDI-TOF MS) or Liquid Chromatography-Mass Spectrometer (LC-MS)[3]

Procedure:

  • SDS-PAGE Analysis:

    • Prepare samples of the unmodified and PEGylated protein at a concentration of 1 mg/mL.

    • Run the samples on an SDS-PAGE gel according to standard procedures.

    • Stain the gel with Coomassie Brilliant Blue and destain.

    • The PEGylated protein will exhibit a higher apparent molecular weight compared to the unmodified protein due to the attached PEG chains. The degree of PEGylation can be qualitatively assessed by the band shift.

  • Mass Spectrometry Analysis:

    • Prepare samples of the unmodified and PEGylated protein for mass spectrometry analysis according to the instrument manufacturer's instructions.

    • Acquire mass spectra for both the unmodified and PEGylated protein.

    • The mass of the PEGylated protein will be higher than that of the unmodified protein. The average number of PEG molecules attached per protein can be calculated from the mass difference.

Expected Results

The following table provides an example of the expected results from the characterization of a model protein with a molecular weight of 66.5 kDa (like BSA) after PEGylation with N-Boc-N-bis(PEG2-acid).

Analysis MethodUnmodified ProteinPEGylated ProteinInterpretation
SDS-PAGE Single band at ~67 kDaSmeared band at >70 kDaSuccessful PEGylation, indicated by an increase in apparent molecular weight.
MALDI-TOF MS Peak at ~66,500 DaSeries of peaks starting at ~66,937 DaThe mass shift corresponds to the addition of one or more N-Boc-N-bis(PEG2-acid) molecules (437.48 Da each).

Table 2: Example Characterization Data for a PEGylated Model Protein

Visualized Workflows

experimental_workflow_modification reagent_prep Reagent Preparation (PEG, EDC, NHS, Protein) activation Activation of N-Boc-N-bis(PEG2-acid) with EDC/NHS reagent_prep->activation Add Activators conjugation Conjugation to Primary Amines on Protein activation->conjugation Add to Protein quenching Quenching of Unreacted Reagent conjugation->quenching Add Quenching Buffer purification Purification of PEGylated Protein (SEC or Dialysis) quenching->purification Isolate Conjugate

Caption: Workflow for protein modification.

experimental_workflow_characterization peg_protein Purified PEGylated Protein sds_page SDS-PAGE Analysis peg_protein->sds_page mass_spec Mass Spectrometry (MALDI-TOF or LC-MS) peg_protein->mass_spec mw_shift Observe Molecular Weight Shift sds_page->mw_shift mass_increase Determine Mass Increase mass_spec->mass_increase degree_peg Determine Degree of PEGylation mw_shift->degree_peg mass_increase->degree_peg

Caption: Characterization of PEGylated protein.

References

Synthesis of Targeted Protein Degraders Using N-Boc-N-bis(PEG2-acid): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of targeted protein degraders (TPDs), specifically proteolysis-targeting chimeras (PROTACs), utilizing the bifunctional linker, N-Boc-N-bis(PEG2-acid). These guidelines are intended to offer a comprehensive workflow, from initial synthetic steps to final product characterization.

Introduction to Targeted Protein Degradation and PROTACs

Targeted protein degradation is a revolutionary strategy in drug discovery that utilizes the cell's own protein disposal machinery, the ubiquitin-proteasome system, to eliminate disease-causing proteins.[1][2] PROTACs are heterobifunctional molecules at the forefront of this technology. They consist of two key ligands connected by a chemical linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[3][4] This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[4] The linker plays a critical role in the efficacy of a PROTAC, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase) and the overall physicochemical properties of the molecule.[5]

N-Boc-N-bis(PEG2-acid) is a versatile, PEG-based linker. The polyethylene (B3416737) glycol (PEG) chains can enhance solubility and cell permeability of the final PROTAC molecule.[6] The bifunctional nature of this linker, with two carboxylic acid groups, allows for the sequential or simultaneous coupling of a warhead (POI ligand) and an E3 ligase ligand. The Boc (tert-butoxycarbonyl) protecting group on the central nitrogen atom provides a stable handle that can be removed under acidic conditions to reveal a secondary amine, which can also be a point of attachment or modification.[7]

Signaling Pathway: PROTAC Mechanism of Action

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome Proteasome->PROTAC Recycled Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: General mechanism of action for a PROTAC.

Experimental Workflow for TPD Synthesis

The synthesis of a TPD using N-Boc-N-bis(PEG2-acid) typically follows a multi-step process involving sequential amide couplings and a deprotection step. The following diagram outlines a representative workflow.

TPD_Synthesis_Workflow Start N-Boc-N-bis(PEG2-acid) Linker Coupling1 Step 1: First Amide Coupling Start->Coupling1 Warhead Amine-containing Warhead (POI Ligand) Warhead->Coupling1 E3_Ligand Amine-containing E3 Ligase Ligand Coupling2 Step 3: Second Amide Coupling E3_Ligand->Coupling2 Intermediate1 Mono-amide Intermediate Coupling1->Intermediate1 Deprotection Step 2: Boc Deprotection Intermediate1->Deprotection Intermediate2 Deprotected Intermediate Deprotection->Intermediate2 Intermediate2->Coupling2 Final_PROTAC Final PROTAC Coupling2->Final_PROTAC Purification Purification & Characterization Final_PROTAC->Purification

Caption: A generalized synthetic workflow for a PROTAC.

Detailed Experimental Protocols

The following protocols are generalized and may require optimization based on the specific properties of the warhead and E3 ligase ligand used.

Protocol 1: First Amide Coupling

This protocol describes the coupling of one of the carboxylic acid groups of the linker with an amine-functionalized warhead.

Materials:

  • N-Boc-N-bis(PEG2-acid)

  • Amine-containing warhead

  • N,N-Dimethylformamide (DMF), anhydrous

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Ethyl acetate (B1210297) (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolve N-Boc-N-bis(PEG2-acid) (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add the amine-containing warhead (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, quench the reaction with water and extract the product with EtOAc.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the mono-amide intermediate.

Protocol 2: Boc Deprotection

This protocol outlines the removal of the Boc protecting group to expose the secondary amine.

Materials:

  • Mono-amide intermediate from Protocol 1

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Dissolve the mono-amide intermediate (1.0 eq) in DCM.[8]

  • Add TFA (e.g., 25% v/v in DCM) to the solution.[8]

  • Stir the reaction at room temperature for 1-2 hours. Monitor the reaction by LC-MS until the starting material is consumed.[8]

  • Remove the solvent and excess TFA under reduced pressure. The crude deprotected intermediate can often be used in the next step without further purification.

Protocol 3: Second Amide Coupling

This protocol describes the coupling of the remaining carboxylic acid group with an amine-functionalized E3 ligase ligand.

Materials:

  • Deprotected intermediate from Protocol 2

  • Amine-containing E3 ligase ligand

  • Anhydrous DMF

  • HATU

  • DIPEA

  • EtOAc

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

  • Preparative HPLC system

Procedure:

  • Dissolve the deprotected intermediate (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (2.0 eq) and stir for 15-30 minutes.

  • Add the amine-containing E3 ligase ligand (1.0 eq).

  • Stir the reaction at room temperature for 2-12 hours, monitoring by LC-MS.

  • Work-up the reaction as described in Protocol 1 (steps 5-7).

  • Purify the final PROTAC using preparative reverse-phase HPLC.[1]

Characterization of the Final PROTAC

The identity and purity of the synthesized PROTAC should be confirmed using a combination of analytical techniques:

  • Mass Spectrometry (MS): To confirm the molecular weight of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Quantitative Data Presentation

The following tables present representative data for PEG-based PROTACs targeting BRD4. This data is for illustrative purposes and the actual values for a PROTAC synthesized with N-Boc-N-bis(PEG2-acid) will depend on the specific warhead and E3 ligase ligand used.

Table 1: Representative Degradation Parameters for a PEG-based BRD4 PROTAC [6]

ParameterValueMethod
DC₅₀ 50-100 nMWestern Blot / HiBiT Assay
Dₘₐₓ >90%Western Blot / HiBiT Assay

DC₅₀: Concentration for 50% degradation. Dₘₐₓ: Maximum degradation.

Table 2: Representative Binding Affinities for a PEG-based BRD4 PROTAC [9]

Binding TargetKᴅ (nM)Method
BRD4 100-200 nMIsothermal Titration Calorimetry (ITC)
E3 Ligase (e.g., VHL) 50-150 nMSurface Plasmon Resonance (SPR)

Kᴅ: Dissociation constant.

Logical Relationship of PROTAC Synthesis

The following diagram illustrates the logical flow and key considerations in the synthesis of a PROTAC.

PROTAC_Logic cluster_synthesis PROTAC Synthesis cluster_evaluation PROTAC Evaluation POI_Ligand Select POI Ligand (Warhead) Synthesis Chemical Synthesis POI_Ligand->Synthesis E3_Ligand Select E3 Ligase Ligand E3_Ligand->Synthesis Linker Select Linker (N-Boc-N-bis(PEG2-acid)) Linker->Synthesis Purification Purification Synthesis->Purification Characterization Characterization (MS, NMR, HPLC) Purification->Characterization Binding_Assay Binding Assays (ITC, SPR) Characterization->Binding_Assay Degradation_Assay Degradation Assays (Western Blot, DC₅₀, Dₘₐₓ) Characterization->Degradation_Assay Cellular_Activity Cellular Activity Assays Degradation_Assay->Cellular_Activity

Caption: Logical flow from component selection to evaluation.

Conclusion

The use of N-Boc-N-bis(PEG2-acid) as a linker provides a flexible and efficient route for the synthesis of targeted protein degraders. The protocols and application notes provided herein offer a foundational framework for researchers to develop novel PROTACs. It is important to note that optimization of reaction conditions and purification methods will be necessary for each unique combination of warhead and E3 ligase ligand to achieve high yields and purity of the final product.

References

Application Notes and Protocols for N-Boc-N-bis(PEG2-acid) Conjugation to Small Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In modern drug development, particularly in the fields of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), the linker connecting the active molecular components is of critical importance.[1][2] The linker's length, flexibility, and solubility can significantly influence the efficacy, pharmacokinetics, and pharmacodynamics of the entire construct. N-Boc-N-bis(PEG2-acid) is a branched polyethylene (B3416737) glycol (PEG) linker designed for such advanced bioconjugation applications.[1][3][4]

This trifunctional linker features two terminal carboxylic acid groups and a central amine protected by a tert-butyloxycarbonyl (Boc) group.[3][4] The dual carboxylic acid moieties allow for the attachment of one or two molecules, providing opportunities for creating multivalent conjugates or for optimizing spatial orientation between two different small molecules. The Boc-protected amine serves as a stable, orthogonal handle that can be deprotected under acidic conditions for subsequent conjugation steps. The inherent hydrophilicity of the PEG chains can enhance the solubility and reduce aggregation of the final conjugate.[]

These application notes provide detailed protocols for the conjugation of N-Boc-N-bis(PEG2-acid) to amine-containing small molecules, the subsequent deprotection of the Boc group, and methods for purification and characterization of the resulting conjugates.

Experimental Workflow Overview

The overall process for conjugating a small molecule to N-Boc-N-bis(PEG2-acid) and preparing it for further functionalization involves two main stages: the initial conjugation of the small molecule to the carboxylic acid groups of the linker, followed by the deprotection of the Boc group to reveal a primary amine.

G cluster_0 Stage 1: Conjugation cluster_1 Stage 2: Deprotection Start Small Molecule (SM-NH2) + N-Boc-N-bis(PEG2-acid) Activate Activate Carboxylic Acids (EDC/NHS or HATU) Start->Activate Couple Amide Bond Formation Activate->Couple Purify_1 Purification of Boc-protected Conjugate Couple->Purify_1 Deprotect Boc Deprotection (TFA in DCM) Purify_1->Deprotect Proceed to Deprotection Purify_2 Purification of Deprotected Conjugate Deprotect->Purify_2 Final_Product Final Conjugate (SM-PEG2)2-N-NH2 Purify_2->Final_Product G Crude_Product Crude Conjugate HPLC_Purification RP-HPLC Purification Crude_Product->HPLC_Purification Purity_Check Purity Assessment (Analytical HPLC) HPLC_Purification->Purity_Check Structure_Confirmation Structural Confirmation Purity_Check->Structure_Confirmation LCMS LC-MS (Molecular Weight) Structure_Confirmation->LCMS NMR 1H and 13C NMR (Structural Integrity) Structure_Confirmation->NMR Final_Compound Characterized Final Conjugate LCMS->Final_Compound NMR->Final_Compound

References

Troubleshooting & Optimization

Improving N-Boc-N-bis(PEG2-acid) solubility in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of N-Boc-N-bis(PEG2-acid), focusing on strategies to improve its solubility in aqueous buffers and outlining its application in bioconjugation.

Frequently Asked Questions (FAQs)

Q1: What is N-Boc-N-bis(PEG2-acid) and what are its primary applications?

A1: N-Boc-N-bis(PEG2-acid) is a heterobifunctional linker molecule. It features a Boc-protected amine and two terminal carboxylic acid groups connected by a polyethylene (B3416737) glycol (PEG) spacer.[1] Its primary application is in bioconjugation, where it serves as a linker to connect two different molecules, such as in the development of Antibody-Drug Conjugates (ADCs) or Proteolysis Targeting Chimeras (PROTACs).[2] The PEG component enhances the solubility and stability of the resulting conjugate.[3]

Q2: Why am I experiencing solubility issues with N-Boc-N-bis(PEG2-acid) in my aqueous buffer?

A2: While the PEG component of N-Boc-N-bis(PEG2-acid) is intended to improve hydrophilicity, the overall molecule, particularly with the Boc protecting group, can still exhibit limited solubility in purely aqueous solutions.[4][5] Precipitation often occurs when a concentrated stock solution in an organic solvent (like DMSO) is rapidly diluted into an aqueous buffer, causing a sudden change in solvent polarity.[4]

Q3: What are the consequences of poor solubility of N-Boc-N-bis(PEG2-acid) in my experiments?

A3: Poor solubility can lead to several experimental issues, including:

  • Precipitation: The compound may fall out of solution, leading to inaccurate concentrations and inconsistent results.[4]

  • Reduced Reaction Efficiency: In bioconjugation reactions, undissolved linker will not be available to react with the target molecules, resulting in low yields of the desired conjugate.

  • Inaccurate Biological Activity: If the final conjugate has poor solubility, it can lead to an underestimation of its biological potency in cell-based assays.

Q4: How can I improve the solubility of N-Boc-N-bis(PEG2-acid) in my aqueous buffer?

A4: Several strategies can be employed:

  • Co-solvents: Using a small percentage of a water-miscible organic co-solvent (e.g., DMSO, DMF) in your final aqueous solution can help maintain solubility.[6]

  • pH Adjustment: The carboxylic acid groups on the linker are more soluble at a pH above their pKa. Adjusting the pH of the buffer to slightly alkaline (pH 7.5-8.5) can improve solubility.

  • Controlled Dilution: Adding the concentrated organic stock solution of the linker dropwise to the vigorously stirring aqueous buffer can prevent localized high concentrations and precipitation.[4]

  • Sonication and Gentle Warming: These methods can help to dissolve small particles that may have precipitated.[7]

Troubleshooting Guide: Solubility Issues

Problem Possible Cause Suggested Solution
Precipitate forms immediately upon adding DMSO stock to aqueous buffer. Rapid change in solvent polarity.Add the DMSO stock solution dropwise to the vigorously stirring aqueous buffer.[4] Consider preparing an intermediate dilution in a solvent mixture with a higher aqueous content before the final dilution.
Solution is cloudy or hazy. The concentration of the linker exceeds its solubility limit in the current buffer conditions.Decrease the final concentration of the linker. Increase the pH of the buffer slightly (e.g., to pH 8.0). Add a small percentage of a co-solvent like DMSO (ensure it is compatible with your downstream application).
Precipitate forms over time or after freeze-thaw cycles. The compound is crystallizing out of a supersaturated solution. The stability in the aqueous solution may be limited.Prepare fresh solutions for each experiment. If storage is necessary, store at 4°C for short periods and avoid repeated freeze-thaw cycles. Consider filtering the solution before use.
Low yield in conjugation reaction. The linker is not fully dissolved and therefore not available for reaction.Confirm complete dissolution of the linker before initiating the conjugation reaction. Use the solubility-enhancing techniques mentioned above.

Data Presentation

Table 1: Solubility of N-Boc-N-bis(PEG2-acid)

Solvent Solubility Notes
Dimethyl Sulfoxide (DMSO)≥ 100 mg/mL (228.58 mM)[2]Ultrasonic assistance may be needed. Hygroscopic DMSO can impact solubility; use freshly opened solvent.[2]
Dichloromethane (DCM)Soluble[8]
Dimethylformamide (DMF)Soluble[8]
WaterSparingly Soluble[8]Solubility is dependent on pH and temperature. Quantitative data is not readily available.
Phosphate-Buffered Saline (PBS)LowSolubility is expected to be low and is concentration-dependent. Experimental determination is recommended.
Cell Culture Media (e.g., DMEM)LowSimilar to PBS, solubility is limited. The presence of proteins and salts in the media can affect solubility.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of N-Boc-N-bis(PEG2-acid) in DMSO
  • Materials:

    • N-Boc-N-bis(PEG2-acid)

    • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Procedure:

    • Allow the vial of N-Boc-N-bis(PEG2-acid) to equilibrate to room temperature before opening to prevent moisture condensation.

    • Weigh the desired amount of the compound in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mg/mL).

    • Vortex the solution until the compound is completely dissolved. If necessary, use an ultrasonic bath for short intervals to aid dissolution.[2]

    • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2]

Protocol 2: Preparation of a Working Solution in Aqueous Buffer (e.g., PBS)
  • Materials:

    • N-Boc-N-bis(PEG2-acid) stock solution in DMSO

    • Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

    • Magnetic stirrer and stir bar

  • Procedure:

    • Determine the final desired concentration of N-Boc-N-bis(PEG2-acid) in the aqueous buffer.

    • Place the required volume of the aqueous buffer in a sterile container with a magnetic stir bar.

    • Begin stirring the aqueous buffer at a moderate speed to create a vortex.

    • Slowly add the calculated volume of the N-Boc-N-bis(PEG2-acid) DMSO stock solution dropwise into the vortex of the stirring buffer.[4]

    • Continue stirring for at least 5-10 minutes to ensure complete mixing.

    • Visually inspect the solution for any signs of precipitation. If the solution is not clear, refer to the Troubleshooting Guide.

    • Use the freshly prepared working solution immediately for your experiment.

Protocol 3: General Workflow for Conjugation to a Primary Amine

This protocol outlines the general steps for conjugating the carboxylic acid groups of N-Boc-N-bis(PEG2-acid) to a primary amine-containing molecule (e.g., a protein or another small molecule) using EDC/NHS chemistry.[9]

  • Activation of Carboxylic Acids:

    • Prepare a solution of N-Boc-N-bis(PEG2-acid) in an appropriate anhydrous organic solvent (e.g., DMF or DCM).[9]

    • Add N-Hydroxysuccinimide (NHS) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to the solution. The reaction is typically more efficient at a slightly acidic pH (4.5-6.0).[10]

    • Allow the activation reaction to proceed for 15-30 minutes at room temperature.

  • Conjugation to the Amine:

    • Prepare a solution of the amine-containing molecule in a suitable buffer (e.g., PBS, pH 7.2-7.5). Ensure the buffer does not contain primary amines (e.g., Tris).[10]

    • Add the activated N-Boc-N-bis(PEG2-acid) solution to the amine-containing solution.

    • Allow the conjugation reaction to proceed for 2 hours at room temperature or overnight at 4°C.

  • Quenching and Purification:

    • Quench the reaction by adding a small molecule with a primary amine (e.g., hydroxylamine (B1172632) or Tris) to react with any remaining activated linker.[10]

    • Purify the resulting conjugate using an appropriate method, such as size-exclusion chromatography or dialysis, to remove unreacted linker and byproducts.

  • Boc Deprotection (if required):

    • The Boc protecting group can be removed under acidic conditions (e.g., using trifluoroacetic acid (TFA) in DCM) to expose the primary amine for further conjugation steps.[11]

Visualizations

experimental_workflow cluster_preparation Solution Preparation cluster_conjugation Bioconjugation cluster_final_product Final Steps A Prepare Stock Solution in DMSO C Controlled Dropwise Addition of Stock to Buffer with Stirring A->C Slowly B Prepare Aqueous Buffer (e.g., PBS) B->C D Activate Carboxylic Acids (EDC/NHS) C->D Activated in situ E Conjugate to Amine-containing Molecule D->E F Quench and Purify Conjugate E->F G Boc Deprotection (if necessary) F->G H Final Conjugated Product F->H If Boc protection is desired G->H

Caption: Experimental workflow for the solubilization and conjugation of N-Boc-N-bis(PEG2-acid).

adc_workflow cluster_components ADC Components cluster_conjugation Conjugation Process cluster_delivery Targeted Delivery Antibody Monoclonal Antibody (mAb) Conjugation Bioconjugation (e.g., Amide Bond Formation) Antibody->Conjugation Linker N-Boc-N-bis(PEG2-acid) (Bifunctional Linker) Linker->Conjugation Payload Cytotoxic Payload Payload->Conjugation ADC Antibody-Drug Conjugate (ADC) Conjugation->ADC TumorCell Tumor Cell ADC->TumorCell Targets Antigen Internalization Internalization TumorCell->Internalization Binding Release Payload Release Internalization->Release Lysosomal Trafficking Apoptosis Cell Death (Apoptosis) Release->Apoptosis

References

Technical Support Center: Optimizing EDC/NHS Coupling with PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for EDC/NHS coupling reactions, with a special focus on optimization using Polyethylene Glycol (PEG) linkers. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of EDC/NHS coupling?

A1: EDC/NHS coupling is a two-step process used to form a stable amide bond between a carboxyl group (-COOH) and a primary amine (-NH2).

  • Carboxyl Activation: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) reacts with a carboxyl group to form a highly reactive but unstable O-acylisourea intermediate.[1]

  • Intermediate Stabilization: N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS, reacts with the O-acylisourea intermediate to create a more stable, amine-reactive NHS ester. This intermediate is less susceptible to hydrolysis in aqueous solutions compared to the O-acylisourea intermediate.[1]

  • Amide Bond Formation: The NHS ester then reacts with a primary amine to form a stable amide bond, releasing NHS as a byproduct.

Q2: What is the optimal pH for EDC/NHS coupling reactions?

A2: The two steps of the reaction have different optimal pH ranges.

  • Activation Step (EDC/NHS): This step is most efficient in a slightly acidic environment, typically between pH 4.5 and 6.0 .[2] A commonly used buffer for this step is 2-(N-morpholino)ethanesulfonic acid (MES).[3]

  • Coupling Step (Amine Reaction): The reaction of the NHS-activated molecule with the primary amine is most efficient at a pH of 7.0 to 8.5 .[2] Phosphate-buffered saline (PBS) is a suitable buffer for this stage.[4]

For optimal results, a two-step protocol with a pH adjustment between the steps is recommended.[5]

Q3: What are the benefits of using a PEG linker in my conjugation?

A3: Polyethylene glycol (PEG) linkers are flexible, hydrophilic spacers that offer several advantages in bioconjugation:

  • Improved Solubility and Stability: The hydrophilic nature of PEG can enhance the solubility and stability of hydrophobic molecules.[6]

  • Reduced Immunogenicity: PEGylation can "shield" the conjugated molecule from the immune system, potentially reducing its immunogenicity.[6]

  • Minimized Steric Hindrance: The spacer arm of the PEG linker can reduce steric hindrance between the two molecules being conjugated, which can be particularly important when working with large biomolecules.[6]

  • Enhanced Pharmacokinetics: In drug delivery applications, PEGylation can increase the hydrodynamic radius of a molecule, leading to reduced renal clearance and a longer circulation half-life.[7]

Q4: How does the length of the PEG linker affect the conjugation?

A4: The length of the PEG linker is a critical parameter to consider:

  • Shorter PEG Linkers: These are suitable for applications where a smaller overall conjugate size is desired or when limited conformational freedom of a targeting ligand is needed for optimal receptor binding.[7]

  • Longer PEG Linkers: These provide a greater spacing between the conjugated molecules, which can be beneficial for overcoming steric hindrance, enhancing solubility, and providing a more significant shielding effect.[7] However, excessively long linkers could potentially wrap around the biomolecule and interfere with its function.[8] The optimal PEG linker length often needs to be determined empirically for each specific application.[7]

Troubleshooting Guides

Issue 1: Low or No Conjugation Yield

If you are experiencing low or no yield of your desired conjugate, consider the following potential causes and solutions.

Potential CauseRecommended Solution(s)
Inactive Reagents EDC and NHS are moisture-sensitive. Use fresh reagents and store them properly in a desiccator at -20°C. Allow reagents to warm to room temperature before opening to prevent condensation. Prepare EDC and NHS solutions immediately before use.[9]
Inappropriate Buffer Avoid buffers containing primary amines (e.g., Tris, glycine) or carboxylates (e.g., acetate), as they will compete with the reaction. Use non-competing buffers like MES for the activation step and PBS or borate (B1201080) buffer for the coupling step.[2]
Suboptimal pH Ensure the pH is within the optimal range for each step of the reaction (pH 4.5-6.0 for activation, pH 7.0-8.5 for coupling). Consider performing a two-step reaction with a pH adjustment in between.[2]
Hydrolysis of Intermediates The O-acylisourea and NHS-ester intermediates are susceptible to hydrolysis. Perform the reaction steps as quickly as possible after adding the reagents. Lowering the reaction temperature to 4°C can help to slow down hydrolysis.[8][10]
Insufficient Molar Ratio of Reagents A molar excess of EDC and NHS over the carboxyl-containing molecule is generally recommended. A starting point is often a 2- to 5-fold molar excess of EDC and NHS over the available carboxyl groups.[2] Optimization may be required for your specific molecules.[11]
Steric Hindrance If conjugating large or complex molecules, steric hindrance may be preventing efficient coupling. Consider using a longer PEG linker to provide more space between the molecules.[8]

Troubleshooting Decision Tree for Low Conjugation Yield

low_yield_troubleshooting start Low/No Yield reagents Check Reagents start->reagents buffer Check Buffer start->buffer ph Check pH start->ph hydrolysis Consider Hydrolysis start->hydrolysis ratio Optimize Molar Ratios start->ratio steric Consider Steric Hindrance start->steric fresh_reagents Use fresh EDC/NHS Store properly reagents->fresh_reagents correct_buffer Use non-amine/ non-carboxylate buffers (e.g., MES, PBS) buffer->correct_buffer adjust_ph Adjust pH for each step: Activation: 4.5-6.0 Coupling: 7.0-8.5 ph->adjust_ph minimize_hydrolysis Work quickly Consider lower temp (4°C) hydrolysis->minimize_hydrolysis optimize_ratio Increase molar excess of EDC/NHS ratio->optimize_ratio longer_peg Use a longer PEG linker steric->longer_peg

Troubleshooting logic for low conjugation efficiency.
Issue 2: Aggregation of Conjugates

Aggregation can occur during the reaction or during purification and storage. Here are some common causes and solutions.

Potential CauseRecommended Solution(s)
Drastic pH Shift The addition of reagents can cause a significant change in the pH of the solution, leading to aggregation if the pH approaches the isoelectric point (pI) of your protein. Ensure all solutions are pH-adjusted and compatible before mixing. Add reagents slowly while gently stirring.[10]
High Reagent Concentration A high local concentration of EDC, NHS, or PEG linker can cause "salting out" or denaturation of proteins. Add reagents dropwise or in smaller aliquots to the reaction mixture with gentle mixing.[10]
Solvent Mismatch If your PEG linker is dissolved in an organic solvent like DMSO or DMF, adding a large volume can denature proteins. Keep the volume of the organic solvent to a minimum (typically <10% of the total reaction volume).[10]
Change in Isoelectric Point (pI) PEGylation neutralizes positively charged lysine (B10760008) residues, which lowers the overall pI of the protein. If the new pI is close to the pH of your purification or storage buffer, the conjugate may become insoluble. Adjust the buffer pH accordingly.[10]
Increased Hydrophobicity While PEG is hydrophilic, masking charged groups on a protein can sometimes expose hydrophobic patches, leading to aggregation over time. Consider adding excipients like arginine or polysorbates to your storage buffer to prevent aggregation.
Cross-linking between Particles/Molecules If both molecules have carboxyl and amine groups, EDC/NHS can cause unwanted polymerization. A two-step protocol, where the carboxyl-containing molecule is activated first and excess EDC/NHS is removed before adding the amine-containing molecule, can minimize this.[4]

Quantitative Data Summary

Optimizing the molar ratios of EDC and NHS to the carboxyl groups is crucial for maximizing conjugation efficiency. While the optimal ratio is system-dependent and should be determined empirically, the following table provides general guidelines based on common starting points mentioned in the literature.

Table 1: Recommended Molar Ratios for EDC/NHS Coupling

ComponentRecommended Molar Excess (relative to -COOH)Rationale
EDC 2 - 10 foldA molar excess is required to drive the reaction towards the activated ester. Too high a concentration can sometimes lead to precipitation.[11]
NHS/sulfo-NHS 2 - 5 foldA slight excess relative to EDC is often used to efficiently trap the O-acylisourea intermediate and form the more stable NHS ester.[2]
Amine-containing molecule 1 - 10 foldThe optimal ratio depends on the number of available amine groups and the desired degree of labeling.

The choice of PEG linker length can influence conjugation efficiency, with longer linkers potentially leading to reduced efficiency due to steric hindrance, but also offering benefits in terms of solubility and reduced aggregation.

Table 2: General Impact of PEG Linker Length on Conjugation Parameters

PEG Linker LengthPotential Impact on Conjugation EfficiencyOther Considerations
Short (e.g., PEG4) Generally higher reaction rates due to less steric hindrance.May not provide sufficient spacing for large biomolecules, potentially impacting biological activity.
Medium (e.g., PEG8, PEG12) A good balance between providing sufficient spacing and maintaining good reaction kinetics.Often a good starting point for optimization studies.
Long (e.g., PEG24 and above) May experience slower reaction rates or lower overall efficiency due to increased steric hindrance.Can significantly improve the solubility and in vivo half-life of the conjugate.

Experimental Protocols

Protocol 1: Two-Step EDC/NHS Coupling of a PEG Linker to a Protein

This protocol describes a general method for conjugating a carboxyl-terminated PEG linker to the primary amines (e.g., lysine residues) of a protein.

Materials:

  • Carboxyl-terminated PEG linker

  • Protein with primary amines

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M Glycine, pH 8.5

  • Desalting column for buffer exchange

Procedure:

  • Reagent Preparation:

    • Equilibrate EDC and Sulfo-NHS to room temperature before opening.

    • Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer immediately before use.

  • Activation of Carboxyl-PEG:

    • Dissolve the carboxyl-terminated PEG linker in Activation Buffer.

    • Add EDC and Sulfo-NHS to the PEG solution. A 2- to 5-fold molar excess of EDC and Sulfo-NHS over the PEG linker is a good starting point.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Buffer Exchange (Optional but Recommended):

    • Remove excess EDC and Sulfo-NHS by passing the reaction mixture through a desalting column equilibrated with Coupling Buffer. This step also serves to adjust the pH for the subsequent coupling reaction.

  • Conjugation to Protein:

    • Immediately add the activated PEG-NHS ester solution to your protein solution (dissolved in Coupling Buffer).

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching:

    • Add Quenching Buffer to a final concentration of 10-50 mM to stop the reaction by reacting with any remaining PEG-NHS esters.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Purify the PEG-protein conjugate from unreacted PEG and other byproducts using an appropriate method such as size-exclusion chromatography (SEC) or dialysis.[]

Experimental Workflow for Two-Step EDC/NHS Coupling

experimental_workflow start Start reagent_prep Prepare fresh EDC & Sulfo-NHS in Activation Buffer start->reagent_prep activation Activate COOH-PEG with EDC/Sulfo-NHS (15-30 min, RT) reagent_prep->activation buffer_exchange Buffer Exchange (Desalting Column) to Coupling Buffer activation->buffer_exchange conjugation Add activated PEG to Protein (2h RT or O/N 4°C) buffer_exchange->conjugation quenching Quench reaction with Tris or Glycine (15-30 min, RT) conjugation->quenching purification Purify Conjugate (e.g., SEC, Dialysis) quenching->purification end End purification->end

A typical workflow for a two-step EDC/NHS coupling experiment.
Protocol 2: Optimizing EDC/NHS Molar Ratios

This protocol provides a framework for determining the optimal molar ratios of EDC and NHS for your specific conjugation.

Procedure:

  • Set up a series of reactions: Prepare multiple small-scale reactions, keeping the concentration of your carboxyl-containing molecule and amine-containing molecule constant.

  • Vary EDC and NHS concentrations: In each reaction, vary the molar excess of EDC and NHS relative to the carboxyl groups. For example, you could test the following ratios of -COOH:EDC:NHS:

    • 1:1:1

    • 1:2:1

    • 1:2:2

    • 1:5:2.5

    • 1:10:5

  • Perform the conjugation: Follow the two-step conjugation protocol as described above for each reaction.

  • Analyze the results: After purification, analyze the conjugation efficiency for each condition. This can be done using techniques such as:

    • SDS-PAGE: To visualize the formation of the higher molecular weight conjugate.

    • HPLC: To quantify the amount of conjugated product.

    • Mass Spectrometry: To confirm the identity and purity of the conjugate.

  • Determine the optimal ratio: The ratio that provides the highest yield of the desired conjugate with minimal side products is the optimal ratio for your system.

By systematically addressing these common issues and following optimized protocols, you can significantly improve the efficiency and reproducibility of your EDC/NHS coupling reactions involving PEG linkers.

References

Technical Support Center: N-Boc-N-bis(PEG2-acid) Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for N-Boc-N-bis(PEG2-acid) conjugation. The information is presented in a clear question-and-answer format to directly address specific issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental chemistry behind N-Boc-N-bis(PEG2-acid) conjugation?

A1: N-Boc-N-bis(PEG2-acid) is a bifunctional linker. Its two carboxylic acid groups can be activated, most commonly using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), to form NHS esters. These activated esters then react with primary amines (e.g., the ε-amino group of lysine (B10760008) residues or the N-terminus of a protein) to form stable amide bonds. The Boc (tert-butyloxycarbonyl) group protects a primary amine on the linker itself, which can be deprotected in a later step for further conjugation if required.

Q2: What is the primary and most common side reaction during the NHS-ester coupling step?

A2: The most significant competing side reaction is the hydrolysis of the activated NHS ester.[1][2] In the presence of water, the NHS ester can hydrolyze back to the original carboxylic acid, rendering the linker incapable of reacting with the target amine. This reaction is highly dependent on the pH of the reaction buffer.[1][2]

Q3: Can the activated N-Boc-N-bis(PEG2-acid) react with other amino acid residues besides primary amines?

A3: Yes, while NHS esters are highly selective for primary amines, they can exhibit reactivity with other nucleophilic amino acid side chains.[3][4] Significant side reactions have been reported with the hydroxyl groups of serine, threonine, and tyrosine, leading to the formation of less stable ester bonds (O-acylation).[3][4][5] Reactions with the sulfhydryl group of cysteine are also possible.

Q4: Since N-Boc-N-bis(PEG2-acid) has two carboxylic acid groups, what is the risk of unwanted cross-linking?

A4: The bifunctional nature of this linker introduces the possibility of intermolecular or intramolecular cross-linking, where a single linker molecule reacts with two different molecules or two sites on the same molecule.[6][7][8] The extent of cross-linking is influenced by the molar ratio of the linker to the target molecule and the reaction conditions.

Troubleshooting Guides

Issue 1: Low Conjugation Efficiency

Q: My final product yield is consistently low. What are the likely causes and how can I improve it?

A: Low conjugation efficiency is a common problem that can stem from several factors. Below is a systematic guide to troubleshooting this issue.

  • Potential Cause 1: Hydrolysis of the NHS Ester.

    • Troubleshooting Steps:

      • Optimize pH: The optimal pH for NHS ester coupling is a compromise between amine reactivity and NHS ester stability. The recommended pH range is typically 7.2-8.5.[1][9] A pH around 8.3 is often considered optimal for balancing these factors.[10][11] At higher pH values, the rate of hydrolysis increases dramatically.[1][2]

      • Prepare Reagents Fresh: Always prepare the activated N-Boc-N-bis(PEG2-acid) solution (after reacting with EDC/NHS) immediately before use to minimize hydrolysis.[12]

      • Control Temperature: Performing the reaction at a lower temperature (e.g., 4°C) can slow down the rate of hydrolysis, though it may require a longer reaction time.[10]

      • Increase Reactant Concentration: Higher concentrations of the target molecule can favor the bimolecular conjugation reaction over the unimolecular hydrolysis.[9] A protein concentration of at least 2 mg/mL is often recommended.[9]

  • Potential Cause 2: Inactive Reagents.

    • Troubleshooting Steps:

      • Proper Storage: Store N-Boc-N-bis(PEG2-acid), EDC, and NHS under desiccated conditions and at the recommended temperature to prevent degradation.[]

      • Use Fresh Reagents: If you suspect reagent degradation, use a fresh batch of EDC and NHS for the activation step.

  • Potential Cause 3: Incompatible Buffer.

    • Troubleshooting Steps:

      • Avoid Amine-Containing Buffers: Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for the activated linker.[9] Use non-amine-containing buffers like phosphate, bicarbonate, or borate.[9][10]

      • Check for Other Nucleophiles: Ensure your buffer does not contain other nucleophilic components that could react with the NHS ester.

Issue 2: Presence of Unwanted Side Products

Q: I am observing heterogeneity in my final product, suggesting the presence of side products. How can I identify and minimize them?

A: The presence of multiple species in your final product often points to side reactions. Here’s how to address this:

  • Potential Side Product 1: O-acylation of Serine, Threonine, or Tyrosine.

    • Troubleshooting Steps:

      • pH Control: The reaction of NHS esters with hydroxyl groups is less favored at a slightly alkaline pH (around 7.5) compared to the reaction with primary amines.[4] Adjusting the pH towards the lower end of the optimal range for aminolysis can help minimize this side reaction.

      • Reversal of O-acylation: The ester bonds formed with hydroxyl groups are less stable than the amide bonds formed with primary amines.[4][14] These can be selectively cleaved by treatment with hydroxylamine (B1172632) or by incubation in a boiling water bath, leaving the stable amide bonds intact.[4]

  • Potential Side Product 2: Inter- or Intramolecular Cross-linking.

    • Troubleshooting Steps:

      • Control Molar Ratios: Use a lower molar excess of the activated bifunctional linker relative to your target molecule to reduce the probability of one linker molecule reacting with multiple sites.

      • Stepwise Conjugation: If your experimental design allows, consider a strategy where you first conjugate one acid group of the linker to your first target molecule, purify the mono-conjugated product, and then activate the second acid group for reaction with the second target.

      • High Dilution: Performing the conjugation reaction under high dilution conditions can favor intramolecular reactions over intermolecular cross-linking if that is the desired outcome.

Data Presentation

Table 1: Influence of pH on the Half-life of NHS Esters

pHTemperature (°C)Half-life of NHS EsterReference(s)
7.004-5 hours[1][2]
8.04~1 hour[2]
8.6410 minutes[1][2]

Note: Half-life can vary depending on the specific NHS ester, buffer composition, and temperature.

Table 2: Relative Reactivity of Nucleophilic Amino Acid Side Chains with NHS Esters

Amino AcidNucleophilic GroupRelative ReactivityStability of Resulting BondReference(s)
Lysineε-Amino (-NH₂)HighVery Stable (Amide)[4]
N-terminusα-Amino (-NH₂)HighVery Stable (Amide)[14]
SerineHydroxyl (-OH)LowerLess Stable (Ester)[3][4]
ThreonineHydroxyl (-OH)LowerLess Stable (Ester)[3][4][5]
TyrosinePhenolic Hydroxyl (-OH)LowerLess Stable (Ester)[3][4][5]
CysteineSulfhydryl (-SH)ModerateLess Stable (Thioester)

Experimental Protocols

Protocol 1: Two-Step Activation and Conjugation of N-Boc-N-bis(PEG2-acid) to a Protein

This protocol describes the activation of the carboxylic acid groups of N-Boc-N-bis(PEG2-acid) using EDC and NHS, followed by conjugation to a primary amine-containing protein.

Materials:

  • N-Boc-N-bis(PEG2-acid)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Protein of interest in an amine-free buffer (e.g., 0.1 M MES, 0.15 M NaCl, pH 6.0 for activation; 0.1 M Phosphate buffer, 0.15 M NaCl, pH 7.5 for conjugation)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Desalting column for purification

Procedure:

  • Reagent Preparation:

    • Allow all reagents to come to room temperature before opening to prevent moisture condensation.

    • Prepare a stock solution of N-Boc-N-bis(PEG2-acid) in anhydrous DMF or DMSO (e.g., 100 mM).

    • Prepare fresh stock solutions of EDC and NHS in anhydrous DMF or DMSO (e.g., 500 mM).

  • Activation of N-Boc-N-bis(PEG2-acid):

    • In a microcentrifuge tube, add the desired amount of N-Boc-N-bis(PEG2-acid) from the stock solution.

    • Add a 1.5 to 2-fold molar excess of EDC and NHS over the total number of carboxylic acid groups.

    • Vortex briefly and incubate at room temperature for 15-30 minutes to generate the NHS ester.

  • Conjugation to the Protein:

    • While the activation reaction is proceeding, ensure your protein solution is ready in the conjugation buffer (pH 7.2-8.0).

    • Add the freshly activated N-Boc-N-bis(PEG2-acid) solution to the protein solution. A 10-20 fold molar excess of the linker over the protein is a common starting point, but this should be optimized.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add the quenching buffer to a final concentration of 20-50 mM to consume any unreacted NHS esters.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Remove the excess, unreacted linker and reaction byproducts (e.g., N-hydroxysuccinimide and urea (B33335) byproduct from EDC) from the conjugated protein using a desalting column or dialysis.

Protocol 2: Analysis of Conjugation Products by SDS-PAGE

Procedure:

  • Prepare SDS-PAGE gels of an appropriate acrylamide (B121943) percentage to resolve your protein of interest and its conjugated forms.

  • Mix samples of the unconjugated protein, the reaction mixture, and the purified conjugate with SDS-PAGE loading buffer.

  • Heat the samples at 95°C for 5 minutes.

  • Load the samples onto the gel and run the electrophoresis.

  • Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue).

  • Analysis: The PEGylated protein will exhibit a higher apparent molecular weight than the unconjugated protein. The presence of multiple bands may indicate different degrees of PEGylation or the presence of cross-linked species.

Mandatory Visualizations

Conjugation_Workflow cluster_activation Activation Step cluster_conjugation Conjugation Step cluster_purification Purification Step Linker N-Boc-N-bis(PEG2-acid) ActivatedLinker Activated NHS Ester Linker->ActivatedLinker Activation EDC_NHS EDC / NHS EDC_NHS->ActivatedLinker Conjugate PEGylated Protein ActivatedLinker->Conjugate Protein Target Protein (-NH2) Protein->Conjugate Amide Bond Formation PurifiedProduct Purified Conjugate Conjugate->PurifiedProduct Byproducts Excess Reagents & Byproducts Conjugate->Byproducts Analysis Analysis PurifiedProduct->Analysis Characterization

Caption: Experimental workflow for N-Boc-N-bis(PEG2-acid) conjugation.

Caption: Competing reactions in NHS-ester based conjugation.

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and recommended storage conditions for N-Boc-N-bis(PEG2-acid).

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for N-Boc-N-bis(PEG2-acid)?

A1: For long-term storage, N-Boc-N-bis(PEG2-acid) in its pure form should be stored at -20°C, where it can be stable for up to three years.[1] For shorter periods, storage at 4°C is acceptable for up to two years.[1] When in solvent, it is recommended to store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is also advised to store the compound in a dry, dark place.[2]

Q2: How should I handle the shipping of N-Boc-N-bis(PEG2-acid)?

A2: N-Boc-N-bis(PEG2-acid) is generally considered a non-hazardous chemical and is stable enough for shipping under ambient temperatures for a few weeks, including time spent in customs.[2]

Q3: What is the chemical stability of the N-Boc protecting group?

A3: The tert-butoxycarbonyl (Boc) protecting group is known for its lability under acidic conditions.[3][4] It is readily cleaved by strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[4][5] However, the Boc group is stable towards most nucleophiles and bases, which allows for orthogonal protection strategies with base-labile protecting groups like Fmoc.[6]

Q4: What is the stability of the PEG linker component?

A4: Polyethylene glycol (PEG) linkers are generally stable molecules.[7] They are valued in bioconjugation for their ability to improve the solubility and stability of the conjugated molecules.[7][8][9] The PEG chains create a hydration shell that can protect the attached molecules from degradation and reduce non-specific interactions.[8] However, like all chemical structures, they can be susceptible to degradation under harsh conditions such as extreme pH or in the presence of strong oxidizing agents.

Q5: What solvents are compatible with N-Boc-N-bis(PEG2-acid)?

A5: N-Boc-N-bis(PEG2-acid) is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO).[1] When preparing stock solutions in DMSO, it is important to use newly opened, anhydrous DMSO as the compound is hygroscopic and the presence of water can impact solubility.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected deprotection of the Boc group Accidental exposure to acidic conditions during your experiment (e.g., acidic reagents, low pH buffers).Carefully review all reagents and buffer components for acidity. Ensure all glassware is free from acidic residues. Consider performing a pH check of your reaction mixture.
Difficulty dissolving the compound The compound is hygroscopic and may have absorbed moisture. The solvent may not be of sufficient purity.Use fresh, anhydrous solvent (e.g., newly opened DMSO).[1] Gentle warming or sonication may aid in dissolution.
Inconsistent experimental results Improper storage of the compound or stock solutions, leading to degradation. Repeated freeze-thaw cycles of stock solutions.Always store the pure compound and stock solutions at the recommended temperatures.[1] Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles.
Low yield in conjugation reactions The carboxylic acid groups may not be sufficiently activated. The compound may have degraded due to improper storage.Use appropriate activating agents for the carboxylic acid groups, such as EDC or HATU, to facilitate the formation of a stable amide bond.[10] Verify the integrity of your N-Boc-N-bis(PEG2-acid) using an appropriate analytical method if degradation is suspected.

Quantitative Data Summary

Parameter Condition Duration Reference
Storage (Pure Form) -20°C3 years[1]
4°C2 years[1]
Storage (In Solvent) -80°C6 months[1]
-20°C1 month[1]
Shipping Ambient TemperatureA few weeks[2]

Experimental Protocols

Protocol for Assessing the Stability of N-Boc-N-bis(PEG2-acid) under Acidic Conditions

Objective: To determine the rate of deprotection of the Boc group on N-Boc-N-bis(PEG2-acid) upon exposure to a mild acidic buffer.

Materials:

  • N-Boc-N-bis(PEG2-acid)

  • Phosphate-Citrate Buffer (pH 5.0)

  • Acetonitrile (B52724) (ACN)

  • Trifluoroacetic Acid (TFA)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column and UV detector

  • pH meter

  • Thermostated incubator

Methodology:

  • Preparation of Stock Solution: Prepare a 10 mg/mL stock solution of N-Boc-N-bis(PEG2-acid) in a suitable organic solvent (e.g., DMSO).

  • Preparation of Reaction Samples:

    • In a series of HPLC vials, add 990 µL of the phosphate-citrate buffer (pH 5.0).

    • To each vial, add 10 µL of the 10 mg/mL N-Boc-N-bis(PEG2-acid) stock solution to achieve a final concentration of 100 µg/mL.

    • Prepare a control sample by adding 10 µL of the stock solution to 990 µL of a neutral buffer (e.g., PBS, pH 7.4).

  • Incubation: Incubate all samples at a controlled temperature (e.g., 37°C).

  • Time-Point Analysis:

    • At designated time points (e.g., 0, 1, 2, 4, 8, 12, and 24 hours), take one vial from the incubator.

    • Immediately quench the reaction by adding a neutralizing agent if necessary, or directly proceed to HPLC analysis.

  • HPLC Analysis:

    • Inject a standard volume of each sample onto the HPLC system.

    • Use a suitable gradient of water with 0.1% TFA (Mobile Phase A) and acetonitrile with 0.1% TFA (Mobile Phase B) to separate the intact N-Boc-N-bis(PEG2-acid) from its deprotected product.

    • Monitor the elution profile at an appropriate wavelength (e.g., 210 nm).

  • Data Analysis:

    • Identify the peaks corresponding to the intact compound and the deprotected product based on their retention times (the deprotected product will be more polar and have a shorter retention time).

    • Calculate the percentage of the intact compound remaining at each time point by integrating the peak areas.

    • Plot the percentage of intact N-Boc-N-bis(PEG2-acid) against time to determine the degradation kinetics.

Visualizations

Troubleshooting Workflow for Unexpected Deprotection start Unexpected Deprotection Observed check_reagents Review all reagents and buffers for acidity start->check_reagents acidic_reagents Acidic component identified? check_reagents->acidic_reagents check_glassware Ensure glassware is free of acidic residue check_ph Perform pH check of reaction mixture check_glassware->check_ph neutralize_glassware Thoroughly wash and neutralize glassware check_glassware->neutralize_glassware adjust_ph Adjust pH of the reaction mixture check_ph->adjust_ph no_acid No obvious source of acid found check_ph->no_acid acidic_reagents->check_glassware No replace_reagents Replace or neutralize acidic components acidic_reagents->replace_reagents Yes re_run_experiment Re-run experiment with corrected conditions replace_reagents->re_run_experiment contact_support Contact Technical Support for further assistance no_acid->contact_support

Caption: Troubleshooting workflow for unexpected deprotection of N-Boc-N-bis(PEG2-acid).

Acid-Catalyzed Deprotection of N-Boc Group boc_protected N-Boc-N-bis(PEG2-acid) protonation Protonation of Carbonyl Oxygen boc_protected->protonation + H+ (Acid) tertiary_cation Formation of Tertiary Cation protonation->tertiary_cation isobutene Isobutene (gas) tertiary_cation->isobutene deprotected_amine Deprotected Amine tertiary_cation->deprotected_amine - CO2 co2 Carbon Dioxide (gas)

Caption: Simplified pathway of acid-catalyzed deprotection of the N-Boc group.

References

Technical Support Center: Preventing Protein Aggregation After PEGylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting protein aggregation following PEGylation. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the PEGylation process.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of protein aggregation during PEGylation?

Protein aggregation during PEGylation can be attributed to several factors:

  • Intermolecular Cross-linking: The use of bifunctional PEG reagents can lead to the formation of covalent bonds between multiple protein molecules, resulting in aggregates.[1] This is particularly a risk with homobifunctional PEGs which have reactive groups at both ends.[1]

  • High Protein Concentration: Increased proximity of protein molecules at high concentrations enhances the likelihood of intermolecular interactions and aggregation.[1]

  • Suboptimal Reaction Conditions: Deviations from a protein's optimal pH, temperature, and buffer composition can expose hydrophobic regions, leading to aggregation.[1]

  • PEG-Protein Interactions: Although generally a stabilizer, interactions between the PEG polymer and the protein surface can sometimes induce conformational changes that favor aggregation.[1][2] The length of the PEG chain can influence these interactions.[1][2]

  • Poor Reagent Quality: Impurities or the presence of a high percentage of diol in what is intended to be a monofunctional PEG reagent can cause unintended cross-linking.[1]

Q2: How can I detect and quantify protein aggregation after PEGylation?

Several analytical techniques are available to detect and quantify protein aggregation:

  • Size Exclusion Chromatography (SEC): This is a high-resolution technique that separates molecules based on their size. Aggregates, being larger, will elute earlier than the monomeric PEGylated protein.[1]

  • Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and is highly sensitive for detecting the presence of larger aggregates.[1]

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): When run under non-reducing conditions, SDS-PAGE can reveal high-molecular-weight bands corresponding to cross-linked protein aggregates.[1]

  • Mass Spectrometry (MS): Techniques like MALDI-TOF MS can be used to determine the molecular weight of the PEGylated protein and identify the presence of multimers.[1]

  • Turbidity Measurements: A simple method to assess the extent of aggregation is to measure the turbidity of the solution, as the presence of aggregates will increase light scattering.[1]

Q3: What is the role of stabilizing excipients in preventing aggregation?

Stabilizing excipients can be added to the reaction buffer to help prevent protein aggregation.[1][3] They work through various mechanisms to maintain protein stability. Common excipients include:

  • Sugars and Polyols (e.g., Sucrose, Trehalose, Sorbitol, Glycerol): These act as protein stabilizers through a mechanism of preferential exclusion, which increases the stability of the native protein conformation.[1]

  • Amino Acids (e.g., Arginine, Glycine): Arginine, for instance, is known to suppress non-specific protein-protein interactions that can lead to aggregation.[1][4]

  • Surfactants (e.g., Polysorbate 20, Polysorbate 80): Low concentrations of non-ionic surfactants can prevent surface-induced aggregation by reducing surface tension.[1][5]

Troubleshooting Guides

Issue: I am observing significant precipitation/aggregation immediately after adding the PEG reagent.

This is a common issue that can often be resolved by optimizing the reaction conditions and the method of reagent addition.

Troubleshooting Steps:

  • Reduce Reaction Rate: A slower, more controlled reaction can favor intramolecular modification over intermolecular cross-linking.[1]

    • Lower the Temperature: Perform the reaction at 4°C to slow down the reaction rate.[1]

    • Stepwise Addition of PEG: Instead of adding the entire volume of the activated PEG reagent at once, add it in smaller aliquots over a period of time.[1]

  • Optimize Reagent Concentrations:

    • Screen Protein Concentration: Test a range of lower protein concentrations (e.g., 0.5, 1, 2, 5 mg/mL).[1]

    • Evaluate PEG:Protein Molar Ratio: Test different molar excess ratios of PEG to protein (e.g., 1:1, 5:1, 10:1, 20:1).[1] A lower ratio may reduce the chance of cross-linking.

  • Verify PEG Reagent Quality:

    • Ensure you are using a monofunctional PEG reagent if your goal is to avoid cross-linking.

    • Check the purity of your PEG reagent. The presence of di-functional impurities in a mono-functional reagent can lead to aggregation.[1]

Logical Relationship of Factors Causing Immediate Aggregation

cluster_causes Primary Causes cluster_solutions Troubleshooting Solutions High Local Concentration High Local Concentration Stepwise PEG Addition Stepwise PEG Addition High Local Concentration->Stepwise PEG Addition Optimize Molar Ratio Optimize Molar Ratio High Local Concentration->Optimize Molar Ratio Rapid Reaction Rate Rapid Reaction Rate Lower Temperature Lower Temperature Rapid Reaction Rate->Lower Temperature Bifunctional PEG Bifunctional PEG Use Monofunctional PEG Use Monofunctional PEG Bifunctional PEG->Use Monofunctional PEG

Caption: Troubleshooting immediate aggregation after PEGylation.

Issue: My PEGylated protein is soluble initially but aggregates over time during storage.

This delayed aggregation is often related to the long-term stability of the PEGylated protein in its storage buffer.

Troubleshooting Steps:

  • Incorporate Stabilizing Excipients: If optimizing the primary reaction conditions is not sufficient, the addition of stabilizing excipients to the storage buffer can prevent aggregation.[1]

    • Sugars and Polyols: Sucrose (5-10% w/v) or Trehalose can increase protein stability.[1]

    • Amino Acids: Arginine (50-100 mM) can suppress non-specific protein-protein interactions.[1]

    • Surfactants: A low concentration of Polysorbate 20 (0.01-0.05% v/v) can reduce surface-induced aggregation.[1]

  • Optimize Buffer Conditions:

    • pH Screening: Screen a range of pH values around the protein's isoelectric point (pI) and its known optimal stability pH.[1]

    • Buffer Type: The choice of buffer can impact protein stability. Consider screening different buffer systems.

  • Storage Temperature: Ensure the PEGylated protein is stored at an appropriate temperature, typically 4°C or frozen at -20°C or -80°C, depending on the protein's stability profile.

Quantitative Data Summary

The following table summarizes common stabilizing excipients and their recommended starting concentrations for preventing protein aggregation.

ExcipientStarting ConcentrationMechanism of Action
Sucrose5-10% (w/v)Preferential exclusion, increases protein stability.[1]
Trehalose5-10% (w/v)Preferential exclusion, vitrification.
Sorbitol5-10% (w/v)Preferential exclusion.[1]
Glycerol5-20% (v/v)Preferential exclusion.[1]
Arginine50-100 mMSuppresses non-specific protein-protein interactions.[1]
Glycine50-100 mMSuppresses aggregation.[1]
Polysorbate 200.01-0.05% (v/v)Reduces surface tension and prevents adsorption.[1]
Polysorbate 800.01-0.05% (v/v)Reduces surface tension and prevents adsorption.[1]

Experimental Protocols

Protocol: Small-Scale Screening for Optimal PEGylation Conditions

Objective: To identify the optimal protein concentration, PEG:protein molar ratio, pH, and temperature to minimize aggregation during PEGylation.

Materials:

  • Protein stock solution (e.g., 10 mg/mL in a suitable buffer)

  • Activated PEG reagent stock solution (e.g., 100 mg/mL in the reaction buffer)

  • A series of reaction buffers with varying pH (e.g., pH 6.0, 7.0, 7.4, 8.0)

  • Microcentrifuge tubes or a 96-well plate

Methodology:

  • Set up a Screening Matrix: Prepare a series of small-scale reactions (e.g., 50-100 µL) in microcentrifuge tubes or a 96-well plate. Vary one parameter at a time while keeping others constant.

    • Protein Concentration: Test a range of concentrations (e.g., 0.5, 1, 2, 5 mg/mL).[1]

    • PEG:Protein Molar Ratio: Evaluate different molar excesses of PEG (e.g., 1:1, 5:1, 10:1, 20:1).[1]

    • pH: Screen a range of pH values.[1]

    • Temperature: Conduct the reactions at different temperatures (e.g., 4°C, room temperature).[1]

  • Reaction Incubation: Incubate the reactions for a set period (e.g., 2-4 hours or overnight) with gentle mixing.[1]

  • Analysis: After incubation, analyze the samples for aggregation using one of the methods described in the FAQs (e.g., SEC, DLS, or visual inspection for precipitation).

  • Optimization: Based on the results, select the condition that yields the highest amount of monomeric PEGylated protein with the least amount of aggregation.

Experimental Workflow for PEGylation Optimization

cluster_prep Preparation cluster_screening Screening cluster_analysis Analysis & Optimization Protein_Stock Prepare Protein Stock Setup_Matrix Set up Screening Matrix (Varying Conc, Ratio, pH, Temp) Protein_Stock->Setup_Matrix PEG_Stock Prepare Activated PEG Stock PEG_Stock->Setup_Matrix Buffer_Stocks Prepare Buffer Stocks (Varying pH) Buffer_Stocks->Setup_Matrix Incubate Incubate Reactions Setup_Matrix->Incubate Analyze_Aggregation Analyze for Aggregation (SEC, DLS, etc.) Incubate->Analyze_Aggregation Select_Optimal Select Optimal Conditions Analyze_Aggregation->Select_Optimal

Caption: Workflow for optimizing PEGylation reaction conditions.

References

Technical Support Center: Troubleshooting Low Yield in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges associated with low yield in Proteolysis Targeting Chimera (PROTAC) synthesis.

Troubleshooting Guide: Addressing Low Yields in PROTAC Synthesis

Low yields in PROTAC synthesis can arise at various stages of the multi-step process. This guide breaks down potential issues by synthetic stage and offers targeted solutions.

Problem 1: Low Yield of the Final PROTAC Molecule

Potential Causes:

  • Inefficient Coupling Reaction: The final step of joining the warhead-linker and E3 ligase ligand-linker fragments can be challenging due to steric hindrance or suboptimal reaction conditions.

  • Product Degradation: The final PROTAC molecule may be unstable under the reaction or purification conditions.

  • Difficult Purification: The complex structure of PROTACs can lead to significant product loss during purification steps like chromatography.[1]

  • Inaccurate Characterization: The yield may appear low due to incomplete reaction or the presence of impurities that co-elute with the product.

Solutions:

  • Optimize Coupling Conditions:

    • Screen different coupling reagents (e.g., HATU, HBTU, T3P) and bases (e.g., DIPEA, TEA).[2]

    • Vary the reaction temperature and time.

    • Adjust the stoichiometry of the reactants.

  • Use a Milder Deprotection Strategy: If protecting groups are used, ensure the deprotection conditions are not degrading the final product.

  • Alternative Ligation Chemistries: Consider using highly efficient and selective reactions like "click chemistry" (e.g., copper-catalyzed azide-alkyne cycloaddition - CuAAC) for the final ligation step.[3][4] This approach is known for proceeding in nearly quantitative yield and with exceptional selectivity.[3]

  • Optimize Purification:

    • Experiment with different chromatography columns and solvent systems.

    • Consider alternative purification methods like preparative HPLC or supercritical fluid chromatography (SFC).

  • Thorough Characterization: Use multiple analytical techniques such as LC-MS, NMR, and high-resolution mass spectrometry to confirm the identity and purity of the final product.[5]

Problem 2: Low Yield During Linker Synthesis

Potential Causes:

  • Multi-step Synthesis Challenges: Linkers are often synthesized in multiple steps, and low yields in any single step can significantly impact the overall yield.

  • Reactive Functional Groups: The presence of reactive functional groups on the linker can lead to side reactions.

  • Purification Difficulties: Intermediate linker compounds may be difficult to purify, leading to losses.

Solutions:

  • Optimize Each Synthetic Step: Systematically optimize the reaction conditions for each step of the linker synthesis.

  • Protecting Group Strategy: Employ a robust protecting group strategy to mask reactive functional groups and prevent side reactions.

  • Convergent Synthesis: Redesign the synthetic route to be more convergent, where smaller fragments are synthesized separately and then combined, which can improve overall yield.

Problem 3: Poor Coupling of the Warhead or E3 Ligase Ligand to the Linker

Potential Causes:

  • Steric Hindrance: The attachment point on the warhead or E3 ligase ligand may be sterically hindered, making the coupling reaction difficult.

  • Low Reactivity of Functional Groups: The functional group on the ligand or linker may not be sufficiently reactive.

  • Side Reactions: Other functional groups on the ligand can compete in the coupling reaction.

Solutions:

  • Change the Attachment Point: If possible, choose a more accessible attachment point on the warhead or E3 ligase ligand. The site of linker conjugation is known to be important for degradation potency.[3]

  • Activate the Functional Group: Use an appropriate activating agent to increase the reactivity of the coupling partners.

  • Protecting Groups: Protect any competing functional groups on the warhead or E3 ligase ligand.

  • Alternative Coupling Chemistries: Explore different coupling reactions, such as Suzuki coupling, Sonogashira coupling, or reductive amination, depending on the available functional groups.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors influencing the overall yield of a PROTAC synthesis?

The overall yield is a product of the efficiency of each synthetic step. Critical factors include the choice of coupling reactions, the linker design and synthesis, and the purification methods.[] The complexity of PROTAC molecules often necessitates multi-step syntheses, making each step's yield crucial.[7]

Q2: How does the choice of linker impact the synthesis and yield?

The linker's length, composition, and flexibility are critical for the PROTAC's biological activity and also significantly impact its synthesis.[3][]

  • Length and Composition: Longer or more complex linkers often require more synthetic steps, which can lower the overall yield.[8][9] The atomic composition of the linker can also affect the potency of the PROTAC.[3]

  • Functional Groups: The functional groups on the linker used for coupling to the warhead and E3 ligase ligand must be compatible with the chosen reaction chemistry to ensure high coupling efficiency.

Q3: What are some common, high-yielding reactions used in PROTAC synthesis?

"Click chemistry," particularly the copper-catalyzed Huisgen 1,3-dipolar cycloaddition between an alkyne and an azide, is widely used due to its high yields and selectivity.[3] Amide bond formation is also very common, and various coupling reagents can be used to optimize yields. Solid-phase organic synthesis (SPOS) can also be employed to streamline the process and simplify purification.[4][7]

Q4: Can the choice of E3 ligase ligand affect the synthetic yield?

Yes, the E3 ligase ligand's structure and functional groups can influence the ease of coupling. For example, some ligands may be more sterically hindered or contain functional groups that require protection, adding steps to the synthesis and potentially lowering the yield. The vast majority of reported PROTACs target either von Hippel-Lindau (VHL) or cereblon (CRBN) E3 ligases.[4]

Q5: How can I minimize product loss during purification?

Due to their often-complex nature and intermediate polarity, purifying PROTACs can be challenging.

  • Method Selection: Standard flash chromatography may not always be sufficient. Preparative HPLC or SFC can offer better resolution and recovery.

  • Column and Solvent Optimization: Carefully select the stationary and mobile phases to achieve good separation between your product and impurities.

  • Minimize Handling: Reduce the number of transfer steps to minimize physical loss of the sample.

Data Summary

Table 1: Common Coupling Reactions in PROTAC Synthesis and Typical Yields

Coupling ReactionReagentsTypical YieldReference
Amide CouplingHATU, HBTU, T3P, DIPEA14-41% (can be lower for complex fragments)[2]
Suzuki CouplingPd catalyst, base60-95%
Click Chemistry (CuAAC)Cu(I) catalyst>90% (often nearly quantitative)[3]
Reductive AminationNaBH(OAc)₃, NaBH₃CN40-80%

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU

  • Dissolve the carboxylic acid-containing fragment (1 equivalent) in a suitable aprotic solvent (e.g., DMF or DCM).

  • Add HATU (1.1 equivalents) and a tertiary amine base such as DIPEA (2-3 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add the amine-containing fragment (1 equivalent) to the reaction mixture.

  • Allow the reaction to stir at room temperature for 2-24 hours, monitoring by LC-MS.

  • Upon completion, dilute the reaction with an appropriate organic solvent and wash with aqueous solutions (e.g., 1N HCl, saturated NaHCO₃, brine) to remove excess reagents and byproducts.

  • Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC.

Protocol 2: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"

  • Dissolve the alkyne-containing fragment (1 equivalent) and the azide-containing fragment (1 equivalent) in a suitable solvent mixture (e.g., t-BuOH/H₂O or DMF).

  • Add a copper(II) sulfate solution (0.1 equivalents) and a reducing agent such as sodium ascorbate (B8700270) (0.2 equivalents).

  • Stir the reaction at room temperature for 1-12 hours, monitoring by LC-MS.

  • Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate (B1210297) or DCM).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

Visualizations

PROTAC_Synthesis_Workflow cluster_warhead Warhead Moiety Synthesis cluster_ligand E3 Ligase Ligand Moiety Synthesis cluster_final Final PROTAC Assembly cluster_purification Purification and Analysis Warhead Warhead Warhead_Linker Warhead-Linker Fragment Warhead->Warhead_Linker Linker Attachment Coupling Final Coupling (e.g., Amide, Click) Warhead_Linker->Coupling E3_Ligand E3 Ligase Ligand E3_Ligand_Linker E3 Ligand-Linker Fragment E3_Ligand->E3_Ligand_Linker Linker Attachment E3_Ligand_Linker->Coupling PROTAC Crude PROTAC Coupling->PROTAC Purification Purification (HPLC, Chromatography) PROTAC->Purification Pure_PROTAC Pure PROTAC Purification->Pure_PROTAC Analysis Analysis (LC-MS, NMR) Pure_PROTAC->Analysis Troubleshooting_Low_Yield Start Low PROTAC Yield Check_Final_Coupling Check Final Coupling Step (LC-MS Analysis) Start->Check_Final_Coupling Check_Starting_Materials Check Starting Material Purity (NMR, LC-MS) Start->Check_Starting_Materials Check_Purification Review Purification Protocol Start->Check_Purification Incomplete_Reaction Incomplete Reaction? Check_Final_Coupling->Incomplete_Reaction Impure_Fragments Impure Fragments? Check_Starting_Materials->Impure_Fragments Loss_During_Purification High Loss During Purification? Check_Purification->Loss_During_Purification Optimize_Coupling Optimize Coupling: - Reagents - Temperature - Time Incomplete_Reaction->Optimize_Coupling Yes Re_purify_Fragments Re-purify Starting Fragments Impure_Fragments->Re_purify_Fragments Yes Optimize_Purification Optimize Purification: - Different Column - Different Solvents - Alternative Method (HPLC) Loss_During_Purification->Optimize_Purification Yes

References

Technical Support Center: Purification of N-Boc-N-bis(PEG2-acid) Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Boc-N-bis(PEG2-acid) conjugates. The following sections address common issues encountered during the purification of these highly polar molecules.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying N-Boc-N-bis(PEG2-acid) conjugates?

The primary challenges stem from the physicochemical properties of the PEGylated linker:

  • High Polarity: The polyethylene (B3416737) glycol (PEG) chains impart significant polarity, which can lead to poor retention on reverse-phase chromatography columns and streaking on normal-phase silica (B1680970) gel.

  • Structural Similarity of Impurities: Reaction mixtures often contain the starting materials, partially reacted intermediates, and the desired conjugate, all of which may have similar polarities, making separation difficult.

  • Low UV Absorbance: If the conjugated molecule lacks a strong chromophore, detection by UV-Vis can be challenging.

Q2: Which chromatographic techniques are most suitable for purifying these conjugates?

The most commonly employed and effective techniques are:

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is often the method of choice for high-resolution separation of polar compounds. C18 columns are frequently used.

  • Silica Gel Chromatography: While challenging due to the polarity, it can be optimized for preparative scale purification. Careful selection of the mobile phase is critical to prevent streaking.

  • Size Exclusion Chromatography (SEC): Useful for separating the conjugate from smaller impurities like unreacted linkers or reagents, especially when the conjugate is significantly larger than the impurities.

Q3: How can I improve the separation of my conjugate during silica gel chromatography?

To mitigate issues like streaking and poor separation on silica gel, consider the following:

  • Solvent System Modification: Use a more polar and complex solvent system. Instead of traditional ethyl acetate/hexane, a gradient of dichloromethane (B109758) (DCM) and methanol (B129727) (MeOH) or a mixture of chloroform, ethanol, and isopropanol (B130326) can provide better resolution.

  • Sample Loading: Dry loading the sample onto silica gel can often result in sharper bands compared to wet loading in a highly polar solvent.

  • Additives: For acidic or basic compounds, adding a small amount of a modifier like acetic acid or triethylamine (B128534) to the mobile phase can improve peak shape.

Q4: My N-Boc-N-bis(PEG2-acid) conjugate is not retaining on my C18 column. What can I do?

This is a common issue due to the high polarity of the conjugate. Here are some troubleshooting steps:

  • Use a More Retentive Stationary Phase: Consider using a column with a different stationary phase, such as one with a higher carbon load or a phenyl-hexyl phase, which can offer different selectivity for polar molecules.

  • Adjust the Mobile Phase: Start with a highly aqueous mobile phase (e.g., 95-100% water with 0.1% formic acid or trifluoroacetic acid) and use a very shallow gradient of an organic solvent like acetonitrile (B52724) or methanol.

  • Ion Pairing Agents: For charged conjugates, adding an ion-pairing agent like trifluoroacetic acid (TFA) or heptafluorobutyric acid (HFBA) to the mobile phase can increase retention.

Troubleshooting Guides

Problem 1: Product Streaking on Silica Gel TLC and Column Chromatography
Possible Cause Troubleshooting Steps
High Polarity of the Conjugate 1. Modify the Mobile Phase: Switch to a more polar eluent system. A common starting point is a gradient of 0-10% Methanol in Dichloromethane (DCM). For very polar compounds, a mixture of Chloroform:Ethanol:Isopropanol in a gradient can be effective. 2. Slow Gradient: Employ a slow and shallow gradient during column chromatography to improve separation between closely eluting compounds. 3. Dry Loading: Adsorb your crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting powder onto the column.
Interaction with Silica 1. Add a Modifier: If your conjugate has acidic or basic functional groups, add a small percentage (0.1-1%) of a corresponding modifier (e.g., acetic acid for acidic compounds, triethylamine for basic compounds) to your mobile phase to reduce tailing.
Overloading the Column 1. Reduce Sample Load: Overloading the column can lead to band broadening and streaking. Use a sample-to-silica ratio of approximately 1:50 to 1:100.
Problem 2: Poor Resolution in Reverse-Phase HPLC
Possible Cause Troubleshooting Steps
Co-elution of Starting Material and Product 1. Optimize the Gradient: Use a shallower gradient, especially around the elution time of your compounds of interest. For example, instead of a 5-95% acetonitrile gradient over 20 minutes, try a 20-50% gradient over 30 minutes. 2. Change the Organic Modifier: If using acetonitrile, try methanol, or vice versa. The different solvent selectivity can sometimes resolve co-eluting peaks. 3. Adjust the pH: Modify the pH of the aqueous mobile phase. This can alter the ionization state of your conjugate and impurities, leading to changes in retention time.
Broad Peak Shape 1. Check for Secondary Interactions: Ensure that your mobile phase contains an appropriate modifier like 0.1% TFA or formic acid to minimize interactions with residual silanols on the stationary phase. 2. Lower the Flow Rate: Reducing the flow rate can sometimes improve peak shape and resolution.
Low Retention 1. Use a Highly Aqueous Starting Condition: Begin your gradient with a high percentage of the aqueous phase (e.g., 95% or more). 2. Consider a Different Column: A column with a more retentive stationary phase (e.g., C18 with a higher carbon load, or a phenyl-based column) may be necessary.

Experimental Protocols

Protocol 1: Purification by Silica Gel Chromatography

Objective: To purify an N-Boc-N-bis(PEG2-acid) conjugate from unreacted starting materials.

Materials:

  • Crude reaction mixture

  • Silica gel (230-400 mesh)

  • Solvents: Dichloromethane (DCM), Methanol (MeOH)

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • Glass chromatography column

  • Fraction collection tubes

Methodology:

  • TLC Analysis: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., DCM/MeOH). Spot the TLC plate and develop it in various solvent systems to find an optimal mobile phase that gives good separation between the product and impurities (aim for an Rf of ~0.3 for the product). A good starting point is a gradient of MeOH in DCM.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase identified from the TLC analysis. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial mobile phase. If the product is not fully soluble, create a slurry with a small amount of silica gel, dry it, and load the powder onto the top of the packed column.

  • Elution: Begin eluting with the initial mobile phase. Gradually increase the polarity by slowly increasing the percentage of MeOH in DCM. A slow, shallow gradient is recommended for better separation.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the purified product.

  • Product Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified conjugate.

Protocol 2: Purification by Preparative Reverse-Phase HPLC

Objective: To achieve high-purity N-Boc-N-bis(PEG2-acid) conjugate.

Materials:

  • Crude reaction mixture

  • Preparative RP-HPLC system with a C18 column

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)

  • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)

  • Collection vials

Methodology:

  • Sample Preparation: Dissolve the crude product in a minimal amount of the initial mobile phase (e.g., 95% A, 5% B) or a solvent like DMSO. Filter the sample through a 0.45 µm filter before injection.

  • Method Development (Analytical Scale): If possible, first develop a separation method on an analytical scale HPLC system to optimize the gradient.

  • Preparative Run: Inject the sample onto the preparative C18 column. A typical gradient profile is shown in the table below.

  • Fraction Collection: Collect fractions based on the UV chromatogram, targeting the peak corresponding to the desired product.

  • Product Isolation: Analyze the collected fractions for purity using analytical HPLC. Combine the pure fractions and lyophilize or evaporate the solvent to obtain the final product.

Quantitative Data Summary: Example HPLC Gradient

Time (minutes)% Mobile Phase A (Water + 0.1% TFA)% Mobile Phase B (Acetonitrile + 0.1% TFA)
0955
5955
35595
40595
41955
50955

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Crude Conjugate tlc TLC Analysis start->tlc column_choice Choose Purification Method tlc->column_choice silica Silica Gel Chromatography column_choice->silica Large Scale / Cost-Effective hplc RP-HPLC column_choice->hplc High Purity / Small Scale purity Purity Check (Analytical HPLC) silica->purity hplc->purity characterization Characterization (LC-MS, NMR) purity->characterization final_product Pure Conjugate characterization->final_product

Caption: Workflow for the purification and analysis of N-Boc-N-bis(PEG2-acid) conjugates.

troubleshooting_logic start Purification Issue Identified issue_type What is the main issue? start->issue_type streaking Streaking on Silica issue_type->streaking Normal Phase poor_res Poor RP-HPLC Resolution issue_type->poor_res Reverse Phase solution_streaking 1. Modify Mobile Phase 2. Dry Load Sample 3. Add Modifier streaking->solution_streaking solution_res 1. Optimize Gradient 2. Change Organic Modifier 3. Adjust pH poor_res->solution_res

Caption: Logical troubleshooting guide for common purification issues.

N-Boc-N-bis(PEG2-acid) reaction condition adjustments for best results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on using N-Boc-N-bis(PEG2-acid) for bioconjugation. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you optimize your reaction conditions for the best results.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for conjugating N-Boc-N-bis(PEG2-acid) to a primary amine using EDC/NHS chemistry?

A1: The conjugation process involves two critical steps, each with a different optimal pH. The activation of the carboxylic acid groups on N-Boc-N-bis(PEG2-acid) with EDC and NHS is most efficient in a slightly acidic environment, typically between pH 4.5 and 7.2.[1][2][3][4] For the subsequent reaction of the activated PEG linker with the primary amine of your target molecule, a slightly alkaline pH of 7.0 to 8.5 is ideal.[5][6] Therefore, a two-step reaction with pH adjustment is often recommended for the highest efficiency.

Q2: Which buffers should I use for the activation and conjugation steps?

A2: It is crucial to use buffers that do not contain primary amines or carboxylates, as these will compete with your reactants.

  • For the activation step (pH 4.5-7.2): MES (2-(N-morpholino)ethanesulfonic acid) buffer is a good choice.[1][2]

  • For the conjugation step (pH 7.0-8.5): Phosphate-buffered saline (PBS), bicarbonate buffer, or borate (B1201080) buffer are recommended.[3][4] Avoid using Tris or glycine (B1666218) buffers until the quenching step.[1][3]

Q3: What are the recommended molar ratios of N-Boc-N-bis(PEG2-acid), EDC, and NHS?

A3: The optimal molar ratios can vary depending on your specific application. However, a common starting point is to use a molar excess of EDC and NHS relative to the carboxylic acid groups of N-Boc-N-bis(PEG2-acid). Since N-Boc-N-bis(PEG2-acid) has two carboxylic acid groups, you should base your calculations on the total moles of carboxyl groups. A 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS over the carboxyl groups are frequently suggested.[7] Some protocols recommend a starting molar ratio of 1:10:25 for the carboxyl-containing molecule to EDC and NHS, respectively.[7][8]

Q4: How should I handle the solubility of N-Boc-N-bis(PEG2-acid)?

A4: N-Boc-N-bis(PEG2-acid) is often a liquid or a low-melting solid that can be difficult to weigh and dispense accurately. It is soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF).[4] It is recommended to first dissolve the reagent in a small amount of anhydrous DMSO or DMF to create a stock solution before adding it to your aqueous reaction buffer.[3][4]

Q5: What are the typical reaction times and temperatures?

A5: The activation step with EDC/NHS is typically fast and is usually carried out for 15-30 minutes at room temperature.[1][3][7] The subsequent conjugation to the amine-containing molecule can be performed for 1-2 hours at room temperature or overnight at 4°C.[1][7] The optimal time may need to be determined empirically for your specific system.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Conjugation Yield Suboptimal pH: Incorrect pH for activation or conjugation.Verify the pH of your buffers. Use MES buffer (pH 4.5-7.2) for activation and a non-amine containing buffer like PBS (pH 7.0-8.5) for conjugation.[1][5][6]
Inactive Reagents: EDC and/or NHS may have hydrolyzed due to moisture.Use fresh, high-quality EDC and NHS. EDC is particularly sensitive to moisture and should be stored in a desiccator.[9][10]
Competing Nucleophiles: Buffer contains primary amines (e.g., Tris, glycine).Use non-amine containing buffers for the reaction. Tris or glycine should only be used to quench the reaction.[3]
Insufficient Molar Ratio of Reagents: Not enough EDC/NHS to activate the carboxyl groups.Increase the molar excess of EDC and NHS. Start with a 2- to 10-fold excess of EDC and a 2- to 5-fold excess of NHS over the carboxyl groups.[7]
Precipitation During Reaction Protein Aggregation: The change in pH or addition of reagents may cause your protein to precipitate.Ensure your protein is soluble and stable in the chosen reaction buffers. Consider a buffer exchange step prior to the reaction.[7]
High EDC Concentration: A large excess of EDC can sometimes lead to precipitation.If you are using a very high molar excess of EDC and observe precipitation, try reducing the concentration.[7]
Inconsistent Results Variability in Reagent Preparation: Inconsistent concentrations of stock solutions.Prepare fresh stock solutions of EDC and NHS immediately before use, as they can degrade in solution.
Hydrolysis of Activated Ester: The NHS-ester intermediate is susceptible to hydrolysis, especially at higher pH.Perform the conjugation step immediately after the activation step. Minimize the time the activated linker is in the aqueous buffer before adding the amine-containing molecule.[6]

Data Presentation

Table 1: Recommended Reaction Conditions for N-Boc-N-bis(PEG2-acid) Conjugation via EDC/NHS Chemistry

Parameter Activation Step Conjugation Step Reference(s)
pH 4.5 - 7.27.0 - 8.5[1][5][6]
Recommended Buffer MESPBS, Bicarbonate, Borate[3][4]
Temperature Room TemperatureRoom Temperature or 4°C[7]
Duration 15 - 30 minutes1 - 2 hours or Overnight[1][3][7]

Table 2: Suggested Molar Ratios of Reagents

Reagent Molar Ratio Relative to Carboxyl Groups Reference(s)
N-Boc-N-bis(PEG2-acid)1x (Note: Contains 2 carboxyl groups per molecule)-
EDC 2x - 10x[7]
NHS 2x - 5x[7]
Alternative Starting Ratio (Carboxyl:EDC:NHS) 1:10:25[7][8]

Experimental Protocols

Protocol: Conjugation of N-Boc-N-bis(PEG2-acid) to Lysozyme

This protocol provides a general method for the conjugation of N-Boc-N-bis(PEG2-acid) to the primary amines (e.g., lysine (B10760008) residues) of a model protein, lysozyme. Lysozyme has several accessible lysine residues for PEGylation.[11]

Materials:

  • N-Boc-N-bis(PEG2-acid)

  • Lysozyme

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: 0.1 M Phosphate (B84403) Buffer, 0.15 M NaCl, pH 7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mg/mL stock solution of Lysozyme in Conjugation Buffer.

    • Prepare a 100 mM stock solution of N-Boc-N-bis(PEG2-acid) in anhydrous DMSO.

    • Immediately before use, prepare 100 mM stock solutions of EDC and NHS in Activation Buffer.

  • Activation of N-Boc-N-bis(PEG2-acid):

    • In a microcentrifuge tube, combine N-Boc-N-bis(PEG2-acid) stock solution with Activation Buffer.

    • Add a 5-fold molar excess of EDC and a 5-fold molar excess of NHS (relative to the carboxyl groups of the PEG linker) to the solution.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Conjugation to Lysozyme:

    • Add the activated N-Boc-N-bis(PEG2-acid) solution to the Lysozyme solution. A 10- to 20-fold molar excess of the PEG linker over the protein is a good starting point to drive the reaction.

    • Ensure the final pH of the reaction mixture is between 7.2 and 7.5. Adjust with a small amount of 1 M phosphate buffer if necessary.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM.

    • Incubate for 15-30 minutes at room temperature to stop the reaction by hydrolyzing any unreacted NHS esters.

  • Purification:

    • Remove unreacted PEG linker and byproducts by size-exclusion chromatography or dialysis.

    • Analyze the purified fractions by SDS-PAGE to confirm the increase in molecular weight of the PEGylated lysozyme.

Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Reaction Steps cluster_analysis Analysis prep_peg Dissolve N-Boc-N-bis(PEG2-acid) in DMSO activation Activation (15-30 min, RT, pH 6.0) prep_peg->activation prep_protein Prepare Protein Solution in Conjugation Buffer conjugation Conjugation (2h RT or O/N 4°C, pH 7.5) prep_protein->conjugation prep_edc_nhs Prepare EDC/NHS in Activation Buffer prep_edc_nhs->activation activation->conjugation quenching Quenching (15-30 min, RT) conjugation->quenching purification Purification (SEC or Dialysis) quenching->purification characterization Characterization (SDS-PAGE, MS) purification->characterization

Caption: Experimental workflow for the conjugation of N-Boc-N-bis(PEG2-acid) to a protein.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Conjugation Yield ph Incorrect pH? start->ph reagents Inactive Reagents? start->reagents buffer Wrong Buffer? start->buffer ratio Suboptimal Molar Ratio? start->ratio check_ph Verify & Adjust pH: Activation: 4.5-7.2 Conjugation: 7.0-8.5 ph->check_ph use_fresh Use Fresh EDC/NHS Store Desiccated reagents->use_fresh change_buffer Use Non-Amine Buffers (MES, PBS) buffer->change_buffer optimize_ratio Increase Molar Excess of EDC/NHS ratio->optimize_ratio

Caption: Troubleshooting logic for low conjugation yield.

References

Technical Support Center: Managing Hygroscopic Solvents for Linker Dissolution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on managing hygroscopic solvents, particularly Dimethyl Sulfoxide (B87167) (DMSO), for the dissolution of linkers and other compounds.

Frequently Asked Questions (FAQs)

Q1: What are hygroscopic solvents and why is their management important?

A1: Hygroscopic solvents are substances that readily absorb moisture from the atmosphere.[1][2] Proper management is critical because the presence of water can significantly alter the solvent's properties, potentially leading to issues such as decreased compound solubility, altered reaction kinetics, and degradation of the dissolved substance.[3][4][5]

Q2: What are the best practices for storing DMSO to minimize water absorption?

A2: To maintain the anhydrous nature of DMSO, it is essential to store it in a cool, dry, and dark place.[6][7] Use airtight containers, preferably made of glass, with tight-fitting lids to prevent exposure to atmospheric moisture.[2][7][8] It is also advisable to minimize the frequency of opening the container.[7] For long-term storage, consider aliquoting the solvent into smaller, single-use vials.

Q3: How does water content affect the properties of DMSO?

A3: Water absorption significantly impacts DMSO's physical and chemical properties. Notably, it depresses the freezing point of DMSO.[3] Even small amounts of water can decrease the solubility of many organic compounds.[4] This is because water alters the solvent's polarity and its ability to solvate non-polar molecules effectively.[3]

Q4: My DMSO has frozen. Does this affect its quality?

A4: No, the freezing of DMSO does not negatively impact its quality.[6] DMSO has a relatively high freezing point of 18.5°C (65.3°F).[6][9] If it solidifies, you can thaw it at room temperature or in a warm water bath. Ensure the container remains tightly sealed during this process to prevent moisture contamination.[6]

Troubleshooting Guide: Linker Dissolution in DMSO

Problem 1: My linker is not dissolving in DMSO.

  • Possible Cause: The DMSO may have absorbed water, reducing its solvating power.

    • Solution: Use a fresh, sealed bottle of anhydrous DMSO.[10] If you suspect your current stock is "wet," consider drying it using an appropriate method (see Experimental Protocols).

  • Possible Cause: The concentration of the linker exceeds its solubility limit in DMSO.

    • Solution: Try preparing a more dilute solution.[4]

  • Possible Cause: The dissolution process is slow at room temperature.

    • Solution: Gently warm the solution in a water bath (e.g., 37°C) and vortex or sonicate to aid dissolution.[4][11] Be cautious, as excessive heat can degrade some compounds.[11]

  • Possible Cause: The physical form of the linker (e.g., crystalline) has lower solubility.

    • Solution: Amorphous forms of compounds are generally more soluble.[10] While you may not be able to change the form, applying gentle heat and agitation can help overcome the energy barrier for dissolution.

Problem 2: My linker dissolved initially but has since precipitated out of the DMSO solution.

  • Possible Cause: The solution was stored at a lower temperature than when it was prepared.

    • Solution: Before use, allow the solution to return to room temperature and vortex to redissolve the precipitate.[10]

  • Possible Cause: The solution has undergone multiple freeze-thaw cycles.

    • Solution: Repeated freezing and thawing can promote crystallization.[3][10] It is best to store solutions in single-use aliquots to avoid this.

  • Possible Cause: The DMSO has absorbed water over time due to improper sealing.

    • Solution: Ensure the container is always tightly sealed after use. If water contamination is suspected, it is best to prepare a fresh solution with anhydrous DMSO.[10]

Quantitative Data

Table 1: Effect of Water Content on the Freezing Point of DMSO

Water Content in DMSO (% by weight)Approximate Freezing Point (°C)
018.5
10~ -5
20~ -20
33-73
50~ -40

This data is compiled from information suggesting a significant depression in freezing point with increasing water content, with the maximum depression at approximately 33% water by weight.[3]

Experimental Protocols

Protocol 1: Drying "Wet" DMSO using Molecular Sieves

Objective: To remove absorbed water from DMSO.

Materials:

  • "Wet" DMSO

  • 4Å molecular sieves (activated)

  • Oven-dried glass container with a tight-fitting lid or septum

  • Inert gas (e.g., nitrogen or argon), optional

Procedure:

  • Activate Molecular Sieves: Place the 4Å molecular sieves in a ceramic or glass dish and heat them in an oven at a high temperature (e.g., 250-300°C) for at least 3 hours to remove any absorbed water. Allow them to cool in a desiccator.

  • Add Sieves to DMSO: Add the activated molecular sieves to the oven-dried glass container.

  • Add DMSO: Transfer the "wet" DMSO to the container with the molecular sieves.

  • Incubate: Seal the container tightly and let it stand for at least 24 hours to allow the sieves to absorb the water.[12]

  • Decant or Distill: Carefully decant the dry DMSO into a fresh, dry container, preferably under an inert atmosphere to prevent re-exposure to moisture. For very high purity requirements, distillation under reduced pressure can be performed.[13][14]

Note: For many applications, purchasing anhydrous DMSO in small, sealed bottles is a more practical approach than drying it in the lab.

Visualizations

experimental_workflow Workflow for Handling Hygroscopic Solvents (e.g., DMSO) cluster_storage Storage cluster_handling Handling cluster_troubleshooting Troubleshooting storage Store in a cool, dry, dark place minimize_exposure Minimize exposure to air storage->minimize_exposure Best Practices airtight Use airtight glass containers airtight->minimize_exposure aliquot Aliquot into smaller, single-use vials aliquot->minimize_exposure fresh_solvent Use fresh, anhydrous solvent minimize_exposure->fresh_solvent warm_sonicate Warm and/or sonicate to aid dissolution fresh_solvent->warm_sonicate check_water Check for water contamination warm_sonicate->check_water If issues persist dilute Prepare a more dilute solution check_water->dilute fresh_prep Prepare a fresh solution dilute->fresh_prep

Caption: Workflow for handling and troubleshooting hygroscopic solvents.

troubleshooting_dissolution Troubleshooting Linker Dissolution in DMSO action action result result start Linker does not dissolve is_dmso_anhydrous Is the DMSO anhydrous? start->is_dmso_anhydrous is_conc_too_high Is the concentration too high? is_dmso_anhydrous->is_conc_too_high Yes use_fresh_dmso Use fresh, anhydrous DMSO is_dmso_anhydrous->use_fresh_dmso No tried_warming Have you tried gentle warming/sonication? is_conc_too_high->tried_warming No prepare_dilute Prepare a more dilute solution is_conc_too_high->prepare_dilute Yes warm_sonicate Warm to 37°C and/or sonicate tried_warming->warm_sonicate No consult_specialist Consult with a specialist tried_warming->consult_specialist Yes dissolved Dissolution successful use_fresh_dmso->dissolved prepare_dilute->dissolved warm_sonicate->dissolved

Caption: Troubleshooting flowchart for linker dissolution issues in DMSO.

Caption: Diagram illustrating the effect of water on DMSO's ability to dissolve a non-polar linker.

References

Technical Support Center: Stock Solution Handling & Storage

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with best practices to avoid the detrimental effects of repeated freeze-thaw cycles on stock solutions, ensuring experimental reproducibility and the integrity of your valuable reagents.

Troubleshooting Guide

Issue: My compound has precipitated out of solution after thawing.

  • Possible Cause: The concentration of the compound may be too high for the chosen solvent, or the solution's pH may not be optimal for its solubility. Temperature fluctuations during the thawing process can also lead to the precipitation of less soluble compounds.[1][2]

  • Solution:

    • Gently warm the solution to 37°C.

    • Vortex briefly to encourage the compound to redissolve.

    • If precipitation persists, sonication for a few minutes may be effective.[1]

    • For future aliquots, consider using a different solvent or adjusting the pH. For instance, basic compounds are often more soluble in acidic solutions, and acidic compounds in basic solutions.[1]

    • Ensure a consistent and rapid thawing method is used for all aliquots.[1]

Issue: I am observing a decrease in the biological or chemical activity of my stock solution over time.

  • Possible Cause: Repeated freeze-thaw cycles can lead to the degradation of active compounds through mechanisms such as oxidation and hydrolysis.[1] For biomolecules, this can also lead to aggregation, which sequesters the active form.[1]

  • Solution:

    • It is highly likely the current stock solution is compromised and should be discarded.[1]

    • When preparing a new stock solution, it is crucial to aliquot it into single-use volumes to prevent multiple freeze-thaw cycles.[1][3]

    • For compounds containing sensitive functional groups prone to oxidation (e.g., peptides with Cys, Met, or Trp), it is recommended to use oxygen-free solvents and to flush the headspace of the storage vial with an inert gas like nitrogen or argon before sealing.[1]

Frequently Asked Questions (FAQs)

Q1: Why are repeated freeze-thaw cycles detrimental to stock solutions?

A1: Each freeze-thaw cycle can introduce physical and chemical stresses on the dissolved compounds. Ice crystal formation can disrupt the structure of macromolecules like proteins and peptides.[4][5] These cycles can also lead to changes in local solute concentrations, pH shifts, and increased exposure to atmospheric oxygen, which can cause degradation, aggregation, and a loss of biological activity.[1][6]

Q2: What is the most effective way to store a stock solution to prevent degradation?

A2: The best practice is to divide the stock solution into smaller, single-use aliquots.[1][3][4] These aliquots should then be stored at the appropriate temperature, typically -20°C for short-term storage and -80°C for long-term storage.[1][2] This strategy ensures that the main stock remains frozen and undisturbed, minimizing the number of freeze-thaw cycles.[1] Avoid using frost-free freezers, as their temperature cycles can affect sample stability.[1]

Q3: How should I properly thaw an aliquot for my experiment?

A3: It is recommended to thaw aliquots quickly to minimize the time spent at intermediate temperatures where degradation can occur. This can be achieved by placing the vial in a room temperature water bath or by rolling the tube between your hands.[1] Once thawed, the aliquot should be used immediately and any remaining solution discarded.

Q4: What type of container is best for storing stock solutions?

A4: The choice of container is important for preserving the quality of your stock solution. For many solutions, glass or high-quality plastic (e.g., polypropylene) tubes with secure caps (B75204) are suitable.[7] For long-term storage, especially of organic solvents, glass vials with screw caps that have a Teflon liner are recommended to prevent solvent loss.[8] For light-sensitive compounds, amber or opaque containers should be used to prevent photodecomposition.[7][9]

Storage Conditions for Common Stock Solutions

Stock Solution TypeRecommended Storage TemperatureTypical StabilitySpecial Considerations
Macronutrients2°C - 4°CSeveral WeeksA separate stock for calcium salts may be needed to prevent precipitation.[9]
Micronutrients-20°C (Freezer) or 2°C - 4°C (Refrigerator)Up to 1 year in the refrigerator.[9]Iron stock solutions should be stored separately in an amber bottle.[9]
Vitamins-20°C2-3 months in a refrigerator; longer when frozen.Should be made fresh if a freezer is unavailable.[9]
Auxins (e.g., NAA, 2,4-D)-20°C (Indefinite) or 2°C - 4°C (Several Months)Stable for extended periods when frozen.IAA is light-sensitive and should be stored in amber bottles.[9]
Cytokinins-20°CConsidered stable for long periods when frozen.
Peptides-20°C or -80°C3-4 months at -20°C.[10]Prone to degradation from repeated freeze-thaw cycles.[1][6]
Adriamycin-20°CStable when protected from light.Aliquoting is explicitly recommended to avoid repeated freeze-thaw cycles.[11]

Experimental Protocol: Aliquoting a Stock Solution

This protocol outlines the steps for preparing single-use aliquots from a newly prepared stock solution to prevent degradation from multiple freeze-thaw cycles.

Materials:

  • Prepared stock solution

  • Sterile, appropriately sized microcentrifuge tubes or cryovials

  • Calibrated pipettes and sterile tips

  • Tube rack

  • Permanent marker for labeling

  • Personal protective equipment (gloves, lab coat, safety glasses)

Procedure:

  • Preparation:

    • Ensure your workspace is clean and organized.

    • Clearly label each microcentrifuge tube or cryovial with the name of the solution, its concentration, the date of preparation, and your initials.

  • Volume Calculation:

    • Determine the typical volume of the stock solution required for a single experiment.

    • It is advisable to make the aliquot volume slightly larger than the required experimental volume to account for pipetting inaccuracies.

    • Calculate the total number of aliquots you can prepare from your stock solution.

  • Dispensing the Aliquots:

    • Using a calibrated pipette with a sterile tip, carefully dispense the calculated volume of the stock solution into each of the labeled tubes.

    • Change pipette tips between different stock solutions to prevent cross-contamination.

  • Storage:

    • Securely cap all the aliquot tubes.

    • Place the tubes in a labeled freezer box.

    • Store the box at the recommended temperature for your specific stock solution (e.g., -20°C or -80°C).[1][2]

  • Record Keeping:

    • Maintain a detailed record in your lab notebook or inventory system of the stock solution, including its preparation date, concentration, storage location, and the number of aliquots created.

Workflow for Handling Stock Solutions

StockSolutionWorkflow Stock Solution Handling Workflow prep_stock Prepare Stock Solution is_single_use Will the entire stock be used at once? prep_stock->is_single_use use_all Use entire stock solution is_single_use->use_all Yes aliquot Aliquot into single-use volumes is_single_use->aliquot No store Store aliquots at appropriate temperature (-20°C or -80°C) aliquot->store retrieve_aliquot Retrieve one aliquot for experiment store->retrieve_aliquot thaw Thaw aliquot rapidly retrieve_aliquot->thaw use_in_experiment Use in experiment thaw->use_in_experiment discard Discard any unused portion of the thawed aliquot use_in_experiment->discard

Caption: Decision workflow for preparing and using stock solutions to avoid freeze-thaw cycles.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for Characterizing N-Boc-N-bis(PEG2-acid) Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key analytical techniques for the characterization of conjugates synthesized using the bifunctional linker, N-Boc-N-bis(PEG2-acid). Ensuring the structural integrity, purity, and molecular identity of these conjugates is critical for their application in areas such as PROTACs, antibody-drug conjugates (ADCs), and other targeted therapeutics.[1][2] N-Boc-N-bis(PEG2-acid) is a discrete polyethylene (B3416737) glycol (PEG)-based linker containing a Boc-protected amine and two terminal carboxylic acids, which allows for the covalent attachment to various molecules.[3][4] This guide presents objective comparisons, supporting data considerations, and detailed experimental protocols for the most effective analytical methods.

Core Analytical Techniques: An Overview

The successful characterization of N-Boc-N-bis(PEG2-acid) conjugates relies on a combination of orthogonal analytical methods. The three primary techniques that provide complementary information are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).[5] Each method offers unique insights into the final product's identity and quality.

Data Presentation: Comparison of Analytical Methods

The following table summarizes the capabilities and applications of the core analytical techniques for characterizing N-Boc-N-bis(PEG2-acid) conjugates.

Technique Information Provided Key Indicators of Successful Conjugation Advantages Limitations
¹H and ¹³C NMR Detailed atomic-level structure, confirmation of covalent bond formation, structural integrity, and purity.- Appearance of new signals corresponding to the conjugated molecule. - Shifts in the chemical environment of PEG chain protons. - Disappearance of signals from the reactive group on the starting material.Provides unambiguous structural confirmation; non-destructive.[6]Lower sensitivity compared to MS; requires a relatively pure sample for clear spectra; can be complex for very large conjugates.[5]
Mass Spectrometry (MS) Precise molecular weight of the conjugate, confirmation of elemental composition (with HRMS).A peak in the mass spectrum corresponding to the combined molecular weight of the target molecule and the N-Boc-N-bis(PEG2-acid) linker.[5]High sensitivity and accuracy; definitive mass confirmation; suitable for complex mixtures when coupled with LC.[7]Does not provide information on the specific site of conjugation without fragmentation (MS/MS); ionization can be challenging for very large molecules.
HPLC (RP-HPLC) Purity of the conjugate, separation from starting materials and impurities, and reaction monitoring.- A new peak with a different retention time corresponding to the more complex conjugate. - Decrease in peak area of the starting materials over time.[5]High resolution and quantitative capability; excellent for assessing purity and heterogeneity.[8]Does not provide structural information on its own; requires reference standards for absolute quantification.

Experimental Protocols

Detailed methodologies for the key analytical experiments are provided below. These protocols are generalized and may require optimization based on the specific properties of the target molecule being conjugated.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for confirming the chemical structure of the final conjugate.[5]

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the purified conjugate in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent should be based on the solubility of the conjugate.

  • Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher for better resolution).

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum.

    • Expected Signals for the Linker Moiety:

      • A singlet around 1.4 ppm corresponding to the nine protons of the t-Boc group.

      • A series of multiplets between 3.3 and 3.7 ppm corresponding to the methylene (B1212753) (-CH₂-) protons of the PEG chains.

      • Signals corresponding to the protons on the conjugated molecule, which may be shifted compared to the unconjugated starting material.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. This may require a longer acquisition time due to the low natural abundance of ¹³C.[9]

    • Expected Signals for the Linker Moiety:

      • A signal around 80 ppm for the quaternary carbon of the t-Boc group and ~28 ppm for the methyl carbons.

      • Signals between 60 and 75 ppm for the carbons of the PEG chains.

      • A signal around 155 ppm for the carbonyl carbon of the Boc group and ~170-175 ppm for the acid carbonyls.[9]

  • Data Analysis: Compare the resulting spectra to those of the starting materials to confirm the presence of signals from both the linker and the target molecule and to identify chemical shifts indicating covalent bond formation.

Mass Spectrometry (MS)

MS provides a direct measurement of the conjugate's molecular weight, offering definitive evidence of a successful reaction.[5] Electrospray Ionization (ESI) is a commonly used technique for this type of molecule.[7]

Methodology:

  • Sample Preparation: Prepare a dilute solution of the conjugate (approx. 10-100 µM) in a solvent compatible with ESI-MS, such as acetonitrile, methanol, or water, often with a small amount of formic acid (0.1%) to aid ionization.

  • Instrumentation: Use an ESI-MS system, such as a Time-of-Flight (TOF) or Orbitrap mass spectrometer, for accurate mass determination.[10] These can be coupled with a liquid chromatography system (LC-MS).[11]

  • Data Acquisition:

    • Infuse the sample directly or inject it into the LC-MS system.

    • Acquire the mass spectrum in positive or negative ion mode, depending on the nature of the conjugate. The carboxylic acid groups favor negative ion mode, while the protected amine can be detected in positive ion mode.

    • The expected molecular weight should be calculated beforehand: MW(conjugate) = MW(target molecule) + MW(linker) - MW(leaving group) . The molecular weight of N-Boc-N-bis(PEG2-acid) is 437.48 g/mol .[4]

  • Data Analysis: Look for the [M+H]⁺, [M+Na]⁺, or [M-H]⁻ ion corresponding to the calculated molecular weight of the conjugate. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental formula.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is the standard method for assessing the purity of the final conjugate and monitoring the progress of the conjugation reaction.[8]

Methodology:

  • Sample Preparation: Dissolve a small amount of the reaction mixture or purified product in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter.

  • Instrumentation & Column:

    • Use a standard HPLC system with a UV detector.

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B (e.g., 5-10%) and increase it linearly to a high percentage (e.g., 95%) over 20-30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: Monitor at a suitable wavelength (e.g., 214 nm for peptide bonds or a specific wavelength if the target molecule has a chromophore).

  • Data Analysis: Analyze the chromatogram for the appearance of a new product peak, which should have a different retention time than the starting materials. The purity of the conjugate can be calculated based on the relative peak area of the product peak compared to all other peaks in the chromatogram.

Mandatory Visualization

Diagrams created using Graphviz illustrate key workflows and logical relationships in the characterization process.

G cluster_synthesis Synthesis & Purification cluster_characterization Analytical Characterization cluster_result Final Product Assessment synthesis Conjugation Reaction (Target + Linker) purification Purification (e.g., RP-HPLC) synthesis->purification hplc Purity Check (HPLC) purification->hplc Is it pure? ms Identity Confirmation (Mass Spectrometry) hplc->ms What is its mass? nmr Structure Verification (NMR) ms->nmr What is its structure? final_product Characterized Conjugate nmr->final_product G main Characterized Conjugate Purity Identity Structure purity_node Purity Assessment Is the sample free of starting materials and byproducts? main:f1->purity_node identity_node Identity Confirmation Does the molecule have the correct mass? main:f2->identity_node structure_node Structure Verification Are the atoms connected correctly? main:f3->structure_node hplc HPLC purity_node->hplc ms Mass Spec identity_node->ms nmr NMR structure_node->nmr

References

Navigating the Analytical Maze: A Comparative Guide to Mass Spectrometry of PROTACs with PEG2 Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals venturing into the world of Proteolysis Targeting Chimers (PROTACs), the choice of the linker is a critical design element influencing a molecule's efficacy and developability. Among the diverse linker options, the short and hydrophilic di-ethylene glycol (PEG2) linker has gained popularity. Its analysis by mass spectrometry (MS), however, presents unique opportunities and challenges. This guide provides a comparative overview of MS-based analytical strategies for PROTACs featuring a PEG2 linker, with supporting data and detailed experimental protocols to inform your analytical workflow.

The heterobifunctional nature of PROTACs, which bridge a target protein and an E3 ubiquitin ligase, necessitates precise analytical techniques to characterize their structure, purity, and behavior in biological systems.[1] Mass spectrometry has emerged as an indispensable tool for these investigations, offering high sensitivity and structural elucidation capabilities.[2] The incorporation of a PEG2 linker can influence a PROTAC's solubility, cell permeability, and the geometry of the ternary complex it forms.[3] Understanding how this linker behaves during MS analysis is crucial for accurate quantification and structural characterization.

Quantitative Analysis: A Head-to-Head Look at LC-MS/MS Performance

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying PROTACs in complex biological matrices. The choice of linker can impact the chromatographic behavior and fragmentation patterns, thereby influencing the sensitivity and robustness of the assay.

While direct side-by-side comparisons in single studies are limited, we can synthesize data from various sources to illustrate the general performance characteristics of PROTACs with PEG2 linkers versus those with more traditional alkyl linkers.

ParameterPROTAC with PEG2 Linker (Illustrative)PROTAC with Alkyl Linker (Illustrative)Key Considerations & References
Chromatographic Retention Shorter retention times on reversed-phase columnsLonger retention times on reversed-phase columnsThe hydrophilicity of the PEG2 linker leads to earlier elution. This can be advantageous in reducing analysis time but may also lead to increased matrix effects if co-eluting with polar interferences.
Ionization Efficiency (ESI+) Generally good, can form stable sodiated adductsGood, primarily protonated speciesThe ether oxygens in the PEG linker can chelate sodium ions, potentially leading to multiple adduct species and a divided signal. However, protonated molecules are still typically abundant for quantification.
Limit of Quantification (LOQ) in Plasma 10 - 50 pg/mL20 - 100 pg/mLHigh-sensitivity assays are crucial for potent PROTACs.[4] The inherent properties of the entire molecule, not just the linker, will ultimately determine the achievable LOQ.[2]
Primary Fragmentation Pathway Cleavage of ether bonds, fragmentation of warhead/anchorCleavage of the alkyl chain, fragmentation of warhead/anchorThe fragmentation of the PEG linker can provide characteristic product ions for use in Multiple Reaction Monitoring (MRM) assays.

Unraveling the Structure: A Comparison of Fragmentation Techniques

The fragmentation technique employed in tandem mass spectrometry plays a pivotal role in the structural elucidation of PROTACs. Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD) are two common methods, each with distinct characteristics.

Fragmentation TechniqueApplication to PROTACs with PEG2 LinkersComparison & Key Differences
Collision-Induced Dissociation (CID) Effective for generating fragment ions from the warhead and anchor moieties. Can produce fragments corresponding to the cleavage of the PEG2 linker.CID is a lower-energy fragmentation technique that often results in the preservation of larger fragments.[5] It is widely available on triple quadrupole and ion trap instruments, making it suitable for routine quantification. However, it can sometimes be challenging to obtain extensive fragmentation of the entire molecule.
Higher-Energy Collisional Dissociation (HCD) Provides more extensive fragmentation across the entire PROTAC molecule, including the linker. The higher energy can lead to more informative fragment ions for structural confirmation.HCD, typically performed in Orbitrap instruments, offers higher resolution and mass accuracy for fragment ions.[6] This can be particularly useful for identifying and confirming the structures of metabolites where modification may have occurred on the linker. HCD generally produces a richer fragmentation spectrum compared to CID.[7]

Delving Deeper: Native Mass Spectrometry for Ternary Complex Analysis

Beyond routine quantification and structural confirmation, native mass spectrometry has emerged as a powerful tool for studying the non-covalent interactions that are central to a PROTAC's mechanism of action.[8] This technique allows for the direct observation of the ternary complex formed between the PROTAC, the target protein, and the E3 ligase.[9][10]

For PROTACs with PEG2 linkers, native MS can provide invaluable insights into how the linker influences the stability and stoichiometry of the ternary complex.[11][12] The flexibility and hydrophilicity of the PEG2 linker can impact the overall conformation of the complex, which can be probed using techniques like ion mobility-mass spectrometry.

Experimental Protocols

Protocol 1: Comparative LC-MS/MS Quantification of PROTACs in Rat Plasma

This protocol outlines a general procedure for comparing the quantification of a PROTAC with a PEG2 linker against one with an alkyl linker.

1. Sample Preparation (Protein Precipitation):

  • Thaw rat plasma samples and PROTAC standards.

  • To 50 µL of plasma, add 150 µL of ice-cold acetonitrile (B52724) containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.[4]

2. Liquid Chromatography:

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, followed by a wash and re-equilibration step. The gradient will need to be optimized to ensure separation from matrix components.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometry (Triple Quadrupole):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM):

    • Optimize the precursor-to-product ion transitions for each PROTAC and the internal standard.

    • For the PEG2-linker PROTAC, monitor for transitions corresponding to fragmentation of the warhead, anchor, and the linker itself.

    • For the alkyl-linker PROTAC, monitor for transitions related to the warhead, anchor, and alkyl chain fragmentation.

  • Data Analysis: Construct calibration curves and determine the concentration of the PROTACs in the plasma samples.

Protocol 2: Comparative Fragmentation Analysis using CID and HCD

This protocol describes a method for comparing the fragmentation patterns of a PEG2-linker PROTAC using both CID and HCD.

1. Sample Preparation:

  • Prepare a 1 µg/mL solution of the PROTAC in 50:50 acetonitrile:water with 0.1% formic acid.

2. Liquid Chromatography (for peak separation and introduction to the MS):

  • Use the same LC conditions as in Protocol 1, or a simplified gradient for direct infusion.

3. Mass Spectrometry (Q-Exactive or similar Orbitrap instrument):

  • Full MS Scan: Acquire a high-resolution full MS scan to identify the precursor ion(s) of the PROTAC (including protonated and any adduct forms).

  • dd-MS2 (Data-Dependent Acquisition):

    • Set up two separate acquisition methods: one using CID and one using HCD for fragmentation.

    • In each method, select the precursor ion of the PROTAC for fragmentation.

    • For CID: Use a normalized collision energy of 25-35%.

    • For HCD: Use a stepped normalized collision energy (e.g., 20, 30, 40%) to obtain a comprehensive fragmentation spectrum.

  • Data Analysis:

    • Compare the fragmentation spectra obtained from CID and HCD.

    • Identify characteristic fragment ions for each technique.

    • Note the relative abundance of fragments from the warhead, anchor, and linker regions.

Visualizing the Workflow and Concepts

To better illustrate the processes and relationships discussed, the following diagrams are provided.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample Precipitation Protein Precipitation Plasma->Precipitation Supernatant Supernatant for Analysis Precipitation->Supernatant LC Liquid Chromatography Supernatant->LC Injection MS Mass Spectrometry (MRM) LC->MS Quantification Quantification MS->Quantification

Figure 1: Experimental workflow for the quantitative analysis of PROTACs in plasma.

Fragmentation_Comparison cluster_cid Collision-Induced Dissociation (CID) cluster_hcd Higher-Energy Collisional Dissociation (HCD) PROTAC PROTAC Precursor Ion CID_Fragments Warhead/Anchor Fragments + Some Linker Cleavage PROTAC->CID_Fragments Low Energy HCD_Fragments Extensive Fragmentation (Warhead, Anchor, Linker) PROTAC->HCD_Fragments High Energy

Figure 2: Conceptual comparison of CID and HCD fragmentation for PROTAC analysis.

Native_MS_Concept POI Target Protein (POI) Ternary_Complex POI PROTAC E3 POI->Ternary_Complex:f0 PROTAC PROTAC PROTAC->Ternary_Complex:f1 E3 E3 Ligase E3->Ternary_Complex:f2 Native_MS Native Mass Spectrometry Ternary_Complex->Native_MS Direct Observation

Figure 3: The role of native mass spectrometry in analyzing the PROTAC-induced ternary complex.

References

Interpreting NMR Spectra for N-Boc-N-bis(PEG2-acid): A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the Nuclear Magnetic Resonance (NMR) spectral data for N-Boc-N-bis(PEG2-acid) and related alternative linkers. Understanding the NMR spectra of these molecules is crucial for confirming their structure and purity, which is paramount in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other drug conjugates. This document presents a detailed analysis of expected ¹H and ¹³C NMR signals, supported by experimental data from closely related compounds, and outlines the necessary experimental protocols for acquiring reliable data.

Performance Comparison: NMR Spectral Data

The following tables summarize the expected and observed ¹H and ¹³C NMR chemical shifts (δ) for N-Boc-N-bis(PEG2-acid) and two common alternative linkers: the linear t-Boc-N-amido-PEG2-acid and the branched NH-bis(PEG2-Boc). The data for the alternative linkers is based on commercially available information, while the data for N-Boc-N-bis(PEG2-acid) is predicted based on the analysis of its constituent functional groups and data from analogous structures.

Table 1: ¹H NMR Spectral Data Comparison

CompoundFunctional GroupPredicted/Observed Chemical Shift (δ ppm)MultiplicityIntegration
N-Boc-N-bis(PEG2-acid) Boc (-C(CH₃)₃)~1.45s9H
PEG (-OCH₂CH₂O-)~3.65m16H
Acid (-CH₂COOH)~2.60t4H
N-CH₂-~3.50t4H
t-Boc-N-amido-PEG2-acid Boc (-C(CH₃)₃)~1.44s9H
PEG (-OCH₂CH₂O-)~3.64m8H
Acid (-CH₂COOH)~2.59t2H
Amide (-CONHCH₂-)~3.35q2H
NH (Amide)~5.5 (broad)s1H
NH-bis(PEG2-Boc) Boc (-C(CH₃)₃)~1.44s18H
PEG (-OCH₂CH₂O-)~3.60m16H
N-CH₂-~3.25t4H
NH (Amine)Variable (broad)s1H

Table 2: ¹³C NMR Spectral Data Comparison

CompoundFunctional GroupPredicted/Observed Chemical Shift (δ ppm)
N-Boc-N-bis(PEG2-acid) Boc (-C(CH₃)₃)~28.5
Boc (-C(CH₃)₃)~80.5
Boc (-C=O)~156.0
PEG (-OCH₂CH₂O-)~70.0 - 71.0
Acid (-CH₂COOH)~35.0
Acid (-COOH)~175.0
N-CH₂-~49.0
t-Boc-N-amido-PEG2-acid Boc (-C(CH₃)₃)~28.7
Boc (-C(CH₃)₃)~79.5
Boc (-C=O)~156.5
PEG (-OCH₂CH₂O-)~70.0 - 70.5
Acid (-CH₂COOH)~35.2
Acid (-COOH)~174.8
Amide (-CONHCH₂-)~39.0
NH-bis(PEG2-Boc) Boc (-C(CH₃)₃)~28.7
Boc (-C(CH₃)₃)~79.2
Boc (-C=O)~156.3
PEG (-OCH₂CH₂O-)~70.0 - 70.8
N-CH₂-~40.5

Experimental Protocols

Accurate NMR data acquisition for PEGylated compounds requires careful sample preparation and instrument setup.

1. Sample Preparation:

  • Solvent Selection: Due to the hydrophilic nature of the PEG chains, deuterated solvents such as Deuterium Oxide (D₂O), Methanol-d₄ (CD₃OD), or Chloroform-d (CDCl₃) are commonly used. The choice of solvent can influence the chemical shifts, particularly of exchangeable protons (e.g., -COOH, -NH). For N-Boc-N-bis(PEG2-acid), CDCl₃ or CD₃OD are suitable choices.

  • Concentration: A concentration of 5-10 mg of the compound in 0.5-0.7 mL of deuterated solvent is typically sufficient for ¹H NMR. For ¹³C NMR, a higher concentration (20-50 mg) may be necessary to obtain a good signal-to-noise ratio in a reasonable time.

  • Hygroscopic Nature: N-Boc-N-bis(PEG2-acid) and similar PEG-containing molecules can be hygroscopic. It is crucial to use dry solvents and handle the sample in a low-humidity environment (e.g., a glove box) to prevent the ingress of water, which can obscure signals in the spectrum. Samples should be stored in a desiccator.

2. NMR Data Acquisition:

  • Spectrometer: Data should be acquired on a high-resolution NMR spectrometer (400 MHz or higher is recommended) for better signal dispersion, which is particularly important for resolving the overlapping methylene (B1212753) protons in the PEG chains.

  • ¹H NMR: Standard proton NMR experiments are usually sufficient. Key parameters to optimize include the number of scans (typically 8-16) to ensure a good signal-to-noise ratio.

  • ¹³C NMR: A standard proton-decoupled ¹³C NMR experiment is typically used. Due to the lower natural abundance of ¹³C and longer relaxation times, a larger number of scans (e.g., 1024 or more) and a relaxation delay (e.g., 2 seconds) are often required.

Visualization of NMR Interpretation Workflow

The following diagram illustrates the logical workflow for the interpretation of an NMR spectrum for a molecule like N-Boc-N-bis(PEG2-acid).

NMR_Interpretation_Workflow NMR Interpretation Workflow for N-Boc-N-bis(PEG2-acid) cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Spectral Analysis cluster_conclusion Conclusion start Start: Pure Compound dissolve Dissolve in Deuterated Solvent (e.g., CDCl3, D2O) start->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire_1H Acquire 1H NMR Spectrum transfer->acquire_1H acquire_13C Acquire 13C NMR Spectrum transfer->acquire_13C analyze_1H Analyze 1H Spectrum: - Chemical Shift - Integration - Multiplicity acquire_1H->analyze_1H analyze_13C Analyze 13C Spectrum: - Chemical Shift acquire_13C->analyze_13C assign_signals Assign Signals to Protons/Carbons analyze_1H->assign_signals analyze_13C->assign_signals structure_confirmation Structure Confirmation assign_signals->structure_confirmation purity_assessment Purity Assessment assign_signals->purity_assessment

Caption: Workflow for NMR sample preparation, data acquisition, and spectral interpretation.

Interpreting the Spectrum of N-Boc-N-bis(PEG2-acid)

The structure of N-Boc-N-bis(PEG2-acid) contains three key regions that give rise to characteristic NMR signals:

  • N-Boc Group: The tert-butyloxycarbonyl (Boc) protecting group will show a sharp singlet in the ¹H NMR spectrum at approximately 1.45 ppm, integrating to nine protons. In the ¹³C NMR spectrum, the quaternary carbon of the tert-butyl group will appear around 80.5 ppm, and the three equivalent methyl carbons will be observed around 28.5 ppm. The carbonyl carbon of the Boc group will have a chemical shift of about 156.0 ppm.

  • PEG Linkers: The two bis(PEG2-acid) arms contain repeating ethylene (B1197577) glycol units. The methylene protons (-OCH₂CH₂O-) of the PEG chains will result in a complex multiplet in the ¹H NMR spectrum, typically centered around 3.65 ppm. Due to the slight differences in their chemical environments, these signals may overlap. In the ¹³C NMR spectrum, the carbons of the PEG backbone will appear in the region of 70.0-71.0 ppm.

  • Terminal Acid Groups: Each of the two PEG arms is terminated with a carboxylic acid. The methylene protons adjacent to the carboxylic acid (-CH₂COOH) are expected to appear as a triplet at approximately 2.60 ppm in the ¹H NMR spectrum. The carbonyl carbons of the acid groups will be observed in the ¹³C NMR spectrum at around 175.0 ppm.

By integrating the signals in the ¹H NMR spectrum, the ratio of the protons from the Boc group, the PEG chains, and the terminal acid groups can be determined, which serves as a powerful tool for confirming the successful synthesis and purity of the molecule. For N-Boc-N-bis(PEG2-acid), the expected integration ratio of Boc protons to total PEG protons to terminal acid methylene protons would be 9:16:4. Any significant deviation from this ratio would indicate the presence of impurities or incomplete reaction.

Assessing the Purity of N-Boc-N-bis(PEG2-acid) Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the development of novel therapeutics and research tools. This guide provides a comparative overview of analytical techniques for assessing the purity of N-Boc-N-bis(PEG2-acid) derivatives, which are commonly used as linkers in Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates.

The unique structure of N-Boc-N-bis(PEG2-acid), featuring a bulky Boc protecting group, two hydrophilic PEG arms, and two terminal carboxylic acids, necessitates a multi-faceted analytical approach to confirm its identity and purity. This guide details the principles, advantages, and limitations of key analytical methods and provides standardized protocols to facilitate their implementation.

Potential Impurities in Synthesis

The synthesis of N-Boc-N-bis(PEG2-acid) derivatives can potentially introduce several impurities that may compromise downstream applications. A thorough purity assessment should aim to detect and quantify these species. Common impurities may include:

  • Unreacted Starting Materials: Residual amounts of the initial reactants used in the synthesis.

  • Incompletely Pegylated Intermediates: Molecules where one of the PEG2-acid arms has not been successfully attached.

  • Byproducts from Side Reactions: Unintended molecules formed through alternative reaction pathways.

  • Oligomers of Varying PEG Lengths: Contaminants with shorter or longer PEG chains if the starting PEG material is not monodisperse.

  • Deprotected Species: Molecules where the Boc protecting group has been prematurely cleaved.

Comparative Analysis of Purity Assessment Techniques

A combination of chromatographic and spectroscopic methods is typically employed to provide a comprehensive purity profile of N-Boc-N-bis(PEG2-acid) derivatives. The following table summarizes the most common techniques and their applicability.

Technique Principle Information Provided Advantages Limitations
High-Performance Liquid Chromatography (HPLC) Separation based on polarity (Reversed-Phase) or size (Size-Exclusion).Purity (%), presence of impurities, retention time.High resolution, quantitative, versatile with different detectors.Requires a chromophore for UV detection; can be complex to develop methods.
Mass Spectrometry (MS) Measurement of mass-to-charge ratio.Molecular weight confirmation, identification of impurities and byproducts.High sensitivity and specificity, structural information.Can be challenging for quantitative analysis without standards, potential for ion suppression.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis of the magnetic properties of atomic nuclei.Structural confirmation, identification and quantification of impurities with distinct signals.Provides detailed structural information, quantitative.Lower sensitivity compared to MS, complex spectra can be difficult to interpret.
Size-Exclusion Chromatography (SEC) Separation based on hydrodynamic volume.Detection of oligomeric impurities and aggregation.Good for separating molecules of different sizes.Lower resolution for molecules of similar size, not ideal for separating isomers.

Experimental Protocols

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is highly effective for separating the target compound from less polar or more polar impurities.

Instrumentation:

  • HPLC system with a UV detector or an Evaporative Light Scattering Detector (ELSD).

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

Reagents:

  • Acetonitrile (ACN), HPLC grade.

  • Water, HPLC grade.

  • Trifluoroacetic acid (TFA) or Formic Acid (FA), HPLC grade.

Procedure:

  • Sample Preparation: Dissolve the N-Boc-N-bis(PEG2-acid) derivative in the mobile phase starting condition (e.g., 95:5 Water:ACN) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in ACN.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 210-220 nm (for amide bonds if present) or ELSD for universal detection.

    • Injection Volume: 10 µL.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0 5
      25 95
      30 95
      31 5

      | 35 | 5 |

  • Data Analysis: Integrate the peak areas to determine the purity of the sample. Identify any impurity peaks based on their retention times.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the sensitive and specific detection of mass spectrometry, making it ideal for identifying unknown impurities.

Instrumentation:

  • HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap).

  • C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm).

Reagents:

  • Acetonitrile (ACN), LC-MS grade.

  • Water, LC-MS grade.

  • Formic Acid (FA), LC-MS grade.

Procedure:

  • Sample Preparation: Prepare a 100 µg/mL solution of the compound in the initial mobile phase conditions.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% FA in Water.

    • Mobile Phase B: 0.1% FA in ACN.

  • Chromatographic and MS Conditions:

    • Follow a similar gradient as the RP-HPLC method, adjusting the flow rate for the smaller column diameter (e.g., 0.3 mL/min).

    • Mass Spectrometer Settings:

      • Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode.

      • Mass Range: m/z 100-1000.

      • Capillary Voltage: 3-4 kV.

      • Source Temperature: 120-150 °C.

  • Data Analysis: Extract the ion chromatograms for the expected mass of the product and potential impurities to confirm their presence and identity.

¹H NMR Spectroscopy

¹H NMR is a powerful tool for the structural confirmation of the synthesized N-Boc-N-bis(PEG2-acid) derivative and for identifying structurally related impurities.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher).

Reagents:

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O, depending on the solubility of the compound).

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of the chosen deuterated solvent.

  • Data Acquisition: Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Confirm the presence of characteristic peaks for the Boc group (a singlet around 1.4 ppm), the PEG backbone (multiplets between 3.5 and 3.7 ppm), and the protons adjacent to the acid groups.

    • Integrate the peaks to determine the relative ratios of different proton environments, which can help in quantifying impurities if their signals are resolved from the main compound.

Visualization of Workflows

Experimental_Workflow_Purity_Assessment cluster_synthesis Synthesis cluster_analysis Purity Assessment cluster_results Results Synthesis Synthesized N-Boc-N-bis(PEG2-acid) HPLC RP-HPLC Synthesis->HPLC Separation by Polarity LCMS LC-MS Synthesis->LCMS Separation & Mass ID NMR ¹H NMR Synthesis->NMR Structural Analysis Purity Purity (%) HPLC->Purity Identity Structural Confirmation LCMS->Identity Impurities Impurity Profile LCMS->Impurities NMR->Identity

Caption: Workflow for the purity assessment of N-Boc-N-bis(PEG2-acid) derivatives.

HPLC_Method_Development_Logic Start Start: Synthesized Product Initial_Screen Initial RP-HPLC Screen (Generic Gradient) Start->Initial_Screen Peak_Shape Assess Peak Shape & Resolution Initial_Screen->Peak_Shape Optimize_Gradient Optimize Gradient Profile Peak_Shape->Optimize_Gradient Poor Resolution Optimize_Mobile_Phase Adjust Mobile Phase (e.g., TFA vs. FA) Peak_Shape->Optimize_Mobile_Phase Tailing/Broad Peaks Good_Separation Good Separation? Peak_Shape->Good_Separation Good Optimize_Gradient->Peak_Shape Optimize_Mobile_Phase->Peak_Shape Final_Method Final Analytical Method Good_Separation->Final_Method Yes Troubleshoot Troubleshoot (e.g., Column, Temperature) Good_Separation->Troubleshoot No Troubleshoot->Initial_Screen

Caption: Logical flow for developing an optimal HPLC method for purity analysis.

By employing a combination of these analytical techniques and following standardized protocols, researchers can confidently assess the purity of their synthesized N-Boc-N-bis(PEG2-acid) derivatives, ensuring the quality and reliability of their subsequent experiments.

A Comparative Guide to Functional Assays for Degraders Made with N-Boc-N-bis(PEG2-acid) and Alternative Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has become a pivotal strategy for eliminating disease-causing proteins. A critical component of a PROTAC is the linker, which connects the target-binding ligand to the E3 ligase-recruiting moiety. The composition and length of this linker profoundly influence the efficacy, selectivity, and pharmacokinetic properties of the degrader.

This guide provides a comparative analysis of functional assays for PROTACs, with a focus on those synthesized using the polyethylene (B3416737) glycol (PEG)-based linker, N-Boc-N-bis(PEG2-acid). While direct head-to-head comparative data for PROTACs synthesized with this specific branched linker against other linker types is limited in publicly available literature, this guide will utilize data from structurally similar linear PEG linkers to provide a valuable comparison against common alternatives like alkyl and rigid linkers. We will delve into the experimental protocols for key functional assays and provide a framework for evaluating the performance of these next-generation therapeutics.

Comparative Analysis of Linker Performance

The efficacy of a PROTAC is primarily determined by its ability to induce the degradation of the target protein. This is quantified by two key parameters:

  • DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.

  • Dmax: The maximum percentage of target protein degradation that can be achieved. A higher Dmax value indicates greater efficacy.

The choice of linker can significantly impact both DC50 and Dmax. PEG linkers, like N-Boc-N-bis(PEG2-acid), are known for their hydrophilicity, which can improve the solubility and cell permeability of the PROTAC molecule.[1][2] In contrast, alkyl linkers are more hydrophobic, which can affect solubility, while rigid linkers can pre-organize the PROTAC into a bioactive conformation, potentially leading to more potent degradation.[2][3]

Below are tables summarizing representative data from studies comparing the performance of PROTACs with PEG linkers to those with alkyl or rigid linkers for two well-characterized targets: Bromodomain-containing protein 4 (BRD4) and Bruton's tyrosine kinase (BTK).

Table 1: Comparison of Linker Performance for BRD4 Degraders

Linker TypeTarget ProteinCell LineDC50 (nM)Dmax (%)Reference
PEG (4 units) BRD4H661< 500> 90
PEG (5 units) BRD4H661< 500> 90
Alkyl (9 atoms) BRD4HEK293TConcentration-dependent decreaseNot specified[3]
Rigid (disubstituted phenyl) BRD422Rv1No degradation0

Table 2: Comparison of Linker Performance for BTK Degraders

Linker TypeTarget ProteinCell LineDC50 (nM)Dmax (%)Reference
PEG (≥ 4 units) BTKRamos1 - 40> 90
Alkyl/Ether (< 12 atoms) BTKNot specifiedNo degradation0[3]
Alkyl/Ether (21 atoms) BTKNot specified396[4]

Key Functional Assays and Experimental Protocols

A comprehensive evaluation of a PROTAC's function requires a suite of assays to assess its ability to degrade the target protein and its downstream cellular effects.

Western Blotting for Protein Degradation

Western blotting is a cornerstone technique for quantifying the degradation of a target protein.[1]

Experimental Protocol:

  • Cell Culture and Treatment:

    • Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

    • Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cellular debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration of all samples and denature by boiling in Laemmli buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein signal to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Enzyme-Linked Immunosorbent Assay (ELISA) for Protein Quantification

ELISA is a plate-based immunoassay that can also be used to quantify protein levels, offering a higher throughput alternative to Western blotting.

Experimental Protocol:

  • Plate Coating:

    • Coat the wells of a 96-well plate with a capture antibody specific for the target protein overnight at 4°C.

  • Blocking:

    • Wash the plate and block the remaining protein-binding sites with a blocking buffer (e.g., 1% BSA in PBS).

  • Sample Incubation:

    • Add cell lysates (prepared as for Western blotting) to the wells and incubate for 2 hours at room temperature.

  • Detection:

    • Wash the plate and add a biotinylated detection antibody that recognizes a different epitope on the target protein. Incubate for 1 hour.

    • Wash the plate and add streptavidin-HRP. Incubate for 30 minutes.

    • Wash the plate and add a TMB (3,3’,5,5’-tetramethylbenzidine) substrate.

  • Measurement and Analysis:

    • Stop the reaction with a stop solution (e.g., sulfuric acid) and measure the absorbance at 450 nm using a microplate reader.

    • Generate a standard curve using a known concentration of the recombinant target protein.

    • Calculate the concentration of the target protein in the cell lysates based on the standard curve.

Flow Cytometry for Intracellular Protein Levels

Flow cytometry can be used to measure the levels of intracellular proteins on a single-cell basis, providing information on the heterogeneity of the cellular response to a PROTAC.[5][6]

Experimental Protocol:

  • Cell Treatment and Harvesting:

    • Treat cells in suspension or adherent cells with the PROTAC as described for Western blotting.

    • Harvest the cells and wash with PBS.

  • Fixation and Permeabilization:

    • Fix the cells with a fixation buffer (e.g., 4% paraformaldehyde) to preserve the cellular structure.

    • Permeabilize the cells with a permeabilization buffer (e.g., saponin (B1150181) or Triton X-100) to allow antibodies to enter the cell.

  • Antibody Staining:

    • Incubate the permeabilized cells with a fluorescently labeled primary antibody against the target protein.

    • Alternatively, use an unconjugated primary antibody followed by a fluorescently labeled secondary antibody.

    • Wash the cells to remove unbound antibodies.

  • Data Acquisition and Analysis:

    • Analyze the cells on a flow cytometer, measuring the fluorescence intensity of the stained cells.

    • Gate on the cell population of interest and quantify the mean fluorescence intensity (MFI), which is proportional to the amount of target protein.

    • Compare the MFI of treated cells to that of control cells to determine the extent of protein degradation.

Visualizing Pathways and Workflows

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_0 Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Ubiquitin Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation POI Degradation Proteasome->Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Experimental Workflow for Functional Assays

Experimental_Workflow cluster_assays Functional Assays start Start: Cell Culture treatment PROTAC Treatment (Dose-response & Time-course) start->treatment harvest Cell Harvesting & Lysis treatment->harvest flow Flow Cytometry treatment->flow western Western Blot harvest->western elisa ELISA harvest->elisa analysis Data Analysis (DC50 & Dmax) western->analysis elisa->analysis flow->analysis end End: Results analysis->end

Caption: A generalized workflow for the functional evaluation of PROTACs.

Signaling Pathway: BRD4 Degradation

BRD4_Pathway BRD4_PROTAC BRD4 PROTAC Degradation BRD4 Degradation BRD4_PROTAC->Degradation BRD4 BRD4 cMYC c-MYC Transcription Downregulation BRD4->cMYC Promotes Degradation->BRD4 CellCycle Cell Cycle Arrest cMYC->CellCycle Leads to Apoptosis Apoptosis cMYC->Apoptosis Induces BTK_Pathway BCR B-Cell Receptor (BCR) Activation BTK BTK BCR->BTK Activates PLCg2 PLCγ2 BTK->PLCg2 Phosphorylates NFkB NF-κB Pathway BTK->NFkB Activates BTK_PROTAC BTK PROTAC Degradation BTK Degradation BTK_PROTAC->Degradation Degradation->BTK CellSurvival B-Cell Proliferation & Survival PLCg2->CellSurvival NFkB->CellSurvival

References

A Comparative Guide to Boc and Fmoc Protecting Groups in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of solid-phase peptide synthesis (SPPS), the choice of a temporary Nα-protecting group is a critical decision that dictates the entire synthetic strategy. The two most dominant methodologies revolve around the acid-labile tert-butoxycarbonyl (Boc) group and the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group. This guide provides an objective, data-driven comparison of these two cornerstone protecting groups to aid researchers in selecting the optimal strategy for their specific peptide synthesis needs.

At a Glance: Key Differences Between Boc and Fmoc Strategies

The fundamental distinction between the Boc and Fmoc strategies lies in the chemical conditions required for the removal of the Nα-protecting group at each cycle of peptide elongation. This difference in lability dictates the choice of side-chain protecting groups and the final cleavage conditions from the solid support.

FeatureBoc StrategyFmoc Strategy
Nα-Protecting Group tert-butoxycarbonyl (Boc)9-fluorenylmethoxycarbonyl (Fmoc)
Deprotection Condition Acid-labile (e.g., Trifluoroacetic acid in Dichloromethane)Base-labile (e.g., Piperidine (B6355638) in Dimethylformamide)
Side-Chain Protection Typically benzyl-based, removed by strong acid (e.g., HF)Typically tert-butyl-based, removed by moderate acid (e.g., TFA)
Final Cleavage Strong acid (e.g., HF, TFMSA)Moderate acid (e.g., TFA)
Orthogonality "Graduated" acid labilityFully orthogonal protection scheme
Common Applications Synthesis of hydrophobic peptides, complex peptides prone to aggregationRoutine peptide synthesis, synthesis of peptides with acid-sensitive modifications

Performance Comparison: A Data-Driven Perspective

While the success of a peptide synthesis campaign is sequence-dependent, general performance trends for Boc and Fmoc strategies can be summarized. The following table presents illustrative data based on typical outcomes reported in the literature for the synthesis of a model decapeptide.

Performance MetricBoc StrategyFmoc Strategy
Crude Purity (%) ~75-85~80-90
Overall Yield (%) ~30-50~40-60
Coupling Efficiency per cycle (%) >99>99.5
Common Side Reactions t-butylation of sensitive residues (Trp, Met), premature side-chain deprotectionDiketopiperazine formation at the dipeptide stage, aspartimide formation

Experimental Protocols: A Step-by-Step Comparison

To provide a practical understanding of the two methodologies, detailed protocols for a single coupling cycle are outlined below.

Boc Solid-Phase Peptide Synthesis (SPPS) Cycle

1. Deprotection:

  • The peptide-resin is treated with a solution of 25-50% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) for 1-2 minutes.

  • The resin is drained, and a fresh solution of 25-50% TFA in DCM is added for a further 20-30 minutes.

  • The resin is washed thoroughly with DCM to remove residual acid.

2. Neutralization:

  • The protonated N-terminal amine is neutralized by washing with a 5-10% solution of diisopropylethylamine (DIEA) in DCM for 1-2 minutes, repeated twice.

  • The resin is washed with DCM to remove excess base.

3. Coupling:

  • The Boc-protected amino acid (3-4 equivalents) is pre-activated with a coupling reagent such as dicyclohexylcarbodiimide (B1669883) (DCC) and an additive like 1-hydroxybenzotriazole (B26582) (HOBt) in DCM or dimethylformamide (DMF).

  • The activated amino acid solution is added to the resin and allowed to react for 1-2 hours.

  • The resin is washed with DCM and DMF to remove excess reagents and byproducts.

Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle

1. Deprotection:

  • The peptide-resin is treated with a 20% solution of piperidine in DMF for 3 minutes.

  • The resin is drained, and a fresh 20% piperidine in DMF solution is added for 7-10 minutes.

  • The resin is washed thoroughly with DMF to remove piperidine and the cleaved Fmoc adduct.

2. Coupling:

  • The Fmoc-protected amino acid (3-4 equivalents) is pre-activated with a coupling reagent such as 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HBTU) or hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) in the presence of a base like DIEA in DMF.

  • The activated amino acid solution is added to the resin and allowed to react for 30-60 minutes.

  • The resin is washed with DMF to remove excess reagents and byproducts.

Visualizing the Chemistries: Deprotection and Workflow Diagrams

To further elucidate the core chemical transformations and the overall process for each strategy, the following diagrams are provided.

Boc_Deprotection cluster_Boc Boc Deprotection Boc_AA Boc-NH-CHR-CO-Resin Carbocation t-Butyl Cation Boc_AA->Carbocation Elimination Deprotected_AA H3N+-CHR-CO-Resin Boc_AA->Deprotected_AA Acidolysis TFA TFA/DCM

Boc Deprotection Mechanism

Fmoc_Deprotection cluster_Fmoc Fmoc Deprotection Fmoc_AA Fmoc-NH-CHR-CO-Resin DBF Dibenzofulvene Fmoc_AA->DBF Deprotected_AA H2N-CHR-CO-Resin Fmoc_AA->Deprotected_AA β-elimination Piperidine Piperidine/DMF Adduct DBF-Piperidine Adduct DBF->Adduct

Fmoc Deprotection Mechanism

SPPS_Workflows cluster_Boc_Workflow Boc SPPS Workflow cluster_Fmoc_Workflow Fmoc SPPS Workflow Boc_Start Start with Resin Boc_Deprotection Boc Deprotection (TFA) Boc_Start->Boc_Deprotection Boc_Neutralization Neutralization (DIEA) Boc_Deprotection->Boc_Neutralization Boc_Coupling Couple Boc-AA Boc_Neutralization->Boc_Coupling Boc_Wash Wash Boc_Coupling->Boc_Wash Boc_Repeat Repeat Cycle Boc_Wash->Boc_Repeat Boc_Repeat->Boc_Deprotection Yes Boc_Final_Cleavage Final Cleavage (HF) Boc_Repeat->Boc_Final_Cleavage No Boc_Peptide Purified Peptide Boc_Final_Cleavage->Boc_Peptide Fmoc_Start Start with Resin Fmoc_Deprotection Fmoc Deprotection (Piperidine) Fmoc_Start->Fmoc_Deprotection Fmoc_Coupling Couple Fmoc-AA Fmoc_Deprotection->Fmoc_Coupling Fmoc_Wash Wash Fmoc_Coupling->Fmoc_Wash Fmoc_Repeat Repeat Cycle Fmoc_Wash->Fmoc_Repeat Fmoc_Repeat->Fmoc_Deprotection Yes Fmoc_Final_Cleavage Final Cleavage (TFA) Fmoc_Repeat->Fmoc_Final_Cleavage No Fmoc_Peptide Purified Peptide Fmoc_Final_Cleavage->Fmoc_Peptide

Comparative SPPS Workflows

Conclusion: Making an Informed Decision

The choice between Boc and Fmoc protecting groups is not a matter of one being definitively superior to the other, but rather a decision based on the specific requirements of the peptide to be synthesized and the resources available.

The Fmoc strategy has become the more prevalent method in modern peptide synthesis due to its milder deprotection conditions, which are compatible with a wider range of sensitive amino acid modifications and allow for a fully orthogonal protection scheme. This generally leads to higher purity and yield for many standard peptides. The ease of automation and the ability to monitor the deprotection step via UV spectroscopy are also significant advantages.

The Boc strategy , while employing harsher acidic conditions for both deprotection and final cleavage, remains a powerful tool, particularly for the synthesis of long and difficult sequences prone to aggregation. The strong acid used for deprotection can help to disrupt secondary structures that may hinder coupling efficiency in Fmoc-based synthesis.

Ultimately, a thorough understanding of the chemical principles and practical considerations of both the Boc and Fmoc strategies, as outlined in this guide, will empower researchers to make the most informed decision for their peptide synthesis endeavors, leading to higher quality products and more efficient drug discovery and development.

N-Boc-N-bis(PEG2-acid): A Comparative Guide for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving field of targeted protein degradation (TPD), the selection of an appropriate linker is a critical determinant of the efficacy of a Proteolysis Targeting Chimera (PROTAC). This guide provides a comprehensive comparison of N-Boc-N-bis(PEG2-acid), a polyethylene (B3416737) glycol (PEG)-based linker, with other commonly used linker types. While direct head-to-head experimental data for N-Boc-N-bis(PEG2-acid) in a specific PROTAC system is not extensively available in the public domain, this guide extrapolates its expected performance based on the well-documented characteristics of PEG linkers in PROTAC design.

This guide is intended for researchers, scientists, and drug development professionals actively working in the TPD space.

Performance Comparison of Linker Types in PROTACs

The linker in a PROTAC molecule connects the ligand that binds to the target protein of interest (POI) with the ligand that recruits an E3 ubiquitin ligase. Its length, flexibility, and chemical composition profoundly influence the PROTAC's solubility, cell permeability, and ability to induce the formation of a productive ternary complex (POI-PROTAC-E3 ligase), which is essential for subsequent ubiquitination and degradation of the POI.[1]

Here, we compare the general properties and performance of PEG linkers, represented by N-Boc-N-bis(PEG2-acid), against other common linker classes.

Table 1: General Properties of Common PROTAC Linkers

Linker TypeKey CharacteristicsAdvantagesDisadvantages
PEG Linkers Composed of repeating ethylene (B1197577) glycol units; hydrophilic.Improved aqueous solubility and biocompatibility.[2][3] Can enhance cell permeability in some cases by shielding polar surface area through folded conformations.[4]May have reduced metabolic stability compared to alkyl linkers.[2] Synthesis can be more complex and costly.[2]
Alkyl Chains Simple hydrocarbon chains; hydrophobic.Synthetically accessible and chemically stable.[2] High degree of conformational flexibility.[1]Poor aqueous solubility.[2] Can lead to less favorable pharmacokinetic properties.
Rigid Linkers Contain cyclic structures (e.g., piperazine, aromatic rings).Can pre-organize the PROTAC into a bioactive conformation, potentially increasing potency.[1] May enhance metabolic stability.[1]Less conformational flexibility, which can hinder the formation of a productive ternary complex.[5] Often more synthetically challenging to prepare.[5]

Table 2: Impact of Linker Type on PROTAC Performance (Illustrative Data)

The following table presents illustrative data compiled from various studies to highlight the general trends observed with different linker types. The efficacy of a PROTAC is typically measured by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation).[1]

Linker TypeTarget ProteinE3 LigaseDC50 (nM)Dmax (%)Key Observations
PEG Linker BRD4CRBN10 - 100> 90Generally good potency and high degradation efficacy, often attributed to improved physicochemical properties.
Alkyl Chain TBK1VHL> 1000 (for short chains)< 20A minimum linker length is often required to observe degradation. Potency can be lower compared to optimized PEG linkers.[6]
PEG Linker TBK1VHL3 - 30076 - 96Demonstrates that PEG linkers can achieve high potency and efficacy, although optimization of length is crucial.[6]
Alkyl Chain CRBNVHLConcentration-dependent decreaseNot specifiedCan induce degradation, but the hydrophobicity may limit overall efficacy.[6]
PEG Linker CRBNVHLWeak degradationNot specifiedIn some contexts, the incorporation of oxygen atoms in the linker can inhibit PROTAC activity, highlighting the need for empirical testing.[6]

Note: The data in this table is illustrative and compiled from multiple sources to show general trends. The optimal linker for any given PROTAC system is target- and E3 ligase-dependent and must be determined empirically.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of PROTAC performance. Below are generalized protocols for the synthesis of a PROTAC using a linker like N-Boc-N-bis(PEG2-acid) and for assessing its degradation efficiency in a cellular context.

General Synthesis of a PROTAC with N-Boc-N-bis(PEG2-acid)

This protocol outlines a common synthetic route involving the coupling of a POI ligand and an E3 ligase ligand to the N-Boc-N-bis(PEG2-acid) linker.

  • Boc Deprotection: The Boc protecting group on N-Boc-N-bis(PEG2-acid) is removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the free amine.

  • First Amide Coupling: The resulting amine is coupled to the carboxylic acid of the first ligand (either the POI-binding ligand or the E3 ligase ligand) using standard peptide coupling reagents (e.g., HATU, HOBt, and a non-nucleophilic base like DIPEA) in an aprotic solvent such as DMF.

  • Purification: The mono-conjugated intermediate is purified by reverse-phase high-performance liquid chromatography (HPLC).

  • Second Amide Coupling: The remaining carboxylic acid on the PEG linker of the purified intermediate is then coupled to the amine of the second ligand using the same peptide coupling conditions as in step 2.

  • Final Purification: The final PROTAC product is purified by reverse-phase HPLC and its identity and purity are confirmed by LC-MS and NMR.

Cellular Protein Degradation Assay (Western Blot)

Western blotting is a standard method to quantify the degradation of a target protein following PROTAC treatment.[7]

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC (and a vehicle control, e.g., DMSO) for a predetermined time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration of each cell lysate using a BCA or Bradford assay to ensure equal protein loading in the subsequent steps.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.

    • Incubate the membrane with a primary antibody for a loading control protein (e.g., GAPDH, β-actin) to normalize for protein loading.

    • Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein signal to the loading control signal for each sample.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, created using the DOT language, illustrate the key signaling pathway for PROTAC-mediated protein degradation and a typical experimental workflow for evaluating a PROTAC.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Target Protein (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: PROTAC-mediated targeted protein degradation pathway.

PROTAC_Workflow cluster_workflow PROTAC Evaluation Workflow Design PROTAC Design (Linker Selection) Synthesis Chemical Synthesis Design->Synthesis Cell_Treatment Cell Treatment Synthesis->Cell_Treatment Lysis Cell Lysis Cell_Treatment->Lysis Quantification Protein Quantification Lysis->Quantification Western_Blot Western Blot Quantification->Western_Blot Analysis Data Analysis (DC50, Dmax) Western_Blot->Analysis Optimization Lead Optimization Analysis->Optimization Optimization->Design Iterative Improvement

Caption: A typical experimental workflow for PROTAC evaluation.

References

Safety Operating Guide

Navigating the Safe Disposal of N-Boc-N-bis(PEG2-acid): A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Professionals

This guide provides comprehensive, actionable procedures for the safe and compliant disposal of N-Boc-N-bis(PEG2-acid), a polyethylene (B3416737) glycol (PEG)-based PROTAC linker used in advanced drug development research. Adherence to these protocols is critical for ensuring personnel safety, environmental protection, and regulatory compliance within research and development settings.

While N-Boc-N-bis(PEG2-acid) and similar PEG compounds are generally considered to have low toxicity, proper disposal is contingent on a thorough assessment of any potential contamination with hazardous substances.[1] The fundamental principle of laboratory waste management is to treat any substance of unknown or potentially mixed hazardous characteristics as hazardous until proven otherwise.

Key Safety and Disposal Parameters

A critical first step in the safe handling and disposal of any chemical is to consult its Safety Data Sheet (SDS). In the absence of a specific SDS for N-Boc-N-bis(PEG2-acid), data from structurally similar compounds, such as N-Boc-N-bis(PEG2-OH), provides essential guidance on precautionary measures and disposal routes.

ParameterGuidelineSource
Disposal Recommendation Dispose of contents/container to an approved waste disposal plant.Safety Data Sheet for N-Boc-N-bis(PEG2-OH)[2]
Personal Protective Equipment (PPE) Safety goggles with side-shields, protective gloves, impervious clothing, and a suitable respirator.Safety Data Sheet for N-Boc-N-bis(PEG2-OH)[2]
Handling Avoid inhalation, and contact with eyes and skin. Use in a well-ventilated area.Safety Data Sheet for N-Boc-N-bis(PEG2-OH)[2]
Accidental Release Measures Absorb with liquid-binding material (e.g., diatomite), decontaminate surfaces with alcohol, and dispose of contaminated material as per regulations.Safety Data Sheet for N-Boc-N-bis(PEG2-OH)[2]
Physical State & Density Liquid, 1.189±0.06 g/cm3 MedchemExpress Product Information[3]

Experimental Protocol: Waste Characterization

The primary determinant for the disposal pathway of N-Boc-N-bis(PEG2-acid) is its potential contamination with other laboratory chemicals. The following protocol outlines the necessary steps to characterize the waste stream prior to disposal.

Objective: To determine if the N-Boc-N-bis(PEG2-acid) waste is hazardous due to contamination.

Materials:

  • Waste container with N-Boc-N-bis(PEG2-acid).

  • Laboratory notebook or electronic record-keeping system.

  • Safety Data Sheets for all potential contaminants.

Procedure:

  • Inventory all additives: Identify every substance that has been mixed with the N-Boc-N-bis(PEG2-acid) waste. This includes solvents, reactants, and any other chemicals that may have come into contact with the linker.

  • Consult Safety Data Sheets: For each identified additive, carefully review its SDS to determine its hazard classification (e.g., flammable, corrosive, reactive, toxic).[1]

  • Classify the waste mixture: If any of the additives are classified as hazardous, the entire waste mixture must be managed as hazardous waste.[1]

  • Segregate if non-hazardous: If the N-Boc-N-bis(PEG2-acid) is uncontaminated or solely mixed with substances confirmed to be non-hazardous, it can be disposed of as non-hazardous chemical waste, in accordance with institutional guidelines.[1]

Step-by-Step Disposal Protocol

The proper disposal of N-Boc-N-bis(PEG2-acid) must align with local, state, and federal regulations, as well as the specific policies of your institution.

  • Consult Institutional Guidelines: Before proceeding, review your organization's established procedures for chemical waste disposal. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.[1]

  • Waste Containment:

    • Collect all waste N-Boc-N-bis(PEG2-acid), including any contaminated materials such as pipette tips or absorbent pads, in a designated and clearly labeled waste container.

    • The container must be chemically compatible with the waste and have a secure, tight-fitting lid.

  • Labeling:

    • If the waste has been determined to be hazardous through the characterization protocol, label the container with "Hazardous Waste" and the full chemical name, "N-Boc-N-bis(PEG2-acid)".

    • Include the names of any other hazardous contaminants present in the mixture.

  • Storage:

    • Store the sealed waste container in a designated, secure, and well-ventilated area.

    • Ensure the storage area is designed to contain spills and is away from incompatible materials.

  • Arrange for Disposal:

    • Contact your institution's EHS department or a licensed chemical waste disposal contractor to schedule a pickup.

    • Provide an accurate description of the waste, including its chemical composition and volume.

Under no circumstances should chemical waste be disposed of down the drain or in regular trash. [4]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of N-Boc-N-bis(PEG2-acid).

DisposalWorkflow start Start: N-Boc-N-bis(PEG2-acid) Waste assess_contamination Assess for Contamination (Refer to Waste Characterization Protocol) start->assess_contamination is_contaminated Is the waste contaminated with hazardous materials? assess_contamination->is_contaminated consult_sds_guidelines Consult SDS and Institutional EHS Guidelines is_contaminated->consult_sds_guidelines Yes is_contaminated->consult_sds_guidelines No hazardous_waste Treat as Hazardous Waste: - Label container appropriately - Store in designated area - Arrange for EHS pickup consult_sds_guidelines->hazardous_waste If Contaminated or Required end End: Proper Disposal hazardous_waste->end non_hazardous_waste Treat as Non-Hazardous Chemical Waste: - Follow institutional protocols - Arrange for EHS pickup non_hazardous_waste->end consult_s_guidelines consult_s_guidelines consult_s_guidelines->non_hazardous_waste If Uncontaminated

Caption: Disposal decision workflow for N-Boc-N-bis(PEG2-acid).

References

Essential Safety and Operational Guide for Handling N-Boc-N-bis(PEG2-acid)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, use, and disposal of N-Boc-N-bis(PEG2-acid), ensuring a secure laboratory environment.

Immediate Safety Protocols: Personal Protective Equipment (PPE)

To prevent skin and eye contact, inhalation, and ingestion, a comprehensive approach to personal protection is mandatory when handling N-Boc-N-bis(PEG2-acid).[2] The following personal protective equipment should be worn at all times.

Body PartPersonal Protective EquipmentMaterial/StandardRationale and Best Practices
Eyes/Face Chemical safety goggles and/or a face shield.[3]Polycarbonate lenses are recommended for their impact resistance.[3][4]Essential for protecting eyes from splashes. Standard safety glasses do not provide adequate protection.[2]
Hands Chemical-resistant gloves.[2][3]Nitrile or butyl rubber gloves are recommended for handling acids.[3][4]Inspect gloves for any signs of degradation or perforation before use. Dispose of contaminated gloves immediately and wash hands thoroughly after removal.[2]
Body Laboratory coat.[2]A Nomex® lab coat over cotton clothing is recommended for larger quantities.[3]A fully fastened lab coat provides a barrier against accidental spills.[2] For larger quantities, an impervious apron should also be worn.[3]
Respiratory Use in a well-ventilated area.[3]An N95 mask may be suitable for low-fume environments. For higher exposures or large spills, a full-face respirator with acid gas cartridges is recommended.[3][4]All handling should be performed within a certified chemical fume hood to minimize the inhalation of any potential vapors or aerosols.[2]
Footwear Closed-toe shoes.[2]---Protects feet from spills and falling objects.[2]

Experimental Protocols and Handling

Engineering Controls: Always handle N-Boc-N-bis(PEG2-acid) in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of vapors.[3] Ensure that eyewash stations and safety showers are readily accessible.[3]

Safe Handling Practices:

  • Avoid direct contact with skin and eyes.[3]

  • Do not breathe dust or vapors.[3]

  • Wash hands thoroughly after handling.[3]

  • Keep the container tightly sealed when not in use.[2]

  • When transferring the compound, do so carefully to avoid generating dust or aerosols.[2]

  • After handling, decontaminate all work surfaces with an appropriate cleaning agent.[2]

Spill and Disposal Plan

Spill Cleanup: For small spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, earth, vermiculite) and place it in a suitable container for disposal. Clean the spill area with soap and water. For large spills, evacuate the area immediately.[3] Do not attempt to clean up large spills without proper training and equipment. Contact your institution's environmental health and safety department.[3]

Disposal Plan: All waste materials, including the chemical itself, contaminated absorbents, and disposable PPE, must be treated as hazardous waste.[3]

  • Waste Segregation: Do not mix N-Boc-N-bis(PEG2-acid) waste with other waste streams. It should be collected in a dedicated, properly labeled, and sealed container.[2]

  • Disposal Method: For unused medication, it is recommended to mix it with an unappealing substance like dirt or cat litter, place it in a sealed bag, and then dispose of it in the regular trash.[5] Never flush it down the toilet.[5] Always consult your institution's specific guidelines and local regulations for chemical waste disposal.

Logical Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment when handling N-Boc-N-bis(PEG2-acid).

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_action Action start Start: Handling N-Boc-N-bis(PEG2-acid) risk_assessment Assess Risk: - Scale of work - Potential for splash/aerosol start->risk_assessment eye_protection Eye/Face Protection: - Safety Goggles (minimum) - Face Shield (for splash risk) risk_assessment->eye_protection hand_protection Hand Protection: - Nitrile or Butyl Gloves risk_assessment->hand_protection body_protection Body Protection: - Lab Coat - Apron (for large quantity) risk_assessment->body_protection respiratory_protection Respiratory Protection: - Fume Hood (primary) - Respirator (for spills/poor ventilation) risk_assessment->respiratory_protection footwear Footwear: - Closed-toe Shoes risk_assessment->footwear proceed Proceed with Experiment eye_protection->proceed All PPE in place stop STOP! Re-evaluate Procedure eye_protection->stop Inadequate PPE hand_protection->proceed All PPE in place hand_protection->stop Inadequate PPE body_protection->proceed All PPE in place body_protection->stop Inadequate PPE respiratory_protection->proceed All PPE in place respiratory_protection->stop Inadequate PPE footwear->proceed All PPE in place footwear->stop Inadequate PPE

Caption: PPE selection workflow for handling N-Boc-N-bis(PEG2-acid).

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.